Surinabant
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
288104-79-0 |
|---|---|
Molecular Formula |
C23H23BrCl2N4O |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31) |
InChI Key |
HMXDWDSNPRNUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Appearance |
Solid powder |
Other CAS No. |
288104-79-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide SR 147778 SR-147778 SR147778 surinabant |
Origin of Product |
United States |
Foundational & Exploratory
Surinabant's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surinabant (SR147778) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Developed initially for smoking cessation and with potential applications in weight management, its mechanism of action is centered on the modulation of the endocannabinoid system.[1][2] This document provides a detailed technical overview of the molecular interactions, signaling pathways, and pharmacological effects of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism: Selective CB1 Receptor Antagonism
This compound functions as a direct antagonist of the CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Its high affinity and selectivity for the CB1 receptor are central to its pharmacological profile.
Binding Affinity
In vitro studies have demonstrated this compound's high affinity for both rat and human CB1 receptors. Conversely, it exhibits a significantly lower affinity for the cannabinoid receptor type 2 (CB2), underscoring its selectivity.
Table 1: this compound Binding Affinities (Ki)
| Receptor | Species | Ki (nM) |
| CB1 | Rat (brain) | 0.56 |
| CB1 | Human (recombinant) | 3.5 |
| CB2 | Rat (spleen) | 400 |
| CB2 | Human | 400 |
Data sourced from Rinaldi-Carmona et al. (2004).
Off-Target Profile
Extensive screening has revealed that this compound is highly selective for the CB1 receptor, showing no significant affinity for over 100 other molecular targets at concentrations up to 1 µM. This high degree of selectivity minimizes the potential for off-target effects.
Modulation of Downstream Signaling Pathways
As an antagonist, this compound blocks the intracellular signaling cascades typically initiated by the binding of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) or exogenous agonists (e.g., THC) to the CB1 receptor. The CB1 receptor is primarily coupled to the inhibitory G protein, Gi/o.
Inhibition of Adenylyl Cyclase
Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound competitively antagonizes this effect. In functional assays, this compound reverses the inhibition of forskolin-stimulated adenylyl cyclase activity induced by CB1 agonists.
Table 2: Functional Antagonism of Adenylyl Cyclase Inhibition
| Assay | Cell Line | pA2 Value |
| Forskolin-stimulated adenylyl cyclase activity | U373 MG | 8.2 |
Data sourced from Rinaldi-Carmona et al. (2004).
Figure 1: this compound's antagonism of agonist-induced adenylyl cyclase inhibition.
Attenuation of MAP Kinase Signaling
CB1 receptor activation also stimulates the mitogen-activated protein (MAP) kinase pathway. This compound effectively blocks this agonist-induced activation.
Table 3: Inhibition of MAP Kinase Activation
| Assay | Cell Line | IC50 (nM) |
| CP 55,940-induced MAP kinase activity | CHO (expressing human CB1) | 9.6 |
Data sourced from Rinaldi-Carmona et al. (2004).
Figure 2: this compound's blockade of the MAP kinase signaling pathway.
Experimental Protocols
The following sections outline the general methodologies employed in the characterization of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for CB1 and CB2 receptors.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from tissues (e.g., rat brain) or cells expressing the receptor of interest.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CP 55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Figure 3: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assays
These functional assays measure the ability of a compound to modulate the activity of adenylyl cyclase.
-
Objective: To determine the functional antagonist activity of this compound at the CB1 receptor.
-
General Protocol:
-
Cell Culture: Cells expressing the CB1 receptor (e.g., U373 MG) are cultured.
-
Treatment: Cells are pre-incubated with varying concentrations of the antagonist (this compound) followed by stimulation with a CB1 receptor agonist (e.g., CP 55,940) in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The amount of cAMP is quantified using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined, and a pA2 value is calculated.
-
Clinical Investigations: Smoking Cessation Trial (NCT00432575)
This compound was evaluated for its efficacy in smoking cessation in a randomized, double-blind, placebo-controlled clinical trial.
Table 4: Key Parameters of the SURSMOKE Clinical Trial (NCT00432575)
| Parameter | Description |
| Objective | To assess the efficacy and safety of different doses of this compound as an aid for smoking cessation. |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group. |
| Participants | Smokers of at least 10 cigarettes per day. |
| Intervention Groups | - this compound 2.5 mg/day- this compound 5 mg/day- this compound 10 mg/day- Placebo |
| Treatment Duration | 8 weeks of oral administration. |
| Follow-up | 6 weeks post-treatment. |
| Primary Outcome | 4-week continuous abstinence rates during weeks 5 through 8. |
While the trial did not demonstrate a significant improvement in smoking cessation rates compared to placebo, it did show a dose-dependent reduction in post-cessation weight gain.
Conclusion
This compound's mechanism of action is characterized by its high affinity and selectivity as a CB1 receptor antagonist. By blocking the effects of endocannabinoids at the CB1 receptor, it modulates downstream signaling pathways, including the inhibition of adenylyl cyclase and the attenuation of MAP kinase activation. Its well-defined in vitro pharmacological profile and high selectivity suggested therapeutic potential. However, clinical trial results for smoking cessation did not meet the primary efficacy endpoint, though an effect on weight gain was observed. This in-depth understanding of its mechanism of action is crucial for the continued exploration of CB1 receptor antagonism in various therapeutic areas.
References
- 1. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
Surinabant: A Technical Whitepaper on its CB1 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surinabant (SR147778) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), a key component of the endocannabinoid system involved in regulating a multitude of physiological processes. Developed by Sanofi-Aventis, this compound has been investigated for its therapeutic potential in conditions such as nicotine addiction and obesity. This technical guide provides an in-depth overview of the core CB1 receptor antagonist activity of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in maintaining homeostasis. The CB1 receptor, predominantly expressed in the central nervous system, is a prime target for pharmacological intervention in various disorders. CB1 receptor antagonists, such as this compound, block the effects of endogenous cannabinoids and exogenous agonists like Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound, a pyrazole derivative, emerged from a research program aimed at developing selective CB1 receptor antagonists with therapeutic potential.[1]
Quantitative Pharmacological Data
The antagonist activity of this compound at the CB1 receptor has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Binding Affinity of this compound at Cannabinoid Receptors
| Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Rat CB1 | [³H]CP55,940 | Rat brain membranes | 0.56 | [2] |
| Human CB1 | [³H]CP55,940 | CHO cells expressing hCB1 | 3.5 | [2] |
| Human CB2 | [³H]CP55,940 | CHO cells expressing hCB2 | 400 | [2] |
Kᵢ: Inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Agonist | Cell Line/Preparation | Measured Parameter | Potency (IC₅₀/pA₂) | Reference |
| GTPγS Binding | CP55,940 | CHO cells expressing hCB1 | Inhibition of agonist-stimulated [³⁵S]GTPγS binding | IC₅₀ = 9.6 nM | [2] |
| Adenylyl Cyclase | CP55,940 | U373 MG cells | Inhibition of forskolin-stimulated adenylyl cyclase | pA₂ = 8.2 | |
| MAPK Activation | CP55,940 | CHO cells expressing hCB1 | Inhibition of agonist-induced MAPK activity | IC₅₀ = 9.6 nM |
IC₅₀: Half-maximal inhibitory concentration. pA₂: A measure of antagonist potency.
Table 3: In Vivo Activity of this compound
| Model | Effect Measured | Species | Potency (ED₅₀) | Reference |
| Ex vivo [³H]CP55,940 binding | Displacement of radioligand from brain membranes | Mouse | 3.8 mg/kg (p.o.) | |
| Antagonism of WIN55,212-2 induced effects | Hypothermia, analgesia, reduced gastrointestinal transit | Mouse | 0.3 - 3 mg/kg | |
| Antagonism of THC-induced effects | Body sway, internal perception | Human | IC₅₀ = 22.0 - 58.8 ng/mL |
ED₅₀: Half-maximal effective dose. p.o.: Oral administration.
Signaling Pathways and Mechanism of Action
CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/ₒ. Agonist binding to the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway. This compound, as a CB1 receptor antagonist, competitively binds to the receptor, preventing agonist-induced activation and the subsequent downstream signaling events.
References
A Technical Guide to Rimonabant: A Selective Cannabinoid Receptor Type 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Rimonabant (SR141716), a selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1R). Rimonabant was one of the first selective CB1R blockers to be developed for therapeutic use, primarily targeting obesity and metabolic disorders.[1] Although withdrawn from the market due to psychiatric side effects, the extensive body of research on Rimonabant offers valuable insights into the function of the endocannabinoid system and the therapeutic potential and challenges of targeting the CB1R. This document details its mechanism of action, quantitative pharmacological data, key experimental protocols for its characterization, and its effects on intracellular signaling pathways.
Introduction to the Endocannabinoid System and CB1R
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including appetite, pain sensation, mood, and memory. It comprises endogenous cannabinoids (endocannabinoids), the cannabinoid receptors, and the enzymes responsible for endocannabinoid synthesis and degradation. The primary psychoactive effects of cannabis are mediated through the ECS.
The cannabinoid receptor type 1 (CB1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle.[2][3] Activation of CB1R by endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels through its coupling to Gi/o proteins.[2][3] This signaling cascade plays a significant role in appetitive drive, which led to the hypothesis that blocking this receptor could have therapeutic benefits for obesity and related metabolic conditions.
Rimonabant: Compound Profile
Rimonabant was developed as a selective CB1R antagonist to attenuate the over-activity of the ECS associated with obesity. It acts as an inverse agonist, meaning it binds to the same receptor as an agonist but elicits the opposite pharmacological response, effectively reducing the basal activity of the receptor. This mechanism contributes to its effects on reducing appetite and improving metabolic parameters.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Rimonabant, including its binding affinity, selectivity for cannabinoid receptors, and its pharmacokinetic properties in humans.
Table 1: Binding Affinity and Selectivity of Rimonabant
| Parameter | Receptor | Value | Species | Notes |
| Ki | CB1 | 1.8 nM | Human | Ki represents the inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. |
| CB2 | 514 nM | Human | Demonstrates approximately 285-fold selectivity for CB1 over CB2 receptors. | |
| pKB | CB1 | 6.24 - 6.83 | Rhesus Monkey | pKB is the negative logarithm of the antagonist's dissociation constant, determined from in vivo studies. |
Table 2: Pharmacokinetic Properties of Rimonabant (20 mg Oral Dose)
| Parameter | Value (Healthy, Non-obese) | Value (Obese Subjects) | Unit |
| Tmax (Time to peak plasma concentration) | ~2 | ~2 | hours |
| Terminal Half-life (t1/2) | 6 - 9 | 16 | days |
| Metabolism | Hepatic | Hepatic | - |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | - |
| Excretion | 86% Fecal, 3% Renal | 86% Fecal, 3% Renal | % |
Data compiled from multiple sources.
CB1R Signaling and the Mechanism of Rimonabant
CB1 receptors are coupled to Gi/o proteins. Agonist binding initiates a signaling cascade that primarily inhibits adenylyl cyclase, reducing cAMP levels. This signaling also involves the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade. Rimonabant, as an inverse agonist, binds to the CB1R and not only blocks the effects of agonists but also reduces the constitutive, basal activity of the receptor, leading to an increase in cAMP levels from their suppressed state.
Figure 1. Simplified CB1R signaling pathway and the inhibitory action of Rimonabant.
Key Experimental Protocols
The characterization of a selective CB1R antagonist like Rimonabant relies on a suite of standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor. It measures the ability of the test compound (e.g., Rimonabant) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of Rimonabant at the human CB1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing human CB1 receptors.
-
Radioligand: [³H]CP55,940 (a potent synthetic cannabinoid agonist).
-
Test Compound: Rimonabant.
-
Non-specific Binding Control: A high concentration of an unlabeled potent CB1 ligand (e.g., 1 µM CP55,940).
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a vacuum manifold.
-
Detection: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cell membranes in ice-cold incubation buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reaction tubes:
-
Total Binding: Receptor membranes, [³H]CP55,940 (at a concentration near its Kd, e.g., 0.75 nM), and incubation buffer.
-
Non-specific Binding: Same as total binding, but with the addition of 1 µM unlabeled CP55,940.
-
Competition Binding: Same as total binding, but with varying concentrations of Rimonabant.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Rimonabant to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Rimonabant that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Experimental workflow for a CB1R radioligand binding assay.
cAMP Functional Assay
This assay measures the functional effect of a compound on the CB1R signaling pathway, specifically its impact on cAMP levels. For a CB1R inverse agonist like Rimonabant, the assay will measure its ability to increase cAMP levels by inhibiting the receptor's constitutive activity, often after stimulating adenylyl cyclase with forskolin to create a measurable signal window.
Objective: To determine the functional potency (EC₅₀) of Rimonabant as an inverse agonist at the CB1 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human CB1 receptors.
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test Compound: Rimonabant.
-
Assay Buffer: Physiologic saline solution (e.g., HBSS or PSS) with HEPES and BSA.
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or EIA).
Procedure:
-
Cell Culture: Plate the CB1R-expressing cells in 24- or 96-well plates and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with warm assay buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C. This step is critical to allow for the accumulation of any produced cAMP.
-
Compound Addition: Add varying concentrations of Rimonabant to the wells. For inverse agonist activity, you will also add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. This provides an elevated cAMP level that Rimonabant's inverse agonism can then modulate.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the protocol of the chosen detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of Rimonabant.
-
Determine the EC₅₀ value (the concentration of Rimonabant that produces 50% of its maximal effect) from the curve using non-linear regression.
-
Conclusion
Rimonabant remains a cornerstone compound in the study of the endocannabinoid system. Its development highlighted the therapeutic potential of CB1R antagonism for treating obesity and metabolic syndrome, demonstrating significant effects on weight loss, lipid profiles, and insulin sensitivity. However, its withdrawal due to severe psychiatric adverse effects, including depression and anxiety, underscores the critical role of central CB1R signaling in mood regulation. The extensive data available for Rimonabant continues to serve as a vital reference for the ongoing development of peripherally restricted CB1R antagonists and other modulators of the endocannabinoid system, aiming to harness the metabolic benefits while avoiding the central nervous system side effects.
References
Surinabant (SR147778): A Technical Overview of its Discovery and Development History
Introduction
Surinabant (SR147778) is a second-generation, potent, and selective cannabinoid receptor type 1 (CB1) antagonist developed by Sanofi-Aventis (now Sanofi).[1][2][3] It belongs to the 1,5-diarylpyrazole chemical class, similar to the first-in-class CB1 antagonist, rimonabant.[1][4] The rationale for the development of this compound and other CB1 antagonists stemmed from the discovery of the endocannabinoid system and its crucial role in regulating energy balance, appetite, and reward pathways. The initial therapeutic targets for this compound included nicotine addiction (smoking cessation), obesity, and other addictive disorders like alcoholism. However, despite promising preclinical data and a clear mechanism of action, its development was ultimately halted due to safety concerns that plagued the entire class of centrally-acting CB1 antagonists.
Discovery and Preclinical Characterization
The development of CB1 receptor antagonists was a logical step following the discovery of the cannabinoid receptors (CB1 and CB2) in the early 1990s and the identification of endogenous cannabinoids like anandamide. The well-known appetite-enhancing effects of cannabis (mediated by THC, a CB1 agonist) suggested that blocking this receptor could decrease appetite and food intake. This led to the development of rimonabant, the first selective CB1 receptor antagonist, in 1994.
This compound (SR147778) was developed as a second-generation antagonist with a longer duration of action and enhanced oral activity compared to rimonabant. This improved profile was attributed to the presence of a more metabolically stable ethyl group at the 4-position of its pyrazole ring.
In Vitro Profile
This compound demonstrated high affinity and selectivity for the CB1 receptor in a variety of in vitro assays. It binds with nanomolar affinity to rat and human CB1 receptors while showing significantly lower affinity for CB2 receptors, establishing its selectivity. Functional assays confirmed its antagonist properties, where it effectively blocked the intracellular signaling cascades initiated by CB1 receptor agonists.
Table 1: In Vitro Quantitative Data for this compound (SR147778)
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| CB1 Receptor | Rat Brain | 0.56 nM | |
| CB1 Receptor | Human (recombinant) | 3.5 nM | |
| CB2 Receptor | Rat Spleen | >400 nM | |
| CB2 Receptor | Human (recombinant) | >400 nM | |
| Functional Activity | |||
| Agonist-induced MAP Kinase Activity | CHO cells (human CB1) | IC50 = 9.6 nM | |
| Agonist-inhibited Adenylyl Cyclase | U373 MG cells | pA2 = 8.2 | |
| Agonist-inhibited Mouse Vas Deferens Contraction | Mouse | pA2 = 8.1 |
Experimental Protocols: In Vitro Assays
-
Radioligand Binding Assays: Membranes from rat brain or cells expressing recombinant human CB1/CB2 receptors were incubated with a radiolabeled cannabinoid agonist (e.g., [3H]-CP 55,940) in the presence of varying concentrations of this compound. The amount of radioligand displaced by this compound was measured to determine its binding affinity (Ki value). Selectivity was determined by comparing Ki values for CB1 and CB2 receptors.
-
Adenylyl Cyclase Activity Assay: U373 MG cells, which endogenously express CB1 receptors, were stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels. A CB1 agonist (e.g., CP 55,940) was added to inhibit this stimulation. This compound was then introduced at various concentrations to measure its ability to antagonize the agonist's inhibitory effect. The antagonist potency is expressed as a pA2 value.
-
Mitogen-Activated Protein (MAP) Kinase Assay: Chinese Hamster Ovary (CHO) cells expressing the human CB1 receptor were treated with a CB1 agonist to induce MAP kinase activity. The ability of this compound to block this agonist-induced activity was quantified, with the results expressed as an IC50 value, the concentration required to inhibit 50% of the maximal response.
In Vivo Profile
Preclinical studies in animal models confirmed that this compound was orally active and effectively antagonized the central effects of cannabinoid agonists. Furthermore, when administered alone (per se), this compound demonstrated the ability to reduce consummatory behaviors, which supported its development for obesity and addiction.
Table 2: In Vivo Preclinical Data for this compound (SR147778)
| Parameter | Species | Effect | Value (Dose) | Reference |
| Ex Vivo Binding | Mouse | Displacement of [3H]-CP 55,940 from brain membranes | ED50 = 3.8 mg/kg (oral) | |
| Pharmacological Antagonism | Mouse | Antagonism of agonist-induced hypothermia, analgesia, and reduced GI transit | 0.3 - 3 mg/kg | |
| Per Se Effects | Mouse/Rat | Reduction of ethanol or sucrose consumption | 0.3 - 10 mg/kg | |
| Rat | Reduction of food intake (fasted and non-deprived) | 0.3 - 10 mg/kg | ||
| sP Rats | Suppression of alcohol drinking behavior | 0.3 - 10 mg/kg (i.p.) |
Experimental Protocols: In Vivo Assays
-
Ex Vivo Binding: Mice were administered this compound orally. At various time points, the animals were sacrificed, and their brains were removed. Brain membranes were prepared and incubated with a radiolabeled cannabinoid to assess the occupancy of CB1 receptors by this compound. The dose required to achieve 50% displacement (ED50) was calculated.
-
Cannabinoid Tetrad Antagonism: Rodents were pre-treated with this compound before being administered a potent synthetic cannabinoid agonist (like WIN55212-2 or CP 55,940). The ability of this compound to block the classic "tetrad" of cannabinoid effects—hypothermia, analgesia (tested via hot plate or tail-flick), suppression of locomotor activity, and catalepsy—was then measured.
-
Consummatory Behavior Models: To test for effects on addiction and appetite, rats or mice were given access to solutions of ethanol, sucrose, or standard chow. This compound was administered, and the subsequent change in consumption over a set period was measured and compared to a vehicle-treated control group.
CB1 Receptor Signaling and Antagonism
This compound acts by blocking the CB1 receptor, which is a G-protein coupled receptor (GPCR). When activated by endocannabinoids (like anandamide or 2-AG) or exogenous agonists (like THC), the CB1 receptor couples to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which reduces the production of cAMP, and the activation of the MAP kinase pathway. By binding to the receptor without activating it, this compound prevents these downstream signaling events.
References
- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic/pharmaco–dynamic modelling and simulation of the effects of different cannabinoid receptor type 1 antagonists on Δ9‐tetrahydrocannabinol challenge tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of cannabinoid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacokinetic Profile of Surinabant: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surinabant (SR147778) is a selective antagonist of the cannabinoid receptor type 1 (CB1), which has been investigated for various therapeutic applications. Understanding the pharmacokinetic properties of a drug candidate in preclinical models is fundamental for predicting its behavior in humans and for designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.
I. Pharmacokinetic Parameters in Preclinical Models
While extensive pharmacokinetic data for this compound in humans is available, detailed quantitative data in preclinical species is less prevalent in the public domain. However, key studies have established its oral activity and central nervous system penetration.
A. Oral Bioavailability and Efficacy
This compound has been demonstrated to be an orally active CB1 receptor antagonist in both mice and rats.[1]
Table 1: Oral Efficacy of this compound in Rodent Models
| Species | Parameter | Value | Description | Reference |
| Mouse | ED₅₀ (p.o.) | 3.8 mg/kg | Dose required to displace 50% of [³H]-CP 55,940 binding in the brain ex vivo.[1] | [1] |
| Mouse | Effective Dose Range (p.o.) | 0.3 - 3 mg/kg | Dose range for antagonizing various pharmacological effects.[1] | [1] |
| Rat | Effective Dose Range (p.o.) | 0.3 - 10 mg/kg | Dose range for reducing food and ethanol or sucrose consumption. |
B. Brain Penetration
II. Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
A. Ex Vivo [³H]-CP 55,940 Binding Assay in Mice
This assay was utilized to determine the in vivo potency and duration of action of this compound after oral administration.
Experimental Workflow:
Figure 1: Workflow for the ex vivo [³H]-CP 55,940 binding assay.
Protocol Details:
-
Animal Dosing: Male Swiss mice are administered this compound orally at various doses. A control group receives the vehicle.
-
Tissue Harvest: At predetermined time points after dosing, mice are euthanized, and their brains are quickly excised.
-
Membrane Preparation: The brains are homogenized in a suitable buffer (e.g., Tris-HCl) and subjected to centrifugation to pellet the crude membrane fraction. The pellet is then washed and resuspended.
-
Binding Reaction: Aliquots of the brain membrane preparation are incubated with a saturating concentration of the radiolabeled CB1 receptor agonist [³H]-CP 55,940.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioactivity.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation spectrometry.
-
Data Analysis: The percentage of inhibition of [³H]-CP 55,940 binding is calculated for each dose of this compound compared to the vehicle-treated group. The ED₅₀ value is then determined by non-linear regression analysis of the dose-response curve.
B. Antagonism of Cannabinoid-Induced Effects in Mice
This series of experiments assessed the ability of orally administered this compound to block the pharmacological effects of a CB1 receptor agonist.
Experimental Workflow:
Figure 2: General workflow for assessing the antagonist activity of this compound.
Protocol Details:
-
Pre-treatment: Animals are orally administered with either this compound at different doses or the vehicle.
-
Agonist Challenge: After a specific pre-treatment time, a CB1 receptor agonist is administered to the animals.
-
Assessment of Pharmacological Response: A battery of tests is conducted to measure the typical effects of CB1 receptor activation, which may include:
-
Hypothermia: Rectal temperature is measured at various time points.
-
Analgesia: Nociceptive responses are evaluated using methods like the tail-flick or hot-plate test.
-
Catalepsy: The duration of immobility is assessed using the bar test.
-
-
Data Analysis: The ability of this compound to reverse or block the agonist-induced effects is quantified by comparing the responses of the this compound-treated groups to the vehicle-treated control group.
III. Metabolism
In vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the metabolism of this compound. While specific studies on the metabolic pathways of this compound in preclinical species are not extensively published, it is a common practice in drug development to use liver microsomes from preclinical species (e.g., rat, mouse, dog, monkey) to assess metabolic stability and identify potential species differences in metabolism.
Signaling Pathway of CYP-mediated Metabolism:
Figure 3: Simplified pathway of this compound metabolism.
Conclusion
The available preclinical data indicate that this compound is an orally active and brain-penetrant CB1 receptor antagonist. Key in vivo studies in mice and rats have established its efficacy and effective dose ranges for target engagement and pharmacological activity. While detailed pharmacokinetic parameters in preclinical species are not widely published, the methodologies described provide a framework for conducting further studies to fully characterize the ADME profile of this compound. A thorough understanding of its preclinical pharmacokinetics is essential for the continued development and potential therapeutic application of this and other CB1 receptor antagonists.
References
Surinabant: A Technical Guide to its Cannabinoid Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surinabant (SR147778) is a diarylpyrazole derivative that has been extensively investigated for its therapeutic potential, primarily as a selective antagonist of the cannabinoid receptor type 1 (CB1).[1] The CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and a significant target for drug development.[1] This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the CB1 receptor, including detailed experimental protocols and visualization of key pathways.
Binding Affinity and Selectivity of this compound
This compound exhibits a high binding affinity for the human CB1 receptor and substantial selectivity over the cannabinoid receptor type 2 (CB2). The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Quantitative Binding Data
The binding affinity of this compound has been determined through radioligand binding assays. These experiments have demonstrated its potent and selective interaction with the CB1 receptor.
| Receptor | Species/Tissue | Radioligand | Ki (nM) | Reference |
| CB1 | Human (recombinant) | [3H]-CP 55,940 | 3.5 | [2] |
| CB1 | Rat (brain) | [3H]-CP 55,940 | 0.56 | [2] |
| CB2 | Human (recombinant) | [3H]-CP 55,940 | 400 | [2] |
| CB2 | Rat (spleen) | [3H]-CP 55,940 | 400 |
Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors
The data clearly indicates that this compound has a significantly higher affinity for the CB1 receptor compared to the CB2 receptor, with a selectivity of over 100-fold in humans.
Off-Target Selectivity
To assess its specificity, this compound was screened against a large panel of other potential biological targets.
| Target Panel | Number of Targets | Activity | Reference |
| Various Receptors, Ion Channels, and Enzymes | >100 | No significant affinity (IC50 > 1 µM) |
Table 2: Off-Target Selectivity Profile of this compound
This broad screening demonstrates that this compound is a highly selective ligand for the CB1 receptor, with minimal interaction with a wide range of other molecular targets.
Functional Activity
In addition to its binding affinity, the functional activity of this compound as a CB1 receptor antagonist has been characterized in various in vitro and in vivo models.
In Vitro Functional Assays
| Assay | Cell Line | Agonist | Functional Effect of this compound | pA2 / IC50 | Reference |
| Forskolin-stimulated adenylyl cyclase activity | U373 MG (human glioblastoma) | CP 55,940 | Antagonism | pA2 = 8.2 | |
| Mitogen-activated protein kinase (MAPK) activity | CHO (expressing human CB1) | CP 55,940 | Antagonism | IC50 = 9.6 nM | |
| Mouse vas deferens contractions | Mouse | CP 55,940 | Antagonism | pA2 = 8.1 |
Table 3: In Vitro Functional Antagonist Activity of this compound
The pA2 value is a measure of the potency of an antagonist in functional assays. The data in Table 3 confirms that this compound acts as a potent antagonist at the CB1 receptor, effectively blocking the intracellular signaling initiated by a CB1 agonist.
In Vivo Functional Data
In human studies, this compound has been shown to antagonize the physiological effects induced by Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
| Pharmacodynamic Effect | Agonist | IC50 (ng/mL) | Reference |
| Body Sway | THC | 22.0 | |
| Internal Perception ("Feeling High") | THC | 58.8 |
Table 4: In Vivo Functional Antagonist Activity of this compound in Humans
These IC50 values represent the plasma concentration of this compound required to inhibit 50% of the maximal effect of THC, providing further evidence of its CB1 antagonist activity in a clinical setting.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and functional properties of this compound.
Radioligand Binding Assay for CB1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor or from rat brain tissue.
-
Radioligand: [3H]-CP 55,940.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.05% BSA.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the diluted this compound or vehicle.
-
50 µL of [3H]-CP 55,940 (at a concentration close to its Kd).
-
50 µL of the membrane preparation.
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated Adenylyl Cyclase (cAMP) Functional Assay
This protocol is used to determine the functional antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the human CB1 receptor (e.g., U373 MG or CHO cells).
-
CB1 receptor agonist (e.g., CP 55,940).
-
Test compound: this compound.
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or radiochemical).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Add the CB1 agonist (e.g., CP 55,940) at a concentration that produces a submaximal inhibition of adenylyl cyclase (e.g., EC80).
-
Stimulate the cells with forskolin for a specific time (e.g., 10-15 minutes) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The pA2 value can be calculated from the Schild equation to quantify the antagonist potency.
-
Signaling Pathways
This compound, as a CB1 receptor antagonist, blocks the canonical signaling pathway of the CB1 receptor. The CB1 receptor is coupled to inhibitory G proteins (Gi/o).
Upon activation by an agonist, the CB1 receptor promotes the dissociation of the Gi/o protein subunits. The αi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits can modulate other effectors, including ion channels and the mitogen-activated protein kinase (MAPK) cascade. This compound competitively binds to the CB1 receptor, preventing agonist binding and the subsequent activation of these downstream signaling events.
Conclusion
This compound is a potent and highly selective antagonist of the CB1 receptor. Its high affinity for the CB1 receptor, coupled with its excellent selectivity over the CB2 receptor and a wide range of other molecular targets, has made it a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for researchers and drug development professionals working with this and similar compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Endocannabinoid System and Surinabant Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the endocannabinoid system (ECS) and its interaction with Surinabant (SR147778), a selective cannabinoid receptor type 1 (CB1) antagonist/inverse agonist. The document elucidates the core components of the ECS, including its endogenous ligands, receptors, and enzymes, with a focus on the signaling cascades initiated by CB1 receptor activation. A comprehensive profile of this compound is presented, encompassing its pharmacological, pharmacokinetic, and clinical trial data. Detailed experimental protocols for key in vitro assays used to characterize compounds like this compound are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions and their physiological consequences. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of the endocannabinoid system and the development of novel therapeutics targeting CB1 receptors.
The Endocannabinoid System: An Overview
The endocannabinoid system is a ubiquitous and complex lipid signaling network that plays a crucial modulatory role in a vast array of physiological processes, including appetite, pain sensation, mood, memory, and metabolism. Its primary components are the endocannabinoids, the cannabinoid receptors, and the enzymes responsible for the synthesis and degradation of endocannabinoids.
Endocannabinoids
The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[1][2] These lipid messengers are not stored in vesicles like classical neurotransmitters but are synthesized on-demand from membrane phospholipid precursors in response to neuronal depolarization and increased intracellular calcium levels.[2][3]
-
Anandamide (AEA): Primarily synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) by the enzyme NAPE-specific phospholipase D (NAPE-PLD).[4] It is degraded by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.
-
2-Arachidonoylglycerol (2-AG): Synthesized from diacylglycerol (DAG) by the action of diacylglycerol lipase (DAGL). It is primarily degraded by monoacylglycerol lipase (MAGL) into arachidonic acid and glycerol. 2-AG is the most abundant endocannabinoid in the brain.
Cannabinoid Receptors
The effects of endocannabinoids are mediated primarily by two G-protein coupled receptors (GPCRs):
-
Cannabinoid Receptor Type 1 (CB1): Highly expressed in the central nervous system, particularly in the cortex, basal ganglia, hippocampus, and cerebellum, as well as in peripheral tissues such as adipose tissue, liver, and skeletal muscle. Its widespread distribution in the brain accounts for the psychotropic effects of exogenous cannabinoids.
-
Cannabinoid Receptor Type 2 (CB2): Predominantly found in the immune system and hematopoietic cells, with lower expression levels in the central nervous system.
Retrograde Signaling
A key feature of the endocannabinoid system in the brain is its involvement in retrograde signaling. Endocannabinoids are synthesized in the postsynaptic neuron, travel backward across the synapse, and bind to presynaptic CB1 receptors. This activation of presynaptic CB1 receptors typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic plasticity.
CB1 Receptor Signaling Pathways
The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist (such as anandamide, 2-AG, or THC), the G-protein dissociates into its α and βγ subunits, which then modulate the activity of downstream effector proteins.
The primary signaling cascades initiated by CB1 receptor activation include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
-
Modulation of Ion Channels: The βγ subunit can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can stimulate several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which are involved in regulating gene expression, cell proliferation, and survival.
It is important to note that the CB1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal level of signaling can be reduced by inverse agonists.
This compound (SR147778): A CB1 Receptor Antagonist/Inverse Agonist
This compound is a diarylpyrazole derivative developed by Sanofi-Aventis. It is a potent and selective antagonist of the CB1 receptor and also exhibits inverse agonist properties. This compound was primarily investigated for its potential as an aid for smoking cessation and as a treatment for obesity.
Pharmacological Profile
This compound binds with high affinity to the CB1 receptor and has a much lower affinity for the CB2 receptor, demonstrating its selectivity. As an antagonist, it blocks the effects of CB1 agonists like THC. As an inverse agonist, it reduces the constitutive activity of the CB1 receptor, leading to effects opposite to those of agonists.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| CB1 Receptor | Rat Brain | 0.56 nM | |
| CB1 Receptor | Human (recombinant) | 3.5 nM | |
| CB2 Receptor | Rat Spleen | 400 nM | |
| CB2 Receptor | Human (recombinant) | 400 nM | |
| Functional Activity (IC50/pA2) | |||
| Inhibition of CP 55,940-induced MAPK activity (IC50) | CHO cells (human CB1) | 9.6 nM | |
| Antagonism of CP 55,940 in mouse vas deferens (pA2) | Mouse | 8.1 | |
| Antagonism of forskolin-stimulated adenylyl cyclase (pA2) | U373 MG cells | 8.2 | |
| Inhibition of THC-induced body sway (IC50) | Human | 22.0 ng/mL | |
| Inhibition of THC-induced "internal perception" (IC50) | Human | 58.8 ng/mL |
Pharmacokinetic Properties
Studies in humans have characterized the pharmacokinetic profile of this compound following oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng.h/mL) | Reference |
| 5 mg | 18.9 | 1.58 | 196 | |
| 20 mg | 59.8 | 1.58 | 722 | |
| 60 mg | 131 | 1.58 | 1583 |
This compound exhibits a long terminal half-life, ranging from 161 to 183 hours after repeated dosing. Steady-state concentrations are typically achieved by day 13 of daily administration. The primary route of elimination is through the feces, and the major cytochrome P450 isoform involved in its metabolism is CYP3A4.
Clinical Trials
This compound has been evaluated in clinical trials for smoking cessation. In a randomized, double-blind, placebo-controlled trial, this compound did not significantly improve smoking cessation rates compared to placebo. However, it did show a modest effect in reducing post-cessation weight gain. The most commonly reported adverse events included headache, nausea, insomnia, and anxiety.
Experimental Protocols
The characterization of CB1 receptor ligands like this compound relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for CB1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Objective: To measure the displacement of a radiolabeled CB1 ligand by this compound to determine its binding affinity.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or rodent brain tissue homogenates.
-
Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C glass fiber).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge to pellet the membranes and wash them. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200-250 µL:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension (typically 5-20 µg of protein).
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control, and membrane suspension.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters rapidly three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Inverse Agonism
This functional assay measures the ability of a compound to modulate cAMP levels, providing insight into its agonist, antagonist, or inverse agonist properties at Gαi/o-coupled receptors like CB1.
Objective: To determine if this compound acts as an inverse agonist by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the CB1-expressing cells in a 96-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Protocol (Inverse Agonist Mode): a. Wash the cells with assay buffer. b. Add the different concentrations of this compound to the wells. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and elevate basal cAMP levels. d. Incubate for the time specified in the assay kit protocol (typically 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
An inverse agonist will cause a concentration-dependent decrease in forskolin-stimulated cAMP levels.
-
Determine the IC50 value for the reduction in cAMP levels.
-
Conclusion
This compound is a well-characterized, selective CB1 receptor antagonist with inverse agonist properties. Its high affinity for the CB1 receptor and ability to block the effects of cannabinoid agonists have been demonstrated in a variety of in vitro and in vivo models. While clinical trials did not support its efficacy for smoking cessation, the study of this compound has contributed significantly to our understanding of the endocannabinoid system and the therapeutic potential and challenges of targeting the CB1 receptor. The experimental protocols and data presented in this guide provide a framework for the continued investigation of the intricate roles of the endocannabinoid system in health and disease and for the development of the next generation of CB1 receptor modulators with improved therapeutic profiles. Further research is warranted to fully elucidate the consequences of inverse agonism at the CB1 receptor and the potential for developing neutral antagonists that may offer a better safety profile.
References
- 1. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Tantalizing Target: A Technical Whitepaper on Surinabant Research in Smoking Cessation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system, a key regulator of reward and homeostasis, has long been a focal point in addiction research. Surinabant (SR147778), a selective CB1 cannabinoid receptor antagonist, emerged as a promising therapeutic agent for smoking cessation. This technical guide provides an in-depth analysis of the clinical research surrounding this compound for this indication. It synthesizes key clinical trial data, delineates detailed experimental protocols, and visualizes the intricate signaling pathways involved. While this compound ultimately did not demonstrate efficacy in improving smoking cessation rates, the research has provided invaluable insights into the role of the endocannabinoid system in nicotine dependence and the challenges of targeting this pathway. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel approaches to smoking cessation.
Introduction: The Rationale for Targeting the Endocannabinoid System
Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by modulating various neurotransmitter systems, most notably the mesolimbic dopamine pathway, often referred to as the brain's "reward circuit".[1][2] Emerging evidence has highlighted a significant interplay between the nicotinic acetylcholine receptor (nAChR) system and the endocannabinoid (eCB) system in mediating the reinforcing properties of nicotine.[1][3] Chronic nicotine exposure has been shown to increase levels of the endocannabinoid anandamide in the limbic forebrain, suggesting a hyperactive eCB system in nicotine dependence.[3]
This hyperactivity is believed to contribute to the rewarding effects of smoking and the manifestation of withdrawal symptoms upon cessation. The cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor, is densely expressed in brain regions associated with reward, motivation, and memory. The hypothesis underpinning the development of CB1 receptor antagonists for smoking cessation is that by blocking these receptors, the reinforcing effects of nicotine would be attenuated, and the motivation to smoke would be reduced. This compound, a potent and selective CB1 receptor antagonist, was developed by Sanofi-Aventis to test this hypothesis.
Clinical Trial Data: The SURSMOKE Study and Comparative Analysis
The primary investigation into the efficacy of this compound for smoking cessation was the SURSMOKE (Efficacy and Safety of this compound Treatment as an Aid to Smoking Cessation) study, a randomized, double-blind, placebo-controlled, parallel-group clinical trial. Below is a summary of the key quantitative findings from this trial, alongside data from trials of other CB1 receptor antagonists, rimonabant and taranabant, for context.
Table 1: Efficacy of this compound in Smoking Cessation (SURSMOKE Trial)
| Treatment Group | Number of Participants (n) | 4-Week Continuous Abstinence Rate (Weeks 5-8) | p-value (for trend vs. Placebo) |
| Placebo | 202 | 25.2% | - |
| This compound 2.5 mg/day | 199 | 22.6% | 0.4 |
| This compound 5 mg/day | 204 | 22.1% | 0.4 |
| This compound 10 mg/day | 205 | 21.5% | 0.4 |
| Data sourced from Tonstad et al. (2012) |
Table 2: Effect of this compound on Post-Cessation Weight Gain (SURSMOKE Trial)
| Treatment Group | Mean Weight Gain from Baseline (kg) | Standard Error (SE) | p-value (for trend vs. Placebo) |
| Placebo | 1.19 | 0.13 | - |
| This compound 2.5 mg/day | 0.75 | 0.13 | < 0.001 |
| This compound 5 mg/day | 0.53 | 0.13 | < 0.001 |
| This compound 10 mg/day | 0.24 | 0.13 | < 0.001 |
| Data sourced from Tonstad et al. (2012) |
Table 3: Comparative Efficacy of CB1 Receptor Antagonists in Smoking Cessation
| Drug | Dose | Abstinence Rate (vs. Placebo) | Key Findings |
| This compound | 2.5, 5, 10 mg/day | No significant improvement | Did not improve smoking cessation rates but did reduce post-cessation weight gain. |
| Rimonabant | 20 mg/day | Increased odds of quitting by ~1.5-fold at one year. | Modestly effective for smoking cessation and moderated weight gain. Withdrawn from the market due to psychiatric side effects. |
| Taranabant | 2-8 mg/day | No clear benefit over placebo at 8 weeks. | Development discontinued due to psychiatric adverse events. |
The data clearly indicate that while this compound had a statistically significant effect on mitigating weight gain, a common side effect of smoking cessation, it failed to demonstrate efficacy in promoting abstinence from smoking. This stands in contrast to rimonabant, which showed a modest effect on cessation rates but was ultimately withdrawn due to severe psychiatric adverse events, a fate shared by taranabant.
Experimental Protocols
While the complete, unabridged protocol for the SURSMOKE trial is not publicly available, a detailed methodology can be constructed based on the published literature and standard practices for smoking cessation clinical trials.
SURSMOKE Trial (NCT00432575) - Reconstructed Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population:
-
Inclusion Criteria: Adult smokers (over legal age) who smoked an average of at least 10 cigarettes per day for the preceding 6 months and were motivated to quit.
-
Exclusion Criteria: Individuals with limited motivation, another household member enrolled in the study, use of non-tobacco nicotine products within the last 3 months, dependence on alcohol or illicit drugs, current diagnosis of a psychotic disorder or major depressive episode, and recent major cardiovascular events.
-
-
Intervention:
-
Screening Phase (2 weeks): Participants underwent initial screening and baseline assessments.
-
Treatment Phase (8 weeks): Eligible participants were randomized to one of four groups: placebo, this compound 2.5 mg/day, this compound 5 mg/day, or this compound 10 mg/day. All participants received brief smoking cessation counseling at each visit.
-
Follow-up Phase (6 weeks): A non-drug follow-up period to assess longer-term abstinence.
-
-
Target Quit Date (TQD): Set for the beginning of week 3 of the treatment phase.
-
Primary Outcome Measure: 4-week continuous abstinence from smoking during weeks 5 through 8 of the treatment phase.
-
Biochemical Verification of Abstinence:
-
Expired Carbon Monoxide (CO): Measured at each study visit. A reading of ≤ 10 parts per million (ppm) was typically required to confirm self-reported abstinence.
-
Salivary or Urinary Cotinine: Cotinine, a major metabolite of nicotine, has a longer half-life than nicotine and is a reliable biomarker of tobacco use. Samples were likely collected at baseline and at the end of the treatment period to confirm abstinence, with a typical cut-off of <10-15 ng/mL.
-
-
Secondary Outcome Measures:
-
Change in body weight from baseline.
-
Incidence and severity of adverse events.
-
-
Adverse Event Monitoring: The most common adverse events reported with a greater incidence than placebo were headache, nausea, insomnia, anxiety, nasopharyngitis, diarrhea, and hyperhidrosis.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound and other CB1 receptor antagonists in the context of nicotine addiction is rooted in the modulation of the brain's reward circuitry. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Nicotine's Effect on the Dopamine Reward Pathway
References
Surinabant in Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surinabant (SR147778) is a selective antagonist of the cannabinoid receptor type 1 (CB1) developed by Sanofi-Aventis.[1] As with other first-generation CB1 receptor antagonists, its primary therapeutic targets were initially centered on addiction and obesity, given the known role of the endocannabinoid system in appetite and reward pathways.[1][2] While the clinical development of many first-generation CB1 antagonists was halted due to centrally-mediated adverse effects, the class remains a significant area of interest for its potential to treat metabolic syndrome and its constituent pathologies, including obesity, dyslipidemia, and insulin resistance.[3][4] This technical guide provides a comprehensive overview of the available data on this compound in the context of metabolic syndrome studies, supplemented with data from the closely related compound, rimonabant, to provide a broader understanding of the potential effects of this class of drugs.
Mechanism of Action
The endocannabinoid system, through the activation of CB1 receptors in both central and peripheral tissues, plays a crucial role in regulating energy balance, lipid metabolism, and glucose homeostasis. Overactivity of this system is associated with the development of obesity and metabolic syndrome. This compound, as a CB1 receptor antagonist, is designed to block these effects. In peripheral tissues such as the liver, adipose tissue, and skeletal muscle, CB1 receptor activation promotes lipogenesis and insulin resistance. By antagonizing these receptors, this compound and similar compounds are hypothesized to reduce fat accumulation, improve insulin sensitivity, and favorably modulate lipid profiles.
Signaling Pathways
The antagonism of the CB1 receptor by agents like this compound initiates a cascade of downstream signaling events that contribute to its metabolic effects. The following diagram illustrates the key signaling pathways involved.
Preclinical and Clinical Data
Direct quantitative data on this compound's effects on a full range of metabolic syndrome parameters are limited. The most relevant clinical data comes from a smoking cessation trial where body weight was a secondary endpoint. To provide a more complete picture, data from studies on rimonabant, another first-generation CB1 antagonist, are also included.
This compound: Clinical Data on Body Weight
The SURSMOKE study, a randomized, double-blind, placebo-controlled trial, evaluated the efficacy of this compound for smoking cessation and reported on changes in body weight.
| Treatment Group | Dose | Duration | Mean Body Weight Gain (kg) | Standard Error (SE) |
| This compound | 2.5 mg/day | 8 weeks | 0.75 | 0.13 |
| This compound | 5 mg/day | 8 weeks | 0.53 | 0.13 |
| This compound | 10 mg/day | 8 weeks | 0.24 | 0.13 |
| Placebo | - | 8 weeks | 1.19 | 0.13 |
| Table 1: Effect of this compound on Body Weight Gain in a Smoking Cessation Trial. |
Rimonabant: Data from Metabolic Syndrome and Obesity Trials
The Rimonabant in Obesity (RIO) program provides a wealth of data on the effects of CB1 antagonism on metabolic parameters.
| Parameter | Rimonabant (20 mg/day) | Placebo |
| Body Weight Change (kg) | -6.5 | -1.6 |
| Waist Circumference Change (cm) | -6.4 | -2.8 |
| HDL Cholesterol Change (%) | +16.4 | +7.9 |
| Triglycerides Change (%) | -6.9 | +7.9 |
| Fasting Insulin Change (µU/mL) | -0.6 | +0.7 |
| HOMA-IR Change | -0.2 | +0.3 |
| Adiponectin Change (%) | +57.7 | +11.5 |
| Table 2: Pooled 1-Year Data from the RIO Program in Non-Diabetic Overweight/Obese Patients. |
| Parameter | Rimonabant (20 mg/day) | Placebo |
| HbA1c Change (%) | -0.6 | +0.1 |
| Table 3: Change in HbA1c in Patients with Type 2 Diabetes (RIO-Diabetes). |
Experimental Protocols
General Preclinical Experimental Workflow for CB1 Antagonists in Metabolic Syndrome Models
1. Animal Model:
-
Diet-Induced Obesity (DIO) Model: C57BL/6J mice are commonly fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 14-20 weeks) to induce obesity, insulin resistance, and dyslipidemia.
-
Genetic Models: Genetically obese models such as ob/ob mice can also be utilized.
2. Acclimatization and Baseline Measurements:
-
Animals are housed in a controlled environment (temperature, light-dark cycle) and allowed to acclimate.
-
Baseline measurements of body weight, food and water intake, fasting blood glucose, and plasma lipids are recorded.
3. Randomization and Treatment Administration:
-
Animals are randomized into treatment and control groups.
-
This compound or vehicle is administered, typically via oral gavage, at specified doses and frequencies for a defined treatment period (e.g., 28 days).
4. In-life Monitoring and Metabolic Testing:
-
Body weight and food intake are monitored regularly (e.g., daily).
-
Metabolic tests such as Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.
5. Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., liver, adipose tissue) are collected.
-
Blood samples are analyzed for plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and relevant hormones (e.g., leptin, adiponectin).
-
Tissues may be analyzed for triglyceride content and gene expression related to lipid metabolism.
Conclusion
The available evidence, primarily from a smoking cessation study, suggests that this compound has a modest effect on attenuating weight gain. Extrapolating from the more extensive data on the first-generation CB1 antagonist rimonabant, it is plausible that this compound could exert broader beneficial effects on the various components of metabolic syndrome, including improvements in lipid profiles and glucose metabolism. However, the clinical development of this compound for metabolic indications did not progress, likely due to the safety concerns that led to the withdrawal of rimonabant. Future research in this area is focused on peripherally restricted CB1 antagonists that do not cross the blood-brain barrier, thereby avoiding the centrally-mediated psychiatric side effects while retaining the potential metabolic benefits. This guide provides a foundational understanding for researchers interested in the role of CB1 receptor antagonism in metabolic diseases and highlights the need for further studies on peripherally selective agents.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Surinabant in Addiction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, particularly the cannabinoid type-1 (CB1) receptor, has emerged as a critical modulator of reward and reinforcement processes in the brain, making it a key target in addiction research.[1] Surinabant (SR147778), a selective CB1 receptor antagonist, has been investigated for its therapeutic potential in treating various substance use disorders.[2] This technical guide provides an in-depth overview of the core research surrounding this compound's role in addiction, consolidating preclinical and clinical findings, detailing experimental methodologies, and visualizing key pathways. While extensive research has been conducted on the class of CB1 receptor antagonists, particularly rimonabant, this guide will focus on the available data for this compound, supplemented with data from related compounds to provide a broader context where specific this compound data is limited.
Mechanism of Action
This compound is a high-affinity, selective antagonist of the CB1 receptor.[3] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with high densities in brain regions implicated in reward and addiction, such as the ventral tegmental area (VTA), nucleus accumbens (NAc), and prefrontal cortex. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), act as retrograde messengers, binding to presynaptic CB1 receptors to modulate neurotransmitter release, primarily GABA and glutamate.
Drugs of abuse are known to increase dopamine release in the mesolimbic pathway, a key neurobiological substrate of reward and reinforcement. The endocannabinoid system is intricately involved in this process. By blocking the CB1 receptor, this compound is hypothesized to attenuate the rewarding effects of drugs of abuse by modulating these downstream signaling cascades.
Signaling Pathway of CB1 Receptor Antagonism in Addiction
Quantitative Data
The following tables summarize the available quantitative data for this compound in both clinical and preclinical addiction research.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Species | Assay | Reference |
| Ki for CB1 Receptor | ~1-10 nM (estimated) | - | Radioligand Binding | [1] |
| IC50 (Body Sway) | 22.0 ng/mL | Human | THC Challenge | [3] |
| IC50 (Internal Perception) | 58.8 ng/mL | Human | THC Challenge |
Table 2: Clinical Trial Data - Smoking Cessation (8-week treatment)
| Treatment Group | N | 4-Week Continuous Abstinence Rate (Weeks 5-8) | Mean Weight Gain from Baseline (kg) |
| Placebo | 202 | 25.2% | 1.19 (SE, 0.13) |
| This compound 2.5 mg/day | 199 | 22.6% | 0.75 (SE, 0.13) |
| This compound 5 mg/day | 204 | 22.1% | 0.53 (SE, 0.13) |
| This compound 10 mg/day | 205 | 21.5% | 0.24 (SE, 0.13) |
| Data from a randomized, double-blind, placebo-controlled clinical trial. |
Table 3: Preclinical Data - Alcohol Seeking and Consumption in Sardinian Alcohol-Preferring (sP) Rats
| Experimental Paradigm | This compound Dose (mg/kg, i.p.) | Effect |
| Acquisition of Alcohol Drinking | 0.3 - 3 (twice daily) | Suppressed acquisition |
| Alcohol Intake (2-bottle choice) | 2.5 - 10 | Reduced alcohol intake |
| Alcohol Deprivation Effect | 0.3 - 3 | Suppressed extra-intake of alcohol |
| Extinction Responding for Alcohol | 0.3 - 3 | Suppressed extinction responding |
| Data from a study on the effects of SR147778 on alcohol intake in sP rats. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for replication and interpretation of results.
Human THC Challenge Study
-
Objective: To assess the magnitude of inhibition by this compound of CNS and heart rate effects induced by Δ9-tetrahydrocannabinol (THC).
-
Design: Double-blind, placebo-controlled, randomized, four-period, six-sequence crossover study.
-
Subjects: Thirty healthy young male occasional cannabis users.
-
Procedure:
-
A single oral dose of this compound (5, 20, or 60 mg) or placebo was administered.
-
1.5 hours later, four intrapulmonary THC doses (2, 4, 6, and 6 mg) or vehicle were administered at 1-hour intervals.
-
Pharmacodynamic (PD) measurements (e.g., body sway, visual analog scales for "feeling high" and "internal perception") and pharmacokinetic (PK) blood samples were collected at various time points.
-
A washout period of 14-21 days separated each treatment period.
-
-
Data Analysis: A population PK-PD model was used to quantify the relationship between plasma concentrations of this compound and THC and the observed effects.
Preclinical Alcohol Self-Administration and Seeking Study
-
Objective: To investigate the effect of this compound (SR147778) on alcohol intake and motivational properties of alcohol.
-
Subjects: Selectively bred Sardinian alcohol-preferring (sP) rats.
-
Experimental Paradigms:
-
Acquisition of Alcohol Drinking: Alcohol-naive rats were exposed to a two-bottle choice ("alcohol vs. water") for 24 hours/day. This compound (0.3-3 mg/kg, i.p.) or vehicle was administered twice daily.
-
Alcohol Intake in Experienced Rats: Rats with a history of alcohol consumption were given access to alcohol and water in a two-bottle choice regimen for 4-hour daily sessions. Acute doses of this compound (2.5-10 mg/kg, i.p.) were administered.
-
Alcohol Deprivation Effect: Following a period of alcohol abstinence, the extra-intake of alcohol was measured after acute administration of this compound (0.3-3 mg/kg, i.p.).
-
Extinction Responding: Rats were trained to lever-press for alcohol. During extinction, lever presses did not result in alcohol delivery. The effect of acute this compound (0.3-3 mg/kg, i.p.) on the number of lever presses was assessed.
-
Experimental Workflow: Drug Self-Administration Paradigm
Discussion and Future Directions
The available data suggests that this compound, as a CB1 receptor antagonist, holds some promise in the context of addiction research. The clinical trial on smoking cessation, while not demonstrating efficacy in promoting abstinence, did show a significant effect on mitigating weight gain, a common side effect of quitting smoking that can contribute to relapse. This suggests a potential niche application for this compound or similar compounds in a comprehensive smoking cessation program.
The preclinical findings in alcohol-preferring rats are more robust, indicating that this compound can reduce alcohol consumption and seeking behaviors. These results align with the broader understanding of the endocannabinoid system's role in alcohol use disorder.
A significant gap in the publicly available literature is the lack of comprehensive preclinical data on this compound's effects on other major drugs of abuse, such as cocaine, opioids, and nicotine in self-administration and reinstatement models. While studies on rimonabant have shown that CB1 receptor antagonism can reduce seeking for these substances, direct evidence for this compound is needed to fully characterize its profile.
The development of CB1 receptor antagonists for addiction has been hampered by the adverse psychiatric side effects, such as anxiety and depression, observed with rimonabant, which led to its withdrawal from the market. Future research in this area is likely to focus on developing peripherally restricted CB1 antagonists or allosteric modulators that can provide therapeutic benefits without the central nervous system side effects.
Conclusion
This compound has demonstrated a clear pharmacological effect as a CB1 receptor antagonist with the potential to modulate addictive behaviors. While its clinical development for smoking cessation was not successful in terms of abstinence rates, its effects on weight gain and the positive preclinical data in alcohol addiction models suggest that the underlying mechanism of CB1 receptor antagonism remains a valid and important area of investigation in the search for novel treatments for substance use disorders. Further preclinical studies to elucidate the effects of this compound on a wider range of addictive substances are warranted to fully understand its potential and to guide the development of next-generation CB1 receptor-targeting therapeutics.
References
- 1. The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and AM251 directly potentiate GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surinabant in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of surinabant, a selective CB1 receptor antagonist, in in vivo mouse studies. This document includes a summary of reported dosages, detailed experimental protocols for common administration routes, and an overview of the associated signaling pathways.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the dosages of this compound and the related CB1 receptor antagonist rimonabant (SR141716) used in various in vivo mouse studies. This data can serve as a starting point for dose-ranging studies.
| Compound | Mouse Model | Administration Route | Dosage | Vehicle | Key Findings |
| This compound | BALB/c Mice (Hyperactivity Model) | Intraperitoneal (i.p.) | 3 mg/kg | Tween 80 + distilled water | Normalized spontaneous locomotor hyperactivity[1]. |
| Rimonabant (SR141716) | Diet-Induced Obesity (DIO) Mice | Oral (p.o.) | 3 - 10 mg/kg/day | 0.1% Tween 80 | Reduced food intake, body weight, and adiposity; corrected insulin resistance[2][3][4]. |
| Rimonabant (SR141716) | Chronic Constriction Injury (CCI) Neuropathic Pain Model | Oral (p.o.) | 1, 3, and 10 mg/kg/day | Not specified | Dose-dependently attenuated thermal and mechanical hyperalgesia[5]. |
| Rimonabant (SR141716) | Diet-Induced Obese (DIO) Mice | Intraperitoneal (i.p.) | 1 mg/kg (low dose) | Not specified | In combination with opioid antagonists, reduced body weight and food intake. |
Signaling Pathways
This compound is a selective antagonist of the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR). The primary signaling pathway affected by this compound is the inhibition of the Gi/o protein-mediated cascade.
CB1 Receptor Signaling Pathway and the Effect of this compound
Caption: this compound blocks the CB1 receptor, preventing Gi/o protein activation.
Experimental Workflows
The following diagrams illustrate typical workflows for preparing and administering this compound in mouse studies.
Workflow for this compound Formulation and Administration
Caption: General workflow for this compound studies in mice.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.1% Tween 80 in 0.9% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse on the day of the experiment to calculate the precise dose.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution (e.g., 0.1% Tween 80 in sterile saline).
-
In a sterile microcentrifuge tube, add the calculated amount of this compound.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex and/or sonicate the mixture until the this compound is fully dissolved or forms a homogenous suspension. It is crucial to ensure the solution is well-mixed before each injection.
-
-
Injection Procedure:
-
Gently restrain the mouse, exposing the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back.
-
Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deep to avoid puncturing any internal organs.
-
Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.1% Tween 80 in water or saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Flexible or rigid oral gavage needles (20-22 gauge for adult mice)
-
Sterile 1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice as described in the i.p. injection protocol.
-
Weigh each mouse to calculate the correct dose.
-
-
This compound Formulation:
-
Prepare the this compound solution or suspension as described in the i.p. injection protocol. Ensure the final volume for gavage is appropriate for the mouse's size (typically 5-10 mL/kg).
-
-
Gavage Procedure:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Hold the mouse in a vertical position.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, or the mouse begins to struggle excessively, withdraw the needle and start again.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, regurgitation, or other adverse effects.
-
Important Considerations:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Tween 80 is a commonly used surfactant to aid in the dissolution of hydrophobic compounds like this compound. Always include a vehicle-only control group in your experiments.
-
Dose-Response Studies: The optimal dose of this compound can vary depending on the mouse strain, age, sex, and the specific experimental model. It is highly recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific application.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the welfare of the animals. Proper handling and restraint techniques are essential to minimize stress and potential injury to the mice.
References
- 1. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 2. researchgate.net [researchgate.net]
- 3. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the cannabinoid CB1 receptor antagonist, SR141716, on nociceptive response and nerve demyelination in rodents with chronic constriction injury of the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
Surinabant Administration in Rats: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of surinabant (SR147778), a selective cannabinoid receptor 1 (CB1) antagonist, in rat models. This document outlines detailed protocols for oral and intraperitoneal administration, summarizes key quantitative data, and describes relevant experimental procedures and the underlying signaling pathways.
Introduction
This compound is a potent and selective antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. The CB1 receptor is primarily expressed in the central nervous system and plays a crucial role in regulating a wide range of physiological processes, including appetite, pain sensation, mood, and memory. As such, this compound has been investigated for various therapeutic applications, including smoking cessation and the treatment of obesity. These protocols are designed to facilitate further preclinical investigation of this compound in rat models.
Mechanism of Action: CB1 Receptor Antagonism
This compound exerts its pharmacological effects by binding to and blocking the activation of the CB1 receptor. Endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), typically act as retrograde messengers, binding to presynaptic CB1 receptors to inhibit the release of neurotransmitters. By antagonizing this receptor, this compound prevents this inhibition, thereby modulating synaptic transmission.
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of A-type and inwardly rectifying potassium channels. This compound blocks these downstream signaling events.
Figure 1: this compound's Antagonism of the CB1 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound and other relevant CB1 receptor antagonists in rats. Due to the limited availability of published pharmacokinetic data for this compound specifically in rats, data for other CB1 antagonists are provided for comparative purposes.
| Parameter | This compound | Rimonabant | AM251 | Reference |
| Effective Oral Dose | 3.0 mg/kg | 3 and 10 mg/kg | 3.0 mg/kg | Unpublished data cited in[1],[2] |
| Effective Intraperitoneal Dose | Not explicitly stated | 0.3 - 3 mg/kg | 0.3 - 3.0 mg/kg | [2] |
| Route of Administration | Oral, Intraperitoneal (inferred) | Oral, Intraperitoneal | Intraperitoneal | [1][2] |
| Vehicle (Oral) | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Vehicle (Intraperitoneal) | Saline with Tween 80 (inferred) | Not explicitly stated | Not explicitly stated |
Table 1: Recommended Dosing and Administration Parameters for CB1 Antagonists in Rats.
| Parameter | Value (in humans) | Reference |
| Tmax (oral) | ~2 hours | |
| Terminal Half-life (oral, multiple doses) | 161 - 183 hours | |
| Protein Binding | High (inferred) |
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Materials:
-
This compound powder
-
Vehicle (select one):
-
0.9% Sterile Saline with 1-2 drops of Tween 80 per 10 mL
-
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
-
Sterile glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and total volume.
-
Solubilization:
-
For Saline/Tween 80: Add a small amount of Tween 80 to the this compound powder and vortex to create a paste. Gradually add the sterile saline while continuously vortexing to form a suspension.
-
For DMSO/PEG300/Tween-80/Saline: Dissolve the this compound powder in DMSO first. Then, add PEG300 and Tween-80 and vortex thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation.
-
For CMC: Prepare the 0.5% CMC solution in sterile water. Add the this compound powder to the CMC solution and vortex vigorously. Use of a sonicator may aid in achieving a uniform suspension.
-
-
Final Volume: Adjust the final volume with the chosen vehicle to achieve the desired concentration.
-
Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, protect from light and store at 4°C. Before use, bring the solution to room temperature and vortex thoroughly to ensure homogeneity.
References
- 1. The neutral cannabinoid CB1 receptor antagonist A M4113 regulates body weight through changes in energy intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid-1 receptor antagonists reduce caloric intake by decreasing palatable diet selection in a novel dessert protocol in female rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Surinabant in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surinabant (SR147778) is a selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1).[1] The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key component of the endocannabinoid system.[2] As a CB1 antagonist, this compound blocks the receptor, preventing its activation by endocannabinoids or other agonists.[1] This mechanism of action makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. This compound has been investigated for its therapeutic potential in treating nicotine addiction, obesity, and other disorders.[1][3]
These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments, ensuring accurate and reproducible results for researchers studying its effects on cellular signaling pathways.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃BrCl₂N₄O | |
| Molecular Weight | 522.27 g/mol | |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | |
| Recommended Final DMSO Concentration in Media | ≤ 1% (ideally 0.1% - 0.25%) | |
| IC₅₀ (in humans, context-dependent) | 22.0 ng/mL (body sway) - 58.8 ng/mL (internal perception) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for small molecules in DMSO is 10 mM. To prepare a 10 mM stock solution of this compound (MW = 522.27 g/mol ), you would dissolve 5.22 mg of this compound in 1 mL of DMSO.
-
Weighing this compound: In a sterile microcentrifuge tube, carefully weigh the required amount of this compound powder.
-
Dissolving in DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol describes how to dilute the this compound stock solution to the final working concentration in cell culture media and how to treat the cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution, you would perform a 1:1000 dilution by adding 1 µL of the stock solution to 999 µL of complete cell culture medium.
-
Prepare Working Solution: It is recommended to prepare an intermediate dilution of the stock solution in cell culture medium before adding it to the cells. This helps to ensure a more homogenous final concentration and minimizes the risk of localized high concentrations of DMSO that could be toxic to the cells.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound. Ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts. A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
CB1 Receptor Signaling Pathway
Caption: this compound's effect on the CB1 signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a dose range of this compound, a cannabinoid receptor blocker, for smoking cessation: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surinabant Stability and Storage
Disclaimer: Specific, publicly available stability and degradation data for Surinabant are limited. The following application notes and protocols are based on general principles of pharmaceutical stability, guidelines from the International Council for Harmonisation (ICH), and the known chemistry of related chemical structures. Researchers should validate these recommendations with their own experimental data.
Application Notes: Stability and Storage of this compound
These notes provide general guidance on the proper storage, handling, and potential chemical liabilities of this compound.
Recommended Storage Conditions
To ensure the integrity and longevity of this compound, the following storage conditions are recommended based on best practices for chemical storage in research laboratories.[1][2][3]
-
Solid Compound (Powder):
-
Temperature: Store in a cool, controlled environment, ideally between 2°C and 8°C for long-term storage. Standard refrigerated conditions are suitable.
-
Humidity: Keep in a desiccated environment. The use of a desiccator or storage in a container with a desiccant is highly recommended to prevent hydrolysis.
-
Light: Protect from light. Store in an amber vial or a light-blocking container.[2]
-
Atmosphere: For maximum stability, especially for long-term reference standards, store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
-
Solutions:
-
Solvent Choice: The choice of solvent can impact stability. For biological assays, prepare solutions fresh. If storage is necessary, use aprotic solvents like DMSO.
-
Storage: Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or, for longer-term storage, at -80°C.
-
Light: As with the solid form, protect solutions from light by using amber or foil-wrapped vials.
-
Potential Degradation Pathways (Hypothetical)
This compound, a 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, contains functional groups susceptible to degradation. While specific pathways are not documented, the following are chemically plausible based on its pyrazole-carboxamide structure.
-
Hydrolysis: The amide linkage is a primary site for potential hydrolytic degradation, especially under strong acidic or basic conditions.[4] This would cleave the molecule into a pyrazole carboxylic acid fragment and an N-aminopiperidine fragment.
-
Oxidation: The pyrazole ring, while aromatic and generally stable, can be susceptible to oxidation, particularly under harsh conditions or in the presence of strong oxidizing agents. The ethyl group on the pyrazole ring is also a potential site for oxidation.
-
Photodegradation: Aromatic systems and halogenated compounds can be sensitive to light. Exposure to UV or high-intensity visible light may catalyze degradation, leading to the formation of impurities.
References
Application Notes and Protocols for the Research Use of Surinabant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Surinabant (also known as SR147778), a selective cannabinoid receptor type 1 (CB1) antagonist and inverse agonist, in a research setting. Detailed protocols for key experiments are provided to facilitate the investigation of its pharmacological properties and potential therapeutic applications.
Introduction to this compound
This compound is a diarylpyrazole derivative that acts as a potent and selective antagonist/inverse agonist at the CB1 receptor.[1] Developed by Sanofi-Aventis, it has been investigated for its potential in treating nicotine addiction, obesity, and other disorders linked to the endocannabinoid system.[2] Its mechanism of action involves blocking the effects of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and also reducing the basal activity of the CB1 receptor.
Chemical Properties:
| Property | Value |
| IUPAC Name | 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide |
| Molecular Formula | C23H23BrCl2N4O |
| Molar Mass | 522.27 g/mol [2] |
| CAS Number | 288104-79-0[2] |
Potential Research Applications
-
Neuropharmacology: Investigating the role of the endocannabinoid system in addiction, learning and memory, and appetite regulation.
-
Metabolic Disorders: Studying the effects of CB1 receptor blockade on obesity and related metabolic syndromes.
-
Drug Discovery: Using this compound as a reference compound for the development of novel CB1 receptor modulators with improved therapeutic profiles.
Quantitative Data
The following table summarizes the in vitro and in vivo potency of this compound from published studies.
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 | 22.0 ng/mL (Body Sway) | Human, in vivo THC challenge | [3] |
| IC50 | 58.8 ng/mL (Internal Perception) | Human, in vivo THC challenge |
Experimental Protocols
In Vitro CB1 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
CB1 Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or rodent brain tissue homogenates.
-
Radioligand: [³H]-CP55,940 (a potent CB1 agonist).
-
Non-specific Binding Control: Unlabeled CP55,940 at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well microplates, GF/B glass fiber filters, scintillation vials, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or brain homogenates expressing the CB1 receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: Binding buffer, [³H]-CP55,940 (at a concentration close to its Kd, typically 0.5-1.5 nM), and the membrane preparation (5-20 µg protein).
-
Non-specific Binding: Binding buffer, [³H]-CP55,940, and a high concentration of unlabeled CP55,940 (e.g., 10 µM).
-
Competition Binding: Binding buffer, [³H]-CP55,940, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in wash buffer. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Accumulation Assay for Inverse Agonism
This protocol determines the ability of this compound to act as an inverse agonist by measuring its effect on cAMP levels in cells expressing the CB1 receptor. CB1 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. An inverse agonist will increase cAMP levels by reducing the constitutive activity of the receptor.
Materials:
-
Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).
-
Forskolin: An activator of adenylyl cyclase.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Test Compound: this compound.
-
Control Agonist: A known CB1 agonist (e.g., CP55,940).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or radiometric-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the CB1-expressing cells to approximately 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Assay:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 100 µM) for 15-30 minutes at 37°C to inhibit phosphodiesterases.
-
To measure antagonist activity , add varying concentrations of this compound followed by a fixed concentration of a CB1 agonist (e.g., EC80 of CP55,940) and a submaximal concentration of forskolin.
-
To measure inverse agonist activity , add varying concentrations of this compound in the absence of an agonist, with or without a submaximal concentration of forskolin.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For antagonist activity , plot the cAMP levels against the logarithm of the this compound concentration in the presence of the agonist. Determine the IC50 value for the inhibition of the agonist-induced decrease in cAMP.
-
For inverse agonist activity , plot the cAMP levels against the logarithm of the this compound concentration. An increase in cAMP levels above the basal level indicates inverse agonism. Determine the EC50 value for this effect.
-
In Vivo Self-Administration Model for Addiction Studies
This protocol provides a framework for evaluating the effect of this compound on the reinforcing properties of drugs of abuse, such as cannabinoids or opioids, in a rodent model of addiction.
Materials:
-
Animals: Rats or mice.
-
Drug of Abuse: A cannabinoid agonist (e.g., WIN55,212-2) or an opioid (e.g., heroin).
-
Test Compound: this compound.
-
Vehicle: A suitable vehicle for dissolving this compound and the drug of abuse.
-
Operant Chambers: Equipped with levers, a drug infusion pump, and stimulus cues.
-
Intravenous catheters.
Procedure:
-
Surgery: Surgically implant intravenous catheters into the jugular vein of the animals. Allow for a recovery period.
-
Acquisition of Self-Administration:
-
Train the animals to self-administer the drug of abuse by pressing a lever in the operant chamber. Each lever press results in an intravenous infusion of the drug.
-
Continue training until a stable baseline of drug intake is established.
-
-
Testing the Effect of this compound:
-
Once a stable baseline is achieved, administer this compound (at various doses) or its vehicle prior to the self-administration session.
-
Record the number of lever presses and drug infusions during the session.
-
-
Extinction and Reinstatement (Optional):
-
Extinction: Replace the drug solution with saline. The lever pressing should decrease over time.
-
Reinstatement: After extinction, re-expose the animals to the drug (a priming dose), a drug-associated cue, or a stressor to reinstate drug-seeking behavior. Administer this compound before the reinstatement session to assess its effect on relapse.
-
-
Data Analysis: Analyze the effect of this compound on the number of drug infusions and lever presses compared to the vehicle control. A significant reduction in these measures suggests that this compound attenuates the reinforcing effects of the drug of abuse.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory action of this compound.
Caption: CB1 receptor signaling and inhibition by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the preclinical characterization of this compound.
Caption: A typical experimental workflow for this compound.
Supplier Information
This compound for research purposes can be obtained from various chemical suppliers. It is recommended to source from reputable vendors that provide a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:
-
MedchemExpress
-
Cayman Chemical
-
Selleck Chemicals
Note: This is not an exhaustive list and availability may vary. Researchers should conduct their own due diligence when selecting a supplier.
Safety Precautions
This compound is a research chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: This document is intended for research purposes only and is not a guide for clinical use. All experiments should be conducted in accordance with institutional and national guidelines for animal and laboratory safety.
References
Application Notes and Protocols for Surinabant in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Surinabant (also known as SR141716A), a selective CB1 receptor antagonist, in in vitro electrophysiological studies. The provided methodologies are essential for investigating the role of the endocannabinoid system in synaptic transmission and neuronal excitability.
Introduction
This compound is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of CB1 receptors by endogenous cannabinoids (endocannabinoids) or exogenous agonists typically leads to the suppression of neurotransmitter release from presynaptic terminals.[1][2] this compound is a valuable pharmacological tool to block the effects of CB1 receptor agonists and to investigate the tonic activity of the endocannabinoid system. These protocols detail the use of this compound in whole-cell patch-clamp recordings from brain slices to study its effects on excitatory and inhibitory synaptic transmission, as well as neuronal excitability.
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic transmission, as observed in published electrophysiological studies.
Table 1: Effect of this compound (SR141716A) on Excitatory Postsynaptic Currents (EPSCs)
| Preparation | Agonist | Agonist Effect on EPSC Amplitude | This compound (SR141716A) Concentration | Effect of this compound (SR141716A) | Reference |
| Rat Prefrontal Cortex Slices (Layer V Pyramidal Neurons) | WIN55,212-2 (1 µM) | -50.4 ± 8.8% | 1 µM | Reverses WIN55,212-2 effect | [3][4] |
| Rat Prefrontal Cortex Slices (Layer V Pyramidal Neurons) | None | N/A | 1 µM | +46.9 ± 11.2% | [3] |
Table 2: Effect of this compound (SR141716A) on Inhibitory Postsynaptic Currents (IPSCs)
| Preparation | Agonist | Agonist Effect | This compound (SR141716A) Concentration | Effect of this compound (SR141716A) | Reference |
| Rat Rostral Ventromedial Medulla Slices | WIN55,212-2 (3 µM) | eIPSC Amplitude: -58% | 3 µM | Reverses WIN55,212-2 effect to 89 ± 6% of control | |
| Rat Rostral Ventromedial Medulla Slices | WIN55,212-2 (3 µM) | mIPSC Frequency: -44 ± 2% | 3 µM | Blocks WIN55,212-2 effect |
Table 3: Effect of this compound (SR141716A) on Neuronal Excitability
| Preparation | Measurement | This compound (SR141716A) Concentration/Dose | Effect of this compound (SR141716A) | Reference |
| Rat Spinal Cord (in vivo) | C-fibre mediated neuronal response | 0.001-1 ng (spinal administration) | Dose-dependent facilitation (up to 192 ± 31% of control) | |
| Rat Medullary Dorsal Horn Neurons (in vitro) | Membrane Conductance | 3 µM | No significant effect |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Postsynaptic Currents in Brain Slices
This protocol is designed to measure the effect of this compound on both excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents in neurons within acute brain slices.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., juvenile rat or mouse) in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) N-methyl-D-glucamine (NMDG) or sucrose-based artificial cerebrospinal fluid (aCSF) to enhance neuronal viability.
-
NMDG-aCSF Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3-7.4 with HCl.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.
-
Standard aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgCl2.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or 30-32°C.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
For EPSC recordings (K-Gluconate based internal solution, in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
For IPSC recordings (CsCl based internal solution, in mM): 130 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
Establish a giga-ohm seal (>1 GΩ) on the soma of the target neuron and then rupture the membrane to achieve the whole-cell configuration.
-
For voltage-clamp recordings, hold the neuron at -70 mV to record EPSCs (as inward currents) or at 0 mV to record IPSCs (as outward currents when using a high chloride internal solution).
3. Pharmacological Application:
-
Obtain a stable baseline recording of postsynaptic currents for at least 5-10 minutes. Evoke synaptic responses using a bipolar stimulating electrode placed in the vicinity of the recorded neuron.
-
To test the antagonist properties of this compound, first apply a CB1 receptor agonist (e.g., WIN55,212-2, 1-3 µM) to the perfusing aCSF and record the change in PSC amplitude.
-
After observing the agonist effect, co-apply this compound (SR141716A, 1-10 µM) with the agonist to determine the extent of reversal of the agonist-induced effect.
-
To investigate the effect of this compound on tonic endocannabinoid signaling, apply this compound (1-10 µM) alone to the bath and observe any changes in the baseline PSC amplitude or frequency.
4. Data Analysis:
-
Analyze the amplitude, frequency, and kinetics of the recorded PSCs using appropriate software.
-
Compare the PSC characteristics before and after drug application using statistical tests (e.g., paired t-test or ANOVA).
Protocol 2: Current-Clamp Recording of Neuronal Excitability
This protocol is used to assess the impact of this compound on the firing properties of neurons.
1. & 2. Brain Slice Preparation and Whole-Cell Patch-Clamp Recording:
-
Follow steps 1 and 2 from Protocol 1, using a K-Gluconate based internal solution.
3. Current-Clamp Recordings and Pharmacological Application:
-
Switch the amplifier to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and determine the neuron's firing pattern and frequency.
-
Obtain a stable baseline of spontaneous or evoked firing for 5-10 minutes.
-
Apply this compound (1-10 µM) to the bath and record any changes in resting membrane potential, input resistance, and action potential firing frequency in response to the same current injections.
4. Data Analysis:
-
Measure and compare the resting membrane potential, input resistance (from the voltage response to hyperpolarizing current steps), and the number of action potentials fired at each depolarizing current step before and after this compound application.
Mandatory Visualizations
Caption: CB1 Receptor Signaling Pathway and Site of this compound Action.
References
- 1. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoids decrease excitatory synaptic transmission and impair long-term depression in rat cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Surinabant in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of surinabant, a selective cannabinoid CB1 receptor antagonist, in combination with other compounds. The information is intended to guide researchers in designing and conducting preclinical and clinical studies to explore the therapeutic potential of this compound-based combination therapies.
Co-administration of this compound and Delta-9-Tetrahydrocannabinol (THC)
This section details the established interactions between this compound and THC, providing a framework for studies investigating the modulation of cannabinoid effects.
Scientific Rationale:
This compound, as a CB1 receptor antagonist, is expected to inhibit the centrally-mediated psychoactive and physiological effects of THC, a CB1 receptor agonist. This interaction has been evaluated in clinical settings to understand the dose-dependent antagonistic effects of this compound.[1][2][3]
Quantitative Data Summary:
The following tables summarize the pharmacokinetic and pharmacodynamic parameters observed in a human clinical trial involving the co-administration of this compound and THC.[1][2]
Table 1: Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Dose | Cmax (ng/mL) | AUC(0-24h) (ng.h/mL) | tmax (h) |
| 5 mg | 15.2 | 148 | 1.58 |
| 20 mg | 58.7 | 618 | 1.58 |
| 60 mg | 105 | 1196 | 1.58 |
Table 2: Pharmacodynamic Inhibition of THC Effects by this compound
| THC-Induced Effect | This compound Dose | Inhibition Ratio (%) | IC50 (ng/mL) |
| Body Sway | 20 mg | 91.1 | 22.0 |
| Body Sway | 60 mg | ~91 | 22.0 |
| Heart Rate | 20 mg | 68.3 | 58.8 |
| Heart Rate | 60 mg | ~68 | 58.8 |
| Internal Perception | 20 mg | - | 58.8 |
| Internal Perception | 60 mg | - | 58.8 |
| Feeling High | 20 mg | Submaximal | - |
| Feeling High | 60 mg | Submaximal | - |
Note: Inhibition by 20 mg and 60 mg doses of this compound were not significantly different.
Experimental Protocol: Clinical Pharmacodynamic Interaction Study
Objective: To assess the magnitude of inhibition by this compound of the central nervous system and heart rate effects induced by THC in healthy volunteers.
Study Design: Double-blind, placebo-controlled, randomized, four-period crossover study.
Participants: Healthy male occasional cannabis users.
Interventions:
-
This compound: Single oral doses of 5 mg, 20 mg, 60 mg, or placebo.
-
THC: Four sequential intrapulmonary doses of 2, 4, 6, and 6 mg (or vehicle) administered 1.5 hours after this compound administration at 1-hour intervals.
-
Washout Period: 14-21 days between treatment periods.
Pharmacodynamic Assessments:
-
Subjective Effects: Visual Analog Scales (VAS) for "feeling high," "internal perception," and "calmness."
-
Objective Effects: Body sway (postural stability), heart rate, and blood pressure.
-
Measurement Schedule: Assessments performed at baseline, after this compound administration, and repeatedly after each THC inhalation.
Pharmacokinetic Sampling:
-
Venous blood samples were collected at predefined time points before and after this compound and THC administration for the determination of plasma concentrations.
Analytical Method:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and THC in plasma.
Signaling Pathway and Workflow Diagrams:
Figure 1. Simplified signaling pathway of THC-CB1 receptor interaction and its antagonism by this compound.
Figure 2. Experimental workflow for the clinical pharmacodynamic interaction study of this compound and THC.
Potential Combination of this compound with Antidepressants
Scientific Rationale:
The endocannabinoid system is implicated in the regulation of mood and emotional behavior. First-generation CB1 receptor antagonists, such as rimonabant, were investigated for potential antidepressant effects but were withdrawn due to psychiatric side effects, including depression and anxiety. Combining a CB1 receptor antagonist like this compound with a selective serotonin reuptake inhibitor (SSRI) could potentially offer a synergistic or additive antidepressant effect at lower, better-tolerated doses of each compound. Preclinical studies with other CB1 antagonists co-administered with SSRIs have shown enhanced antidepressant-like effects and increased serotonin release.
Proposed In Vitro Experimental Protocol:
Objective: To evaluate the effect of this compound, alone and in combination with an SSRI, on serotonin transporter (SERT) function and neuronal cell viability.
Cell Lines:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Human neuroblastoma cell line (e.g., SH-SY5Y) for viability assays.
Methods:
-
Serotonin Uptake Assay:
-
Plate hSERT-HEK293 cells in a 96-well plate.
-
Pre-incubate cells with varying concentrations of this compound, an SSRI (e.g., fluoxetine), or the combination for a specified time.
-
Initiate serotonin uptake by adding [³H]5-HT (radiolabeled serotonin).
-
After incubation, terminate uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the amount of [³H]5-HT taken up using a scintillation counter.
-
Determine the IC50 values for the inhibition of serotonin uptake.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Plate SH-SY5Y cells in a 96-well plate.
-
Treat cells with a dose range of this compound, the SSRI, and their combination for 24-72 hours.
-
Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Proposed In Vivo Experimental Protocol:
Objective: To assess the antidepressant-like effects of this compound in combination with an SSRI in a rodent model of depression.
Animal Model:
-
Chronic mild stress (CMS) model in mice or rats.
-
Forced swim test (FST) or tail suspension test (TST) for acute antidepressant-like effects.
Drug Administration:
-
This compound and the SSRI can be administered via oral gavage or intraperitoneal injection.
-
A dose-response study for each compound alone should be performed to identify sub-effective doses for the combination study.
Behavioral Assessments:
-
Forced Swim Test (FST):
-
Administer this compound, SSRI, the combination, or vehicle to the animals.
-
After a specified pre-treatment time, place each animal individually in a cylinder of water.
-
Record the duration of immobility during the last few minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Chronic Mild Stress (CMS) Model:
-
Expose animals to a series of unpredictable, mild stressors over several weeks to induce a depressive-like state (e.g., anhedonia, measured by a sucrose preference test).
-
During the stress period, treat animals daily with this compound, the SSRI, the combination, or vehicle.
-
Monitor sucrose preference and body weight weekly. An increase in sucrose preference in the combination group compared to single-agent or vehicle groups would suggest a synergistic antidepressant effect.
-
Logical Relationship Diagram:
Figure 3. Logical relationship for the proposed combination of this compound and an SSRI for depression.
Potential Combination of this compound with Opioids for Pain Management
Scientific Rationale:
The endocannabinoid and opioid systems are both critically involved in pain modulation and share some anatomical and functional overlap. Preclinical studies have shown that co-administration of cannabinoid agonists and opioids can produce synergistic analgesic effects, potentially allowing for lower doses of opioids and reducing the risk of tolerance and side effects. A CB1 antagonist like this compound could be explored in combination with opioids in specific pain paradigms, for instance, to mitigate potential unwanted centrally-mediated side effects of cannabinoid-based therapies or to investigate the complex interplay between the two systems in chronic pain states.
Proposed In Vivo Experimental Protocol:
Objective: To evaluate the analgesic effects of this compound in combination with an opioid in a rodent model of neuropathic or inflammatory pain.
Animal Model:
-
Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in rats or mice.
-
Inflammatory Pain: Injection of complete Freund's adjuvant (CFA) or carrageenan into the paw.
Drug Administration:
-
This compound and a µ-opioid receptor agonist (e.g., morphine) administered systemically.
-
Isobolographic analysis can be used to determine if the combination produces synergistic, additive, or antagonistic effects. This requires generating dose-response curves for each drug alone and then testing various combinations of the two drugs.
Pain Behavior Assessments:
-
Mechanical Allodynia: Measured using von Frey filaments. A decrease in the paw withdrawal threshold indicates increased sensitivity to a non-noxious stimulus.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test). A decrease in the paw withdrawal latency indicates increased sensitivity to a noxious heat stimulus.
-
Measurement Schedule: Baseline measurements are taken before surgery/induction of inflammation. Post-treatment measurements are taken at various time points after drug administration.
Potential Combination of this compound in Oncology
Scientific Rationale:
The endocannabinoid system has been implicated in the regulation of cell proliferation, apoptosis, and angiogenesis, processes that are dysregulated in cancer. Some preclinical studies have suggested that modulating CB1 receptor activity could impact tumor growth. The combination of a CB1 antagonist with standard chemotherapeutic agents is an area of exploratory research. For instance, the CB1 antagonist rimonabant has been shown to act synergistically with oxaliplatin to inhibit the proliferation of colon cancer cell lines.
Proposed In Vitro Experimental Protocol:
Objective: To assess the anti-proliferative and pro-apoptotic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Cell Lines:
-
A panel of human cancer cell lines relevant to a specific cancer type (e.g., colorectal, breast, glioblastoma).
Methods:
-
Cell Viability Assay (e.g., MTT, SRB):
-
Seed cancer cells in 96-well plates.
-
Treat with a range of concentrations of this compound, a chemotherapeutic agent (e.g., doxorubicin, paclitaxel), and their combination for 48-72 hours.
-
Assess cell viability and calculate IC50 values. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cells with effective concentrations of the single agents and their combination.
-
Stain cells with Annexin V-FITC and propidium iodide.
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
-
Cell Migration Assay (Wound Healing/Scratch Assay):
-
Grow cells to confluence in a multi-well plate.
-
Create a "scratch" in the cell monolayer.
-
Treat with sub-lethal concentrations of the drugs.
-
Monitor the closure of the scratch over time using microscopy.
-
Drug-Drug Interaction Profile of this compound
Metabolism:
-
In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme involved in the metabolism of this compound.
Potential for Drug Interactions:
-
CYP3A4 Inhibitors: Co-administration of this compound with strong inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir, clarithromycin) may increase the plasma concentrations of this compound, potentially leading to an increased risk of adverse effects.
-
CYP3A4 Inducers: Co-administration with strong inducers of CYP3A4 (e.g., rifampin, carbamazepine, St. John's Wort) may decrease the plasma concentrations of this compound, potentially reducing its efficacy.
Recommended In Vitro Protocol for DDI Assessment:
Objective: To determine the potential of this compound to inhibit or induce major CYP450 enzymes.
System: Human liver microsomes or recombinant human CYP enzymes.
Methods:
-
CYP Inhibition Assay:
-
Incubate human liver microsomes with a panel of probe substrates specific for major CYP isoforms (e.g., midazolam for CYP3A4, caffeine for CYP1A2, diclofenac for CYP2C9).
-
Add varying concentrations of this compound.
-
Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value for the inhibition of each CYP isoform by this compound.
-
-
CYP Induction Assay:
-
Culture primary human hepatocytes.
-
Treat hepatocytes with different concentrations of this compound for 48-72 hours.
-
Measure the mRNA expression levels of CYP enzymes (e.g., using qRT-PCR) and/or the enzymatic activity using probe substrates.
-
Compare the induction potential to known inducers (e.g., rifampin for CYP3A4).
-
Disclaimer: These application notes are for informational purposes only and are intended for a scientific audience. The protocols provided are examples and may require optimization for specific experimental conditions. All research should be conducted in accordance with applicable regulations and ethical guidelines.
References
- 1. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound- a selective cannabinoid receptor type 1 antagonist- inhibits --sup-9--sup--tetrahydrocan | British Pharmacological Society [bps.ac.uk]
LC-MS/MS method for Surinabant quantification in plasma
An LC-MS/MS method has been developed and validated for the quantitative determination of Surinabant in human plasma, providing a robust and sensitive tool for pharmacokinetic studies and clinical investigations.[1][2] This application note details the protocol for sample preparation, chromatographic separation, and mass spectrometric detection.
Method Overview
The method employs a straightforward protein precipitation technique for plasma sample preparation, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] The use of a specific internal standard, AM251, ensures accuracy and precision.[1] Detection is achieved via positive electrospray ionization (ESI) in the Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.
Quantitative Data Summary
The following tables summarize the key parameters and performance characteristics of the LC-MS/MS method for this compound quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Description |
|---|---|
| Analyte | This compound |
| Internal Standard (IS) | AM251 |
| Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| LC Column | Waters YMC™ Pro C4 Cartridge Column |
| Mobile Phase | 50:50 (v/v) Acetonitrile/Water + 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 523 → 423 |
| MRM Transition (IS) | m/z 555 → 455 |
Table 2: Method Validation and Performance
| Parameter | Result |
|---|---|
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |
| Calibration Curve Range | 5.00 - 1000 ng/mL |
| Recovery of this compound | 95.0% - 103% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
AM251 (Internal Standard)
-
Acetonitrile (HPLC or MS grade)
-
Water (HPLC or MS grade)
-
Formic Acid (ACS grade or higher)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Autosampler vials
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and AM251 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create working standards for the calibration curve (ranging from 5.00 to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of AM251 at a fixed concentration (e.g., 250 ng/mL) in 50:50 acetonitrile/water.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking blank human plasma with the appropriate amount of this compound working standard.
Plasma Sample Preparation Protocol
The protein precipitation procedure is a simple and effective method for extracting this compound from plasma.
-
Aliquot: Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add a specified volume (e.g., 25 µL) of the IS working solution to each tube, except for the blank plasma sample.
-
Precipitation: Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex: Vortex the tubes for approximately 30 seconds to ensure thorough mixing.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Inject: Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis Protocol
The prepared samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: Waters YMC™ Pro C4 Cartridge Column
-
Mobile Phase: 99.9% CH3CN/H2O (50:50, v/v) and 0.1% HCOOH
-
Flow Rate: Isocratic elution, typically 0.2-0.4 mL/min (specific flow rate should be optimized)
-
Injection Volume: 5-20 µL (to be optimized)
-
Column Temperature: Ambient or controlled (e.g., 40 °C)
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion m/z 523 → Product ion m/z 423
-
AM251 (IS): Precursor ion m/z 555 → Product ion m/z 455
-
-
Instrument Parameters: Optimize gas flows (nebulizer, heater), ion spray voltage, and collision energy for maximum signal intensity for both this compound and the internal standard.
Data Analysis and Quantification
The concentration of this compound in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A linear regression analysis with appropriate weighting (e.g., 1/x or 1/x²) is then used to determine the concentrations in the QC and unknown samples.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, selective, and utilizes a simple protein precipitation sample preparation, making it suitable for high-throughput analysis in a research or clinical setting. The detailed validation data confirms its reliability for supporting pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for Surinabant in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for investigating the anti-obesity effects of Surinabant (SR147778), a selective cannabinoid receptor type 1 (CB1) antagonist. The following sections detail the mechanism of action, protocols for preclinical and clinical research, and data presentation guidelines.
Introduction
This compound is a potent and selective antagonist of the CB1 receptor. The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite, energy homeostasis, and metabolism.[1][2] Overactivity of the endocannabinoid system is associated with obesity, leading to increased food intake and fat storage. By blocking the CB1 receptor, this compound is hypothesized to reduce appetite and promote weight loss, making it a compound of interest for obesity research and potential therapeutic development. Although initially developed for smoking cessation, its effects on weight gain were noted, aligning with the therapeutic strategy for obesity.[3]
Mechanism of Action: CB1 Receptor Antagonism
This compound exerts its effects by competitively binding to the CB1 receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). This blockade attenuates the downstream signaling pathways normally activated by these endocannabinoids, which are involved in stimulating appetite and promoting lipogenesis.
Signaling Pathway of CB1 Receptor Activation and Antagonism by this compound
The following diagram illustrates the signaling cascade initiated by the activation of the CB1 receptor by an endocannabinoid agonist and its subsequent inhibition by this compound.
Preclinical Research: Diet-Induced Obesity (DIO) Model
The diet-induced obesity (DIO) rodent model is a standard and relevant preclinical model for studying the efficacy of anti-obesity compounds.[4][5]
Experimental Workflow for Preclinical this compound Study
Detailed Protocols
Protocol 1: Induction of Diet-Induced Obesity
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide a high-fat diet (HFD; e.g., 45-60% kcal from fat) and water ad libitum. A control group should receive a standard chow diet.
-
Duration: Continue the HFD for 8-12 weeks, or until a significant difference in body weight is observed between the HFD and control groups.
-
Monitoring: Monitor body weight weekly.
Protocol 2: this compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound (SR147778) in a vehicle suitable for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water. The concentration should be calculated based on the desired dosage and a standard gavage volume (e.g., 10 mL/kg).
-
Dosage: Based on preclinical studies with SR147778 for other indications, a dose range of 0.3-10 mg/kg can be explored. A suggested starting dose for an obesity study would be in the range of 3-10 mg/kg.
-
Administration: Administer the this compound suspension or vehicle control daily via oral gavage at the same time each day for a period of 4-6 weeks.
Protocol 3: Measurement of Efficacy Endpoints
-
Body Weight: Measure the body weight of each animal weekly.
-
Food and Water Intake: Measure the amount of food and water consumed by each animal daily or weekly by weighing the remaining food and water.
-
Body Composition: At the beginning and end of the treatment period, assess body composition (fat mass, lean mass) using Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR).
-
Terminal Blood and Tissue Collection: At the end of the study, collect blood via cardiac puncture for analysis of plasma glucose, insulin, and lipid levels. Harvest and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
Preclinical Data Presentation
| Treatment Group | N | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Cumulative Food Intake (g) | Final Fat Mass (g) |
| Vehicle Control | 10 | |||||
| This compound (3 mg/kg) | 10 | |||||
| This compound (10 mg/kg) | 10 | |||||
| Lean Control (Chow) | 10 |
Clinical Research: Double-Blind, Placebo-Controlled Trial
A Phase 2 clinical trial (NCT00239174) was conducted to evaluate the efficacy and safety of this compound in obese patients. While detailed results from this specific obesity trial are not publicly available, data from a smoking cessation trial (NCT00432575) that monitored weight change, and data from trials of other CB1 antagonists, can inform the design and expected outcomes.
Clinical Trial Design
A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of an anti-obesity drug.
Protocol 4: Patient Population and Randomization
-
Inclusion Criteria: Overweight or obese adults (e.g., BMI ≥ 27 kg/m ² with comorbidities or ≥ 30 kg/m ²) without diabetes.
-
Exclusion Criteria: History of severe psychiatric disorders, recent cardiovascular events, or use of other weight-loss medications.
-
Randomization: Randomly assign participants to receive placebo or one of several doses of this compound (e.g., 2.5 mg/day, 5 mg/day, 10 mg/day) for a defined period (e.g., 24-52 weeks).
Protocol 5: Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Percentage change in body weight from baseline.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving ≥5% and ≥10% weight loss.
-
Change in waist circumference.
-
Changes in lipid profiles (triglycerides, HDL, LDL).
-
Changes in glycemic parameters (fasting glucose, insulin).
-
-
Safety Monitoring: Monitor adverse events, including psychiatric symptoms (anxiety, depression), vital signs, and clinical laboratory parameters throughout the study.
Clinical Trial Data Presentation
Table 1: Change in Body Weight from Baseline
| Treatment Group | N | Baseline Mean Body Weight (kg) | Mean Change from Baseline (kg) | Placebo-Subtracted Difference (kg) |
| Placebo | 202 | -1.19 | - | |
| This compound (2.5 mg/day) | 199 | -0.75 | 0.44 | |
| This compound (5 mg/day) | 204 | -0.53 | 0.66 | |
| This compound (10 mg/day) | 205 | -0.24 | 0.95 | |
| Data derived from a smoking cessation study with weight change as a secondary endpoint. |
Table 2: Proportion of Patients Achieving Weight Loss Milestones (Hypothetical Data Based on CB1 Antagonist Class)
| Treatment Group | N | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss |
| Placebo | ~200 | ~20% | ~8% |
| This compound (5 mg/day) | ~200 | ~40% | ~18% |
| This compound (10 mg/day) | ~200 | ~50% | ~25% |
Conclusion
The experimental designs outlined in these application notes provide a robust framework for the preclinical and clinical evaluation of this compound as a potential anti-obesity agent. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data to determine the efficacy and safety profile of this compound for the treatment of obesity. The provided diagrams and tables serve as templates for visualizing experimental workflows and presenting quantitative data in a clear and concise manner.
References
- 1. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressing effect of the cannabinoid CB1 receptor antagonist, SR147778, on alcohol intake and motivational properties of alcohol in alcohol-preferring sP rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a dose range of this compound, a cannabinoid receptor blocker, for smoking cessation: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Surinabant Oral Bioavailability Technical Support Center
Welcome to the technical support center for researchers working with Surinabant. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to its oral bioavailability, particularly in oral gavage experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the oral administration of this compound.
Q1: Why are my this compound plasma concentrations low and highly variable after oral gavage?
Key factors contributing to this issue include:
-
Poor Aqueous Solubility: The primary barrier to oral absorption for many drugs is dissolving in the aqueous environment of the gastrointestinal (GI) tract. If this compound does not dissolve, it cannot be absorbed into the bloodstream. This is a common challenge for cannabinoid-like molecules[3].
-
Non-Dose-Proportional Absorption: Human pharmacokinetic studies have shown that as the oral dose of this compound increases, the corresponding increase in plasma concentration (Cmax) and total exposure (AUC) is smaller than expected. For instance, a 12-fold increase in dose (from 5 mg to 60 mg) resulted in only a ~7-fold increase in Cmax and an ~8-fold increase in AUC[4]. This suggests that the absorption process is limited, likely by the drug's poor solubility.
-
First-Pass Metabolism: this compound is metabolized by the enzyme CYP3A4, which is present in the liver and gut wall. This "first-pass effect" can break down a significant portion of the drug after absorption but before it reaches systemic circulation, thereby reducing its bioavailability.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and why is it important?
A: Based on its lipophilic structure, this compound is most likely a BCS Class II compound. BCS Class II drugs are characterized by low aqueous solubility and high membrane permeability .
This classification is critical for formulation development:
-
The Rate-Limiting Step is Dissolution: Because the drug can permeate the gut wall effectively (high permeability), the main hurdle to absorption is getting it to dissolve in the GI fluids first.
-
Formulation Strategy: For BCS Class II drugs, the primary goal of the formulation is to increase the drug's dissolution rate and maintain its concentration in a dissolved state at the site of absorption. Simply administering the drug as a simple powder or a poorly formulated suspension will likely lead to the issues described in Q1.
Q3: What vehicle should I use as a starting point for my oral gavage studies with this compound?
A: For initial studies, a simple aqueous suspension is a common starting point. However, due to this compound's presumed low solubility, a co-solvent system is necessary. A widely used vehicle for poorly soluble compounds consists of a mixture of a solubilizing agent, a surfactant, and a carrier.
A recommended starting formulation is an aqueous suspension using common excipients:
-
10% DMSO (Dimethyl sulfoxide): To initially dissolve the this compound powder.
-
40% PEG300 (Polyethylene glycol 300): A co-solvent that helps keep the drug in solution.
-
5% Tween-80 (Polysorbate 80): A surfactant that improves wettability and prevents the drug from precipitating out of solution.
-
45% Saline: The aqueous carrier.
Always ensure the final formulation is a homogenous and fine suspension before administration. A detailed protocol for this is provided in the Experimental Protocols section.
Q4: My results are still poor with a simple suspension. What advanced formulation strategies can improve this compound's bioavailability?
A: If a simple suspension is insufficient, lipid-based formulations are a highly effective strategy for BCS Class II compounds like this compound. These formulations work by presenting the drug to the GI tract in a solubilized state, utilizing the body's natural lipid absorption pathways.
The most promising approach is a Self-Emulsifying Drug Delivery System (SEDDS) .
-
What it is: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion when introduced into an aqueous phase (like the GI tract) under gentle agitation.
-
How it works: this compound is dissolved in this oily mixture. Upon oral gavage, the mixture disperses into tiny droplets (nanometer to micrometer scale), creating a large surface area that facilitates rapid drug release and absorption. This strategy can also promote lymphatic uptake, which partially bypasses the liver and reduces first-pass metabolism[3].
-
Proven Efficacy: While direct data for this compound is unavailable, SEDDS have been shown to dramatically increase the oral bioavailability of other cannabinoids like CBD. Studies in both mice and humans have demonstrated that SEDDS formulations lead to significantly higher plasma concentrations (AUC) compared to simple oil-based solutions.
Quantitative Data Summary
The following tables summarize relevant pharmacokinetic data.
Table 1: Human Pharmacokinetics of this compound After a Single Oral Dose
This table illustrates the less than dose-proportional increase in this compound exposure in humans, highlighting the absorption challenge.
| Dose | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Tmax (h) |
| 5 mg | 40.8 | 321 | 1.58 |
| 20 mg | 158 | 1410 | 1.58 |
| 60 mg | 282 | 2590 | 1.58 |
| Data presented as mean values. Tmax is presented as the median. |
Table 2: Representative Bioavailability Enhancement of Cannabidiol (CBD) in Mice Using a SEDDS Formulation
This table provides a compelling example of how a SEDDS formulation can improve the bioavailability of a similar lipophilic compound (CBD) compared to a standard lipid vehicle (MCT oil). This demonstrates the potential of such a strategy for this compound.
| Formulation | Cmax (ng/mL) | AUC (0-6h) (ng·h/mL) | Relative Bioavailability Increase |
| CBD in MCT Oil | 105 ± 21 | 240 ± 50 | - |
| CBD in SEDDS | 290 ± 40 | 950 ± 150 | 3.97-fold |
| Data presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This protocol describes how to prepare a standard vehicle for administering poorly soluble compounds like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add DMSO to the this compound powder to create a stock solution (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved. The volume of DMSO should be 10% of the final total volume.
-
Add Co-solvent: Add PEG300 to the DMSO-Surinabant mixture. The volume of PEG300 should be 40% of the final total volume. Vortex until the solution is homogenous.
-
Add Surfactant: Add Tween-80 to the mixture. The volume of Tween-80 should be 5% of the final total volume. Vortex until the solution is clear.
-
Final Dilution: Add saline to reach the final desired volume (45% of the total). Vortex vigorously and sonicate for 5-10 minutes to ensure the formation of a fine, homogenous suspension.
-
Pre-dose Preparation: Always vortex the suspension immediately before drawing each dose to ensure uniformity.
Protocol 2: Standard Oral Gavage Procedure in Rats
This protocol outlines the standard procedure for administering a compound via oral gavage to rats, emphasizing animal welfare.
Materials:
-
Appropriately sized rat (e.g., 200-300 g)
-
16-gauge, 3-inch curved gavage needle with a ball tip
-
Syringe with the prepared this compound formulation
-
Personal Protective Equipment (PPE)
Procedure:
-
Determine Dosing Volume: Weigh the animal accurately. The maximum recommended dosing volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are preferable to reduce the risk of reflux.
-
Measure Needle Insertion Length: Place the gavage needle along the side of the rat, with the tip at the animal's mouth and the end of the needle at the last rib (xyphoid process). This is the maximum safe insertion depth.
-
Restrain the Animal: Securely restrain the rat to immobilize its head and straighten its neck and back. This facilitates a direct path to the esophagus.
-
Insert the Gavage Needle: Gently insert the needle into the mouth, passing it over the tongue toward the back of the throat. The animal should swallow reflexively as the needle enters the pharynx. The needle should slide easily into the esophagus with minimal pressure. If you feel any resistance, stop immediately and readjust. Never force the needle.
-
Administer the Dose: Once the needle is in place, slowly and steadily depress the syringe plunger to administer the formulation.
-
Remove the Needle: After administration, smoothly withdraw the needle along the same path of insertion.
-
Monitor the Animal: Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose.
Protocol 3: Quantification of this compound in Plasma via LC-MS/MS
This protocol is adapted from a validated method for determining this compound in biological matrices.
Materials:
-
Rat plasma samples
-
Internal Standard (IS) solution (e.g., AM251)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system with an ESI source
-
C18 chromatography column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add a known concentration of the internal standard.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 column.
-
Use a mobile phase gradient appropriate for separating lipophilic compounds (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Troubleshooting Workflow for Low Bioavailability
Caption: A troubleshooting flowchart for diagnosing and resolving low oral bioavailability of this compound.
Experimental Workflow for Bioavailability Assessment
Caption: The experimental workflow from formulation preparation to pharmacokinetic data analysis.
This compound's Mechanism of Action: CB1 Receptor Antagonism
Caption: Simplified signaling pathway showing how this compound blocks the CB1 receptor.
References
- 1. This compound | C23H23BrCl2N4O | CID 9849616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
Surinabant In Vitro Applications: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using Surinabant (SR147778) in in vitro experiments. Given the compound's high selectivity for the cannabinoid 1 (CB1) receptor, this guide focuses on troubleshooting unexpected results and addressing frequently asked questions regarding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and highly selective antagonist of the CB1 receptor.[1] In vitro studies have demonstrated that it has nanomolar affinity for the rat brain and human CB1 recombinant receptors.[1] Its affinity for the CB2 receptor is significantly lower.[1] Furthermore, extensive screening has shown no significant affinity for over 100 other molecular targets at concentrations up to 1 µM.[1]
Q2: Are there any documented off-target effects of this compound in vitro?
A2: Based on available literature, there are no specific, well-documented off-target effects of this compound at the molecular level in vitro. Its development was discontinued due to adverse effects observed in clinical trials, which are largely attributed to the central nervous system functions of the CB1 receptor.[2]
Q3: I am observing an unexpected phenotype in my cell-based assay when using this compound, even though my cells do not express the CB1 receptor. What could be the cause?
A3: While this compound is highly selective, unexpected results in a CB1-negative system could arise from several factors:
-
Compound purity and stability: Ensure the purity of your this compound stock and consider its stability under your specific experimental conditions (e.g., media, temperature, light exposure).
-
High concentrations: At very high concentrations, compounds can exhibit non-specific effects, such as membrane disruption or cytotoxicity. It is crucial to use the lowest effective concentration.
-
Undiscovered low-affinity targets: Although unlikely based on broad screening, a previously un identified low-affinity target might be engaged at higher concentrations.
-
Metabolism: Your in vitro system might metabolize this compound into a different compound with its own biological activity.
Q4: How can I control for potential off-target effects in my experiments?
A4: To ensure the observed effects are specifically due to CB1 antagonism, consider the following controls:
-
Rescue experiments: If possible, co-administer a CB1 agonist to see if it can reverse the effects of this compound.
-
Use a CB1 knockout/knockdown cell line: The most definitive control is to show that this compound has no effect in a cell line that lacks the CB1 receptor.
-
Inactive enantiomer: If available, using an inactive enantiomer of this compound can help rule out non-specific effects.
Troubleshooting Guide for Unexpected In Vitro Results
If you encounter unexpected results when using this compound, follow this troubleshooting workflow to investigate potential causes.
Caption: Troubleshooting workflow for unexpected in vitro results with this compound.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound, highlighting its selectivity for the CB1 receptor.
| Receptor | Species | Tissue/System | Ki (nM) | Reference |
| CB1 Receptor | Rat | Brain | 0.56 | |
| CB1 Receptor | Human | Recombinant | 3.5 | |
| CB2 Receptor | Rat | Spleen | 400 | |
| CB2 Receptor | Human | Recombinant | 400 | |
| Other Targets | Various | >100 targets screened | >1000 (IC50) |
Experimental Protocols
Protocol: General Off-Target Liability Screening
This protocol outlines a general approach for screening a compound like this compound for potential off-target effects using commercially available services.
Caption: Experimental workflow for general off-target screening of a compound.
Methodology:
-
Compound Preparation: A high-purity stock of this compound is prepared in 100% DMSO at a high concentration (e.g., 10 mM).
-
Assay Selection: A commercial fee-for-service broad-panel screen is selected. These panels typically include a wide range of receptors, ion channels, transporters, and enzymes.
-
Primary Screen: The compound is submitted for a single-point screen at a high concentration (typically 1-10 µM) to maximize the chances of detecting even low-affinity interactions.
-
Data Analysis: The results are analyzed to identify any targets where the compound causes significant inhibition or activation (a common cutoff is >50% inhibition).
-
Follow-up Studies: For any "hits" from the primary screen, follow-up dose-response experiments are conducted to determine the potency (IC50 or Ki) of the interaction.
-
Hit Validation: If a potent off-target interaction is confirmed, further cell-based or functional assays are necessary to understand the biological relevance of this finding.
Signaling Pathways
As this compound's primary mechanism of action is the antagonism of the CB1 receptor, its effects on signaling pathways are primarily the inhibition of pathways normally activated by endocannabinoids.
Caption: this compound's on-target effect on CB1 receptor signaling.
References
- 1. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Surinabant Preclinical Toxicology Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Surinabant. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential toxicities observed in animal models during preclinical development. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Toxicology
Q1: What were the principal target organs of toxicity for CB1 receptor antagonists like this compound in preclinical animal models?
A1: While specific toxicology reports for this compound are not extensively published, data from the broader class of cannabinoid receptor 1 (CB1) antagonists, such as Rimonabant, suggest that the primary target organs of toxicity in animal studies include the nervous system and the gastrointestinal tract .[1][2] Psychiatric and neurological signs were a key concern in both preclinical and clinical studies of this class of drugs.[2]
Q2: What were the common clinical signs of toxicity observed in animals treated with CB1 receptor antagonists?
A2: Common clinical signs reported in animal studies with CB1 receptor antagonists often mirrored the adverse effects seen in humans. These could include changes in motor activity, tremors, and signs related to gastrointestinal upset like decreased food consumption and diarrhea.[1] For this compound specifically, human clinical trials reported adverse events such as headache, nausea, insomnia, and anxiety, which may have correlates in animal models.[3]
Q3: Are there any data on the dose-dependent toxicity of this compound in common preclinical species like rats and dogs?
A3: Publicly available literature does not provide specific dose-response tables for this compound toxicity in rats and dogs. However, for the class of CB1 antagonists, dose-dependent effects were observed. For instance, studies with Rimonabant demonstrated that higher doses were associated with more pronounced adverse effects. When designing preclinical studies for this compound, a dose-ranging study is crucial to establish the maximum tolerated dose (MTD) and to identify the no-observed-adverse-effect level (NOAEL).
Safety Pharmacology
Q4: What are the expected safety pharmacology findings for a CB1 receptor antagonist like this compound?
A4: Safety pharmacology studies for CB1 receptor antagonists would typically focus on the central nervous, cardiovascular, and respiratory systems. Given the known psychiatric side effects of this class of drugs, a thorough evaluation of neurobehavioral parameters in animal models is critical. Cardiovascular assessments would monitor for any changes in blood pressure, heart rate, and ECG parameters.
Genotoxicity and Carcinogenicity
Q5: Has this compound been evaluated for genotoxicity or carcinogenicity?
A5: There is no publicly available information specifically detailing the results of genotoxicity or carcinogenicity studies for this compound. Standard preclinical toxicology programs for pharmaceuticals include a battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo micronucleus tests) and long-term carcinogenicity studies in rodents. The lack of such data in the public domain makes it difficult to assess these specific risks.
Reproductive and Developmental Toxicology
Q6: Are there any known reproductive or developmental toxicities associated with this compound or other CB1 receptor antagonists?
A6: Specific developmental and reproductive toxicology (DART) data for this compound is not available in the reviewed literature. However, the endocannabinoid system is known to play a role in reproductive processes. Therefore, it is a standard requirement for drugs like this compound to undergo a full DART program to assess effects on fertility, embryonic development, and pre- and postnatal development.
Troubleshooting Guides
Unexpected Clinical Signs in Animal Studies
Problem: During a repeat-dose toxicity study with this compound in rats, we are observing significant neurobehavioral changes (e.g., increased startle response, altered gait) at doses expected to be well-tolerated.
Troubleshooting Steps:
-
Verify Dosing Solution: Ensure the correct concentration and stability of the this compound formulation. Improper formulation could lead to altered bioavailability and unexpected toxicity.
-
Control for Environmental Stressors: Animals treated with CB1 antagonists may be more susceptible to stress. Evaluate housing conditions, noise levels, and handling procedures to minimize environmental contributions to behavioral changes.
-
Refine Behavioral Assessments: Use a standardized functional observational battery (FOB) to systematically characterize the observed neurobehavioral effects. This will help in quantifying the changes and determining a clear dose-response relationship.
-
Consider Pharmacokinetic Variability: Investigate potential sex or strain differences in drug metabolism that could lead to higher than expected exposures in some animals.
Interpreting Body Weight Changes
Problem: We have noted a significant decrease in body weight in our animal cohort treated with this compound, which is more pronounced than anticipated from the known anorectic effects of CB1 antagonists.
Troubleshooting Steps:
-
Differentiate Anorexia from Toxicity: Carefully monitor food consumption in relation to body weight. A sharp decline in body weight that is disproportionate to the reduction in food intake may suggest systemic toxicity rather than a primary pharmacological effect on appetite.
-
Assess Gastrointestinal Function: Observe for signs of gastrointestinal distress such as diarrhea or vomiting, which could contribute to weight loss.
-
Evaluate Hydration Status: Dehydration can lead to rapid weight loss. Check for signs of dehydration and ensure ad libitum access to water.
-
Conduct Clinical Pathology: Analyze blood samples for markers of liver or kidney function and electrolytes to rule out organ toxicity as a cause for the weight loss.
Quantitative Data Summary
As specific quantitative toxicity data for this compound in animal models is not publicly available, the following tables provide a generalized representation of what might be expected from preclinical studies of a CB1 receptor antagonist, based on the known effects of this class of compounds.
Table 1: Hypothetical Summary of Findings in a 28-Day Repeat-Dose Oral Toxicity Study in Rats
| Dose Group (mg/kg/day) | Key Clinical Observations | Changes in Body Weight | Key Clinical Pathology Findings | Key Histopathological Findings |
| 0 (Vehicle) | No remarkable findings | Normal gain | Within normal limits | No treatment-related findings |
| 10 (Low Dose) | Mild hyperactivity | Slight decrease in gain | Within normal limits | No treatment-related findings |
| 30 (Mid Dose) | Hyperactivity, tremors | Significant decrease in gain | Mild elevation in liver enzymes | Minimal centrilobular hypertrophy (liver) |
| 100 (High Dose) | Pronounced hyperactivity, tremors, ataxia | Body weight loss | Moderate elevation in liver enzymes | Mild to moderate centrilobular hypertrophy (liver) |
Table 2: Hypothetical Summary of Findings in a 28-Day Repeat-Dose Oral Toxicity Study in Dogs
| Dose Group (mg/kg/day) | Key Clinical Observations | Changes in Body Weight | Key Clinical Pathology Findings | Key Histopathological Findings |
| 0 (Vehicle) | No remarkable findings | Normal gain | Within normal limits | No treatment-related findings |
| 5 (Low Dose) | Occasional vomiting | Slight decrease in gain | Within normal limits | No treatment-related findings |
| 15 (Mid Dose) | Vomiting, diarrhea, restlessness | Significant decrease in gain | Mild elevation in liver enzymes | Minimal hepatocellular hypertrophy |
| 50 (High Dose) | Frequent vomiting, diarrhea, tremors | Body weight loss | Moderate elevation in liver enzymes, decreased cholesterol | Mild to moderate hepatocellular hypertrophy |
Experimental Protocols
Detailed experimental protocols for this compound toxicology studies are not available in the public domain. The following are generalized protocols for key in vivo toxicology studies that would be standard for a small molecule drug like this compound, based on regulatory guidelines.
Protocol 1: In Vivo Micronucleus Assay in Rodents
-
Objective: To assess the potential of this compound to induce chromosomal damage.
-
Species: Rat or Mouse.
-
Groups: Vehicle control, positive control (e.g., cyclophosphamide), and at least three dose levels of this compound.
-
Dosing: Typically two administrations, 24 hours apart, via the clinical route of administration (e.g., oral gavage).
-
Sample Collection: Bone marrow or peripheral blood is collected at 24 and 48 hours after the final dose.
-
Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.
Protocol 2: Repeat-Dose Toxicity Study (e.g., 28-Day in Rats)
-
Objective: To evaluate the toxicity of this compound after repeated administration and to identify target organs.
-
Species: Rat.
-
Groups: Vehicle control and at least three dose levels of this compound (low, mid, high). A recovery group for the high dose and control is often included.
-
Dosing: Daily administration for 28 consecutive days via the intended clinical route.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy before and at the end of the study.
-
Clinical Pathology: Hematology, coagulation, and serum chemistry at termination. Urinalysis may also be included.
-
Pathology: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from all animals in the control and high-dose groups. Target organs are also examined in the lower dose groups.
Visualizations
Caption: Simplified signaling pathway of this compound's antagonism at the CB1 receptor.
Caption: General experimental workflow for a repeat-dose toxicity study.
Caption: Logical relationship between this compound's mechanism and its effects.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a dose range of this compound, a cannabinoid receptor blocker, for smoking cessation: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Surinabant degradation in solution
Welcome to the technical support center for Surinabant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can indicate several issues:
-
Poor Solubility: this compound is a lipophilic compound with low aqueous solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Consider using a co-solvent system or a different solvent with higher solubilizing capacity for lipophilic compounds.
-
Degradation: The particulates could be degradation products that are less soluble than the parent compound. This is more likely if the solution has been stored for an extended period, at elevated temperatures, or exposed to light.
-
Contamination: The solution may be contaminated. Ensure you are using sterile techniques and high-purity solvents.
Q2: I am observing a loss of this compound concentration in my stock solution over time. What are the likely causes of degradation?
A2: The loss of this compound in solution is likely due to chemical degradation. As a pyrazole carboxamide derivative, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The carboxamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the amide bond.
-
Oxidation: While the core structure is relatively stable, oxidative degradation can occur, particularly if the solution is exposed to air or contains oxidizing agents.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of organic molecules like this compound.
To minimize degradation, it is recommended to prepare fresh solutions and store them protected from light at low temperatures.
Q3: What are the best practices for preparing and storing this compound solutions to minimize degradation?
A3: To ensure the stability of your this compound solutions, follow these recommendations:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers to maintain a stable pH, ideally in the neutral range, though pH stability studies are recommended.
-
Preparation: Prepare solutions in a clean, controlled environment. Use volumetric flasks and calibrated pipettes to ensure accurate concentrations. If solubility is an issue, gentle warming and sonication may be employed, but prolonged exposure to heat should be avoided.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For sensitive applications, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
You are observing high variability in your experimental results when using a this compound solution.
Potential Cause: Degradation of this compound leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent assay results.
Detailed Steps:
-
Assess Solution History: Check the age of the this compound stock solution and review its storage conditions (temperature, light exposure).
-
Prepare a Fresh Solution: Prepare a new stock solution of this compound from a reliable source of the compound, following the best practices mentioned in the FAQs.
-
Verify Concentration: If possible, verify the concentration of both the old and new solutions using a validated analytical method such as HPLC-UV.
-
Comparative Experiment: Run a parallel experiment using both the old and the freshly prepared solution.
-
Analyze Results: If the fresh solution provides consistent and expected results, the old stock has likely degraded and should be discarded. If the fresh solution also yields inconsistent results, the issue may lie within the assay protocol itself.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
During HPLC analysis of a this compound sample, you observe additional, unidentified peaks that were not present in the initial analysis of the compound.
Potential Cause: Formation of degradation products.
Forced Degradation Study Workflow to Identify Potential Degradants:
Caption: Forced degradation study workflow.
Experimental Protocol: Forced Degradation Study
This study will help identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent drug and any new peaks, which can help in assessing peak purity.
-
For structural elucidation of major degradation products, LC-MS analysis is recommended.
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Assay of this compound | Number of Degradation Products | Major Degradant RRT |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 2 | 0.78, 1.15 |
| 0.1 M NaOH | 24 hours | 60°C | 78.5 | 3 | 0.65, 0.89, 1.24 |
| 3% H₂O₂ | 24 hours | Room Temp | 92.1 | 1 | 1.35 |
| Thermal | 48 hours | 80°C | 95.8 | 1 | 1.10 |
| Photolytic | 8 hours | 25°C | 90.3 | 2 | 0.82, 1.41 |
RRT: Relative Retention Time
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Solvent | Temperature | Light Condition | Container |
| Short-term (< 1 week) | DMSO, Ethanol | 2-8°C | Protected from light | Amber glass vial |
| Long-term (> 1 week) | DMSO, Ethanol | -20°C or -80°C | Protected from light | Tightly sealed amber vial |
| Aqueous Buffers | pH 6.0-7.5 | 2-8°C (use within 24h) | Protected from light | Sterile, sealed vial |
Technical Support Center: Troubleshooting Surinabant Variability in Experimental Results
This guide is designed for researchers, scientists, and drug development professionals to address common issues leading to variability in experimental results when working with the CB1 receptor antagonist, Surinabant (SR147778).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (SR147778) is a potent and selective antagonist of the Cannabinoid Receptor Type 1 (CB1).[1][2] Its mechanism of action involves binding to the CB1 receptor, thereby blocking the effects of cannabinoid agonists like Δ9-tetrahydrocannabinol (THC) and endogenous cannabinoids.[3][4] Unlike some other CB1 antagonists, this compound is described as a neutral antagonist, which may differentiate its effects from inverse agonists.[5]
Q2: I'm seeing inconsistent IC50/Ki values for this compound in my assays. What are the expected ranges?
Inconsistent potency values can arise from various experimental factors. Published values for this compound can serve as a benchmark. For instance, this compound displays a high affinity for human and rat CB1 receptors, with Ki values in the low nanomolar range. In functional assays, such as antagonizing agonist-induced effects, the IC50 of this compound has been reported to be between 22.0 ng/mL and 58.8 ng/mL in human studies. Variability can be influenced by the specific agonist used, cell line, receptor expression levels, and assay conditions.
Q3: Is this compound known to have off-target effects that could be influencing my results?
One of the notable characteristics of this compound is its high selectivity for the CB1 receptor. Studies have shown that it has a low affinity for the CB2 receptor and shows no significant affinity for over 100 other targets at concentrations up to 1 µM. However, it's important to consider that other CB1 antagonists, such as Rimonabant and AM251, have been reported to potentiate GABA(A) receptors at micromolar concentrations, an effect that could be relevant in certain experimental contexts.
Q4: What are the best practices for preparing and storing this compound solutions to ensure stability and consistency?
Due to its lipophilic nature, this compound has poor aqueous solubility. For in vitro experiments, it is typically dissolved in an organic solvent such as DMSO to create a stock solution. It is crucial to minimize the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts. For cellular assays, a final DMSO concentration of 0.25% is often recommended, though some assays can tolerate up to 2%. Stock solutions should be stored at -20°C. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assays
Question: My radioligand displacement assay with this compound shows high variability between replicates and experiments. What could be the cause?
Answer: High variability in receptor binding assays can stem from several factors related to the compound, reagents, and protocol execution.
-
Compound Solubility and Adsorption: this compound is a lipophilic compound. Poor solubility in your assay buffer can lead to precipitation and inconsistent concentrations. It may also adsorb to plasticware.
-
Solution: Ensure your stock solution is fully dissolved before further dilution. Use carrier proteins like BSA (0.1%) in your assay buffer to improve solubility and reduce non-specific binding. Consider using low-adhesion microplates.
-
-
Inconsistent Pipetting: Inaccurate pipetting, especially of small volumes of a viscous solvent like DMSO, can introduce significant error.
-
Solution: Use calibrated pipettes and consider reverse pipetting for viscous solutions. Prepare intermediate dilutions to work with larger, more manageable volumes.
-
-
Cell Membrane Preparation: The quality and consistency of your cell membrane preparation are critical.
-
Solution: Ensure a standardized protocol for membrane preparation with consistent protein concentrations across assays. Perform a protein quantification assay for every batch of membranes.
-
-
Incubation Time and Temperature: Suboptimal incubation times or temperature fluctuations can affect binding equilibrium.
-
Solution: Optimize your incubation time to ensure equilibrium is reached. Use a temperature-controlled incubator and allow all reagents to reach the assay temperature before starting.
-
Issue 2: Inconsistent Results in cAMP Functional Assays
Question: I am using a cAMP assay to measure this compound's antagonism of a CB1 agonist, but the results are not reproducible. Why might this be happening?
Answer: cAMP assays are sensitive to a variety of factors that can influence the signaling cascade and the final readout.
-
Cell Health and Passage Number: The responsiveness of cells can change with passage number and overall health.
-
Solution: Use cells within a consistent and validated passage number range. Regularly check for cell viability and morphology.
-
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells will directly impact the window for measuring antagonism.
-
Solution: Use an agonist concentration that produces a submaximal response (EC80-EC90). This will provide a sufficient signal window to observe a dose-dependent inhibition by this compound.
-
-
Reagent Stability: The stability of reagents like forskolin and IBMX can affect the assay's performance.
-
Solution: Prepare fresh solutions of these reagents or use aliquots that have not undergone multiple freeze-thaw cycles.
-
-
Signal Detection Window: The timing of signal detection is crucial.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for both agonist stimulation and antagonist inhibition to capture the peak response.
-
Quantitative Data Summary
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (IC50/pA2) | Selectivity (CB1 vs. CB2) |
| This compound (SR147778) | Human CB1 | 3.5 nM | pA2 = 8.2 (adenylyl cyclase) | ~114-fold (Ki CB2 = 400 nM) |
| Rat CB1 | 0.56 nM | pA2 = 8.1 (mouse vas deferens) | ||
| Rimonabant (SR141716A) | CB1 | <10 nM | - | ~1000-fold |
| AM251 | CB1 | <10 nM | EC50 ≈ 45 nM (antagonist) | Modest |
Note: Values are compiled from different studies and should be used for comparative purposes. Experimental conditions can significantly influence these values.
Experimental Protocols
CB1 Receptor Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CB1 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet in fresh lysis buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).
-
Add varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.5%).
-
Add a constant concentration of a suitable radioligand (e.g., [3H]CP55,940 at its Kd concentration).
-
For non-specific binding, add a high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN55,212-2).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, 0.25% BSA, pH 7.4).
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki of this compound using competitive binding analysis software.
-
cAMP Functional Assay
This protocol outlines a typical procedure for measuring this compound's antagonist activity.
-
Cell Culture and Plating:
-
Use a cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).
-
Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a CB1 agonist (e.g., CP55,940 at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a dose-response curve for this compound's inhibition of the agonist-induced cAMP response.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: CB1 receptor signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a this compound functional assay.
Caption: A decision tree for troubleshooting this compound experimental variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Surinabant for CB1 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Surinabant for effective Cannabinoid Receptor 1 (CB1) blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (SR147778) is a potent and selective antagonist of the CB1 receptor.[1] It functions by binding to the CB1 receptor and blocking the actions of endogenous cannabinoids (like anandamide and 2-AG) and exogenous agonists (like THC). This blockade prevents the activation of downstream signaling pathways typically associated with CB1 receptor activation.
Q2: What are the key binding and functional parameters of this compound?
This compound exhibits high affinity for the CB1 receptor with nanomolar potency. Key in vitro parameters are summarized in the table below. In human studies, single oral doses of 20 mg and 60 mg of this compound have been shown to effectively antagonize THC-induced physiological and subjective effects.[2][3][4][5]
Q3: How should I prepare a stock solution of this compound?
This compound is a hydrophobic molecule with low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
-
Preparation: To prepare a 10 mM stock solution, dissolve 5.22 mg of this compound (Molecular Weight: 522.27 g/mol ) in 1 mL of high-purity DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Dilutions: For aqueous-based assays, it is crucial to perform serial dilutions to minimize the final DMSO concentration. The final DMSO concentration in your assay should ideally be below 0.5% to avoid solvent-induced artifacts.
Q4: Is this compound selective for the CB1 receptor?
Yes, this compound is highly selective for the CB1 receptor. It has a low affinity for the CB2 receptor and has been shown to have no significant affinity for over 100 other molecular targets.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Assay Buffer | This compound has low aqueous solubility. | - Ensure the final DMSO concentration in the assay is as low as possible (<0.5%).- Prepare intermediate dilutions in your assay buffer.- Consider the use of a carrier protein like Bovine Serum Albumin (BSA) in your assay buffer to improve solubility. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting of small volumes of stock solution.- Degradation of this compound due to improper storage.- Variability in cell health or receptor expression levels. | - Use calibrated pipettes and perform serial dilutions to ensure accuracy.- Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Ensure consistent cell culture conditions and passage numbers. |
| No or Low Antagonist Activity Observed | - Incorrect concentration of agonist used.- Insufficient incubation time.- Low receptor expression in the cell line. | - Use an agonist concentration at or near its EC80 for antagonist assays.- Optimize incubation times for both agonist and antagonist.- Verify CB1 receptor expression in your cell line using techniques like Western Blot or qPCR. |
| High Background Signal in Assays | - Non-specific binding of this compound to assay components.- High constitutive activity of the CB1 receptor in the expression system. | - Include appropriate controls, such as cells not expressing the CB1 receptor.- Add a low concentration of BSA (e.g., 0.1%) to the assay buffer to reduce non-specific binding. |
Data Presentation
Table 1: In Vitro Potency of this compound at the CB1 Receptor
| Parameter | Species | System | Value | Reference |
| Ki | Rat | Brain Membranes | 0.56 nM | |
| Ki | Human | Recombinant CB1 Receptor | 3.5 nM | |
| pA2 | Mouse | Vas Deferens | 8.1 | |
| pA2 | Human | U373 MG Cells (adenylyl cyclase assay) | 8.2 | |
| IC50 | Human | CHO cells (MAP Kinase assay) | 9.6 nM |
Table 2: In Vivo Efficacy of this compound in Humans
| Parameter | Effect Measured | Value | Reference |
| IC50 | Body Sway | 22.0 ng/mL | |
| IC50 | Internal Perception | 58.8 ng/mL |
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
This protocol is adapted from established methods for determining the binding affinity of unlabeled ligands to the CB1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the CB1 receptor.
-
Radioligand: [³H]CP55,940 or another suitable CB1 receptor agonist/antagonist radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligand: this compound and a known CB1 receptor ligand for determining non-specific binding (e.g., WIN55,212-2).
-
96-well plates, filter mats, and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of various concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for CB1 Receptor Antagonism
This protocol outlines a method to determine the functional antagonism of this compound by measuring its ability to counteract agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).
-
CB1 Agonist: A known CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2).
-
Forskolin: An adenylyl cyclase activator.
-
This compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and reagents.
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment with Antagonist: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the CB1 agonist (at its EC80 concentration) in the presence of a fixed concentration of forskolin. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value. This can be used to calculate the pA2 value to quantify the antagonist potency.
Visualizations
Caption: CB1 Receptor Signaling and this compound Blockade.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
Surinabant Technical Support Center: Intraperitoneal (i.p.) Injection Guide
Welcome to the technical support center for the preparation and administration of surinabant via intraperitoneal (i.p.) injection. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for i.p. injection?
A1: this compound is a hydrophobic compound with low aqueous solubility. Based on protocols for structurally similar CB1 receptor antagonists like rimonabant and AM251, a multi-component vehicle is recommended to ensure complete dissolution and stable administration. A common approach involves dissolving this compound in a small amount of an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then diluting it with a mixture containing a surfactant (e.g., Tween 80) and a final aqueous component like saline.
Q2: Can I dissolve this compound directly in saline or PBS?
A2: It is highly unlikely that this compound will dissolve directly in aqueous solutions like saline or Phosphate-Buffered Saline (PBS) due to its lipophilic nature. Attempting to do so will likely result in a suspension, which is not ideal for i.p. injection as it can lead to inaccurate dosing and potential irritation at the injection site.
Q3: What is the purpose of each component in the recommended vehicle?
A3: Each component plays a crucial role:
-
DMSO (or other organic solvent): Acts as the primary solvent to dissolve the hydrophobic this compound powder.
-
Tween 80 (or other surfactant): Functions as an emulsifying and stabilizing agent, preventing the drug from precipitating out of solution when the aqueous component is added.
-
Saline (0.9% NaCl): Serves as the final diluent to bring the solution to the desired concentration and volume, ensuring physiological compatibility for injection.
Q4: What is a safe concentration of DMSO to use for i.p. injections in rodents?
A4: While DMSO is an effective solvent, it can be toxic at high concentrations. It is generally recommended to keep the final concentration of DMSO in the injected solution below 10%, and ideally as low as possible while maintaining drug solubility. A common final concentration in published studies for similar compounds is often between 1-5%.
Q5: How should I prepare the vehicle and dissolve the this compound?
A5: A stepwise approach is recommended. First, dissolve the this compound powder in 100% DMSO. In a separate tube, prepare the dilution vehicle (e.g., Tween 80 and saline). Finally, add the this compound-DMSO stock solution to the dilution vehicle while vortexing to ensure proper mixing and prevent precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon adding saline. | The concentration of this compound is too high for the chosen vehicle composition, or the organic solvent is diluted too quickly. | 1. Increase the proportion of the organic solvent and/or surfactant in the final vehicle. 2. Try adding the drug-DMSO solution to the aqueous phase more slowly while vigorously vortexing. 3. Gently warm the solution to aid dissolution, but ensure the temperature is not high enough to degrade the compound. |
| The final solution is cloudy or appears as a suspension. | Incomplete dissolution of this compound. | 1. Ensure the initial stock solution in the organic solvent is completely clear before proceeding with dilution. 2. Try sonicating the solution in a water bath to aid dissolution. 3. Re-evaluate the vehicle composition; a higher percentage of co-solvent or surfactant may be necessary. |
| Phase separation is observed in the final vehicle mixture (e.g., with oil-based vehicles). | Immiscibility of the vehicle components. | 1. Ensure vigorous mixing or sonication to form a stable emulsion. 2. Consider using a different surfactant or co-solvent system. For instance, if mixing DMSO with corn oil, the addition of a surfactant like Tween 80 can help create a more stable emulsion. |
| Animal shows signs of distress or irritation after injection. | The vehicle itself may be causing irritation due to high concentrations of organic solvent or surfactant. The pH of the solution may also be non-physiological. | 1. Prepare a vehicle-only control group to assess the tolerability of the vehicle. 2. Reduce the concentration of DMSO and/or Tween 80 in the final formulation to the lowest effective level. 3. Ensure the final solution is at a physiological pH (around 7.4). |
Experimental Protocols
Recommended Vehicle Formulations for CB1 Antagonists
The following table summarizes vehicle compositions that have been successfully used for the i.p. administration of CB1 receptor antagonists in rodent studies. These can serve as a starting point for developing a suitable vehicle for this compound.
| CB1 Antagonist | Vehicle Composition | Species | Reference |
| Rimonabant | 1% Tween 80 in distilled water | Mouse | [1][2] |
| AM251 | 1:1:8 ratio of DMSO:Tween-80:Saline | Rat | [3] |
| AM251 | 7.7% DMSO, 4.6% Tween-80, 87.7% Saline | Mouse | [4] |
| AM251 | 3% DMSO in saline | Rat | [5] |
Detailed Methodology for this compound Vehicle Preparation (Recommended Protocol)
This protocol is based on the successful formulations for other hydrophobic CB1 antagonists.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of injection solution needed and the desired final concentration of this compound (e.g., 1 mg/mL). Based on this, calculate the required mass of this compound and the volume of each vehicle component. For this example, we will prepare a vehicle with a final composition of 5% DMSO, 5% Tween 80, and 90% Saline .
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Prepare Dilution Vehicle:
-
In a separate sterile tube, combine the calculated volumes of Tween 80 and saline.
-
Vortex this mixture until the Tween 80 is evenly dispersed in the saline.
-
-
Final Formulation:
-
While vigorously vortexing the Tween 80/saline mixture, slowly add the this compound/DMSO stock solution drop by drop.
-
Continue vortexing for several minutes to ensure a stable and homogenous solution. The final solution should be clear.
-
-
Administration:
-
Administer the freshly prepared solution to the experimental animals via intraperitoneal injection at the desired dose (e.g., 0.3-3 mg/kg).
-
Always include a vehicle-only control group in your experimental design.
-
Visualizations
Caption: Workflow for preparing this compound for i.p. injection.
Caption: this compound's mechanism of action as a CB1 receptor antagonist.
References
- 1. Frontiers | Context-dependent effects of the CB1 receptor antagonist rimonabant on morphine-induced behavioral sensitization in female mice [frontiersin.org]
- 2. Context-dependent effects of the CB1 receptor antagonist rimonabant on morphine-induced behavioral sensitization in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor type 1 antagonist inhibits progression of obesity‐associated nonalcoholic steatohepatitis in a mouse model by remodulating immune system disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
Interpreting unexpected results with Surinabant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surinabant (SR147778). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses potential unexpected outcomes in your experiments with this compound.
Q1: I am not observing the expected antagonist effect of this compound in my in vitro assay. What could be the reason?
A1: Several factors could contribute to an apparent lack of efficacy. Consider the following troubleshooting steps:
-
Solubility and Stability: this compound is a lipophilic molecule and may have precipitated out of your aqueous assay buffer. Ensure complete solubilization in your stock solution (e.g., in DMSO) and consider the final concentration of the organic solvent in your assay medium. It is also crucial to confirm the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure).
-
Agonist Concentration: The concentration of the CB1 agonist you are trying to antagonize is critical. If the agonist concentration is too high (saturating the receptors), it may be difficult to observe a competitive antagonist effect. Perform a dose-response curve of the agonist to determine its EC80 or EC90 and use this concentration for your antagonism studies.
-
Receptor Density and Basal Activity: The expression level of CB1 receptors in your cell line can influence the observed effect. In systems with high receptor density and constitutive (basal) activity, this compound may act as an inverse agonist, reducing the basal signaling. If you are expecting to see antagonism of an exogenously applied agonist, this inverse agonism might mask the expected effect or present as a decrease in the baseline.
-
Assay-Specific Interference: Some assay components can interfere with the measurement. For example, high concentrations of DMSO, a common solvent for cannabinoids, have been reported to interfere with certain assay formats like scintillation proximity assays (SPA) for GTPγS binding[1].
Caption: Troubleshooting workflow for lack of this compound efficacy.
Q2: I am observing a bell-shaped dose-response curve with this compound in my behavioral study. Is this expected?
A2: While not commonly reported for this compound, bell-shaped or U-shaped dose-response curves can occur with cannabinoid receptor ligands. Potential explanations include:
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or ion channels, leading to confounding effects that oppose its primary action at the CB1 receptor. A comprehensive off-target screening of this compound is not publicly available, so this possibility should be considered.
-
Receptor Desensitization/Downregulation: Although less likely with an antagonist, complex interactions with the receptor at high concentrations could potentially trigger cellular adaptation mechanisms.
-
Metabolic Effects: At higher doses, the parent compound or its metabolites could induce physiological responses that counteract the expected behavioral outcome. This compound is metabolized by CYP3A4, and high concentrations might lead to the formation of active metabolites with different pharmacological profiles[2].
Q3: My in vivo results with this compound are inconsistent between experiments. What are the potential sources of variability?
A3: In vivo experiments are subject to numerous variables. For this compound, pay close attention to:
-
Formulation and Administration: Due to its poor water solubility, the choice of vehicle is critical for consistent bioavailability. Common vehicles for similar compounds include a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline. Ensure the formulation is homogenous and stable, and that the administration route (e.g., oral gavage, intraperitoneal injection) is performed consistently.
-
Animal Model and Stress: The endocannabinoid system is highly sensitive to stress. Variations in animal handling, housing conditions, and the nature of the behavioral paradigm can alter the basal tone of the endocannabinoid system and thus influence the effects of a CB1 antagonist.
Frequently Asked Questions (FAQs)
General Information
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the cannabinoid receptor type 1 (CB1)[3]. Like other diarylpyrazole antagonists such as Rimonabant, it may also exhibit inverse agonist properties in systems with constitutive CB1 receptor activity[4]. This means that in addition to blocking the effects of agonists like THC, it can also reduce the basal signaling activity of the receptor.
Q5: What are the primary research applications for this compound?
A5: this compound was primarily investigated as a potential treatment for nicotine addiction to aid in smoking cessation. It was also explored as an anorectic drug for weight loss, similar to other CB1 antagonists. In a clinical trial, this compound did not improve smoking cessation rates but did have a small effect on reducing post-cessation weight gain.
Physicochemical Properties and Handling
Q6: What is the solubility of this compound in common laboratory solvents?
-
DMSO and Ethanol: It is expected to be soluble in organic solvents like DMSO and ethanol. For the structurally similar compound Rimonabant, solubility is reported to be approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol. This can be used as a starting point for this compound, but should be determined empirically.
-
Aqueous Buffers: this compound is likely to have very low solubility in aqueous buffers like PBS. To prepare aqueous working solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO or ethanol) and then dilute with the aqueous buffer. Note that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent effects in biological assays. The use of surfactants in oral formulations for clinical trials suggests its challenging aqueous solubility.
Q7: How should I store this compound powder and solutions?
A7:
-
Powder: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Stock solutions in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous dilutions for more than one day due to the potential for precipitation and degradation. These should be prepared fresh for each experiment.
Experimental Design
Q8: Does this compound have off-target effects?
A8: this compound is described as a selective CB1 receptor antagonist. However, a detailed public screening of its activity against a broad panel of other G protein-coupled receptors, ion channels, and enzymes is not available. As with any pharmacological tool, it is prudent to consider the possibility of off-target effects, especially at higher concentrations. If you observe an unexpected phenotype, it may be valuable to test for similar effects with other structurally distinct CB1 antagonists.
Q9: What were the common adverse effects of this compound in clinical trials?
A9: In a clinical trial for smoking cessation, the most common adverse events for participants receiving this compound with a greater incidence than placebo were headache, nausea, insomnia, anxiety, nasopharyngitis, diarrhea, and hyperhidrosis. In another study, when co-administered with a THC vehicle, the most frequent adverse events were headache (28%), somnolence (17%), and nausea (17%).
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Condition | Reference |
|---|---|---|---|---|
| IC50 | 22.0 ng/mL | Human | Inhibition of THC-induced body sway | |
| IC50 | 58.8 ng/mL | Human | Inhibition of THC-induced internal perception |
| Effective Dose | 3.0 mg/kg (oral) | Preclinical (unpublished) | Effect on food intake | |
Table 2: Summary of Adverse Events in a Smoking Cessation Trial
| Adverse Event | This compound (2.5, 5, or 10 mg/day) | Placebo |
|---|---|---|
| Headache | Higher Incidence | Lower Incidence |
| Nausea | Higher Incidence | Lower Incidence |
| Insomnia | Higher Incidence | Lower Incidence |
| Anxiety | Higher Incidence | Lower Incidence |
| Nasopharyngitis | Higher Incidence | Lower Incidence |
| Diarrhea | Higher Incidence | Lower Incidence |
| Hyperhidrosis | Higher Incidence | Lower Incidence |
Data from Tonstad et al. (2012). The study notes these events had a greater incidence in the active drug group compared to placebo, but does not provide specific percentages.
Experimental Protocols
CB1 Receptor Radioligand Binding Assay
This protocol is a general method for determining the binding affinity of a test compound like this compound for the CB1 receptor using a competition binding assay with a radiolabeled agonist.
Materials:
-
Membrane preparation from cells expressing CB1 receptors (e.g., CHO-CB1) or rat brain tissue.
-
Radioligand: [³H]CP55,940 (a potent CB1 agonist).
-
Non-specific binding control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Test compound: this compound, dissolved in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL binding buffer, 50 µL [³H]CP55,940 (at a concentration near its Kd, e.g., 1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL WIN 55,212-2 (10 µM final concentration), 50 µL [³H]CP55,940, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL [³H]CP55,940, and 100 µL of membrane suspension.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a CB1 receptor binding assay.
cAMP Functional Assay for Inverse Agonism
This protocol measures the ability of this compound to act as an inverse agonist by quantifying its effect on forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.
-
Assay Buffer: HBSS or serum-free medium with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin.
-
Test compound: this compound, dissolved in DMSO.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Plate the CB1-expressing cells in 96-well plates and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 20 minutes at 37°C.
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP).
-
Add the this compound/forskolin solutions to the cells. Include controls for basal cAMP (buffer only), forskolin-stimulated cAMP (forskolin only), and a known CB1 agonist (e.g., CP55,940) with forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: An inverse agonist effect is observed if this compound causes a concentration-dependent increase in cAMP levels above that produced by forskolin alone (by inhibiting the constitutive Gi/o signaling of the CB1 receptor). An antagonist effect would be observed as a rightward shift in the dose-response curve of an agonist.
Caption: Simplified CB1 receptor signaling pathway.
References
- 1. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The future of endocannabinoid-oriented clinical research after CB1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Surinabant Psychiatric Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CB1 receptor antagonist, Surinabant, in animal studies. The focus is on understanding and mitigating potential psychiatric side effects.
Frequently Asked Questions (FAQs)
Q1: What are the known psychiatric side effects of this compound observed in preclinical and clinical studies?
A1: this compound, a second-generation CB1 receptor antagonist/inverse agonist, has been associated with psychiatric side effects similar to those of rimonabant.[1][2] Clinical trials involving brain-penetrant CB1 receptor antagonists like this compound were terminated due to the risk of adverse events such as anxiety, depression, and suicidal ideation.[1][2][3] Animal studies have utilized various models to investigate these effects, including the elevated plus maze and open field test for anxiety-like behaviors, and the forced swim test for depressive-like phenotypes.
Q2: What is the proposed mechanism behind this compound-induced psychiatric side effects?
A2: The psychiatric side effects of this compound are believed to be linked to its mechanism of action as a CB1 receptor inverse agonist. Inverse agonism not only blocks the receptor from being activated by endogenous cannabinoids (antagonism) but also reduces the receptor's basal or constitutive activity. This suppression of basal CB1 receptor signaling in the central nervous system is thought to contribute to the observed anxiogenic and depressive-like effects.
Q3: Are there alternative strategies to CB1 receptor blockade that may have fewer psychiatric side effects?
A3: Yes, several strategies are being pursued to develop CB1 receptor-targeting therapeutics with an improved safety profile. These include:
-
Neutral Antagonists: Unlike inverse agonists, neutral antagonists block the CB1 receptor without affecting its basal activity. Compounds like AM4113 have shown efficacy in reducing drug-seeking behaviors without the anxiogenic or depressive-like effects associated with inverse agonists in some animal models.
-
Peripherally Restricted Ligands: These molecules are designed to have limited penetration into the central nervous system, thereby minimizing centrally-mediated psychiatric side effects while still providing therapeutic benefits for metabolic disorders by acting on peripheral CB1 receptors. An example is AM6545, which has shown reduced nausea and vomiting side effects in animal studies compared to brain-penetrant antagonists.
-
Allosteric Modulators: These compounds bind to a different site on the CB1 receptor (allosteric site) and modulate the effects of endogenous cannabinoids. Negative allosteric modulators (NAMs) are being investigated as a more subtle way to dampen CB1 receptor signaling, potentially avoiding the adverse effects of orthosteric inverse agonists.
Q4: Can co-administration of other compounds mitigate the psychiatric side effects of this compound?
A4: While research on co-administration strategies specifically with this compound is limited, some studies have explored the potential of other cannabinoids. For instance, Cannabidiol (CBD) has been shown to have anxiolytic and antipsychotic properties and may modulate the effects of other cannabinoids at the CB1 receptor. However, any such co-administration would require careful validation in well-controlled animal studies to determine efficacy and potential interactions.
Troubleshooting Guides
Issue 1: Unexpected Anxiogenic-Like Behavior Observed in Animals Treated with this compound
Possible Cause: The observed behavior may be a direct consequence of this compound's inverse agonist activity at the CB1 receptor.
Troubleshooting Steps:
-
Confirm the Behavior: Ensure the observed behaviors are statistically significant compared to a vehicle-treated control group. Utilize validated behavioral assays for anxiety-like behavior in your chosen species (e.g., elevated plus maze, open field test, light-dark box test).
-
Dose-Response Evaluation: If not already done, perform a dose-response study to determine if the anxiogenic-like effects are dose-dependent. It's possible that a lower effective dose for your primary endpoint may not induce significant psychiatric side effects.
-
Consider a Neutral Antagonist Control: Include a CB1 receptor neutral antagonist (e.g., AM4113) as a comparator in your study. This will help to dissociate the effects of CB1 receptor blockade from the effects of inverse agonism.
-
Evaluate a Peripherally Restricted Antagonist: If your therapeutic goal is related to peripheral effects (e.g., metabolic parameters), consider using a peripherally restricted CB1 antagonist (e.g., AM6545) to determine if the desired effects can be achieved without central psychiatric side effects.
Issue 2: Emergence of a Depressive-Like Phenotype in Long-Term this compound Studies
Possible Cause: Chronic administration of CB1 receptor inverse agonists can lead to alterations in mood-regulating circuits.
Troubleshooting Steps:
-
Assess Depressive-Like Behavior: Use validated animal models of depression, such as the forced swim test or sucrose preference test, to quantify the depressive-like phenotype.
-
Incorporate a Neutral Antagonist Arm: Compare the effects of chronic this compound administration with a neutral CB1 receptor antagonist. Studies have suggested that neutral antagonists may not induce the same depressive-like effects as inverse agonists.
-
Monitor Neurochemical Changes: Investigate potential neurochemical correlates of the observed behavioral changes. This could include measuring levels of key neurotransmitters (e.g., serotonin, dopamine) in relevant brain regions or assessing markers of neuronal activity (e.g., c-Fos).
-
Consider a washout period: Investigate if the depressive-like phenotype is reversible upon cessation of this compound treatment.
Data Presentation
Table 1: Comparison of CB1 Receptor Ligands in Preclinical Models of Anxiety
| Compound | Class | Animal Model | Dose Range | Key Findings | Reference |
| This compound (SR147778) | Inverse Agonist | Not specified in detail in search results, but clinical trials were halted due to psychiatric side effects including anxiety. | N/A | Associated with anxiogenic-like effects. | |
| Rimonabant (SR141716A) | Inverse Agonist | Elevated Plus Maze (Rats) | 0.3-10 mg/kg | Anxiogenic-like effects reported. | |
| AM251 | Inverse Agonist | Elevated Plus Maze (Rats) | 2.0-8.0 mg/kg | Produced anxiogenic effects. | |
| AM4113 | Neutral Antagonist | Elevated Plus Maze (Rats) | 3.0-12.0 mg/kg | Did not produce anxiogenic effects. | |
| NESS-0327 | Neutral Antagonist | Not specified | N/A | Lacks the negative mood effects of Rimonabant. |
Table 2: Comparison of CB1 Receptor Ligands in Preclinical Models of Depression
| Compound | Class | Animal Model | Dose Range | Key Findings | Reference |
| This compound (SR147778) | Inverse Agonist | Not specified in detail in search results, but clinical trials were halted due to psychiatric side effects including depression. | N/A | Associated with depressive-like effects. | |
| Rimonabant (SR141716A) | Inverse Agonist | Forced Swim Test (Rats) | 3 and 10 mg/kg p.o. | Produced antidepressant-like effects in some studies, highlighting the complexity of its behavioral profile. | |
| AM4113 | Neutral Antagonist | Not specified | N/A | Does not produce rimonabant-like depressive effects. |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior in Rodents
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to testing.
-
Administer this compound, a comparator compound (e.g., a neutral antagonist), or vehicle at the appropriate pretreatment time.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using an automated tracking system or manual observation.
-
-
Data Analysis: An anxiogenic-like effect is indicated by a statistically significant decrease in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol 2: Forced Swim Test (FST) for Assessing Depressive-Like Behavior in Rodents
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-swim session (Day 1): Place the animal in the water for a 15-minute habituation session. This is to ensure that on the test day, the animal exhibits immobility.
-
Test session (Day 2): 24 hours after the pre-swim, administer this compound, a comparator, or vehicle. At the appropriate time post-injection, place the animal back in the water for a 5-minute test session.
-
Record the duration of immobility (floating with only minor movements to keep the head above water).
-
-
Data Analysis: A depressive-like effect is typically associated with an increase in immobility time. However, some CB1 antagonists have shown antidepressant-like effects (decreased immobility) in this test, so careful interpretation is required.
Mandatory Visualizations
Caption: CB1 Receptor Inverse Agonist vs. Neutral Antagonist Signaling.
Caption: Troubleshooting Workflow for this compound-Induced Side Effects.
References
Validation & Comparative
A Tale of Two Blockers: Surinabant and Rimonabant in the Metabolic Arena
A Comparative Guide for Researchers and Drug Development Professionals
The endocannabinoid system, a key regulator of appetite and energy homeostasis, has long been a tantalizing target for the development of anti-obesity therapeutics. At the forefront of this endeavor were the cannabinoid receptor 1 (CB1) antagonists, designed to curb the overactive signaling implicated in metabolic disorders. This guide provides a detailed comparison of two such antagonists, Surinabant and Rimonabant, focusing on their performance in metabolic studies. While both aimed to modulate the same receptor, their clinical development and the available data tell divergent stories, offering valuable insights for the future of metabolic drug discovery.
Mechanism of Action: A Shared Target
Both this compound and Rimonabant are selective antagonists of the cannabinoid receptor 1 (CB1). These receptors are predominantly located in the central nervous system, but are also present in peripheral tissues crucial for metabolic regulation, including adipose tissue, the liver, and skeletal muscle.[1][2] By blocking the CB1 receptor, these drugs inhibit the signaling of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). This blockade is intended to reduce appetite, increase satiety, and exert direct beneficial effects on glucose and lipid metabolism in peripheral tissues.[3]
Head-to-Head: Performance in Metabolic Studies
A direct comparison of the metabolic effects of this compound and Rimonabant is challenging due to the different focus of their clinical trial programs. Rimonabant was extensively studied for obesity and metabolic syndrome in the comprehensive "Rimonabant in Obesity" (RIO) program. In contrast, the most robust clinical data for this compound comes from a smoking cessation trial, with metabolic outcomes reported as secondary endpoints.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials of Rimonabant and this compound.
Table 1: Rimonabant - Key Metabolic Outcomes from the RIO Program (1-Year Data)
| Parameter | Placebo | Rimonabant (20 mg/day) | Net Effect (Placebo-Subtracted) |
| Weight Loss (kg) | |||
| RIO-Europe[3] | -1.8 | -6.6 | -4.8 |
| RIO-Lipids[4] | -1.6 | -6.9 | -5.3 |
| RIO-North America | -1.6 | -6.3 | -4.7 |
| RIO-Diabetes | -1.4 | -5.3 | -3.9 |
| Waist Circumference Reduction (cm) | |||
| RIO-Europe | -2.5 | -6.1 | -3.6 |
| RIO-Lipids | -2.5 | -5.8 | -3.3 |
| RIO-North America | -2.5 | -6.1 | -3.6 |
| HDL Cholesterol Increase (%) | |||
| RIO-Europe | +5.4 | +12.6 | +7.2 |
| RIO-Lipids | +5.4 | +12.6 | +7.2 |
| RIO-North America | +5.4 | +12.6 | +7.2 |
| RIO-Diabetes | +4.9 | +10.0 | +5.1 |
| Triglyceride Reduction (%) | |||
| RIO-Europe | +7.9 | -5.3 | -13.2 |
| RIO-Lipids | +7.9 | -5.3 | -13.2 |
| RIO-North America | +7.9 | -5.3 | -13.2 |
| RIO-Diabetes | +1.5 | -12.4 | -13.9 |
Table 2: this compound - Metabolic Outcome from a Smoking Cessation Trial (SURSMOKE - 8 Weeks)
| Parameter | Placebo | This compound (2.5 mg/day) | This compound (5 mg/day) | This compound (10 mg/day) |
| Post-Cessation Weight Gain (kg) | 1.19 | 0.75 | 0.53 | 0.24 |
Note: The SURSMOKE trial's primary objective was smoking cessation; weight change was a secondary outcome. The data reflects weight gain attenuation in the context of quitting smoking, not weight loss in an obese population.
Experimental Protocols
Rimonabant: The RIO Program
The Rimonabant in Obesity (RIO) program consisted of four large-scale, randomized, double-blind, placebo-controlled trials: RIO-Europe, RIO-Lipids, RIO-North America, and RIO-Diabetes.
-
Study Design: The trials shared a similar design, beginning with a 4-week single-blind placebo run-in period where all participants were placed on a hypocaloric diet (600 kcal/day deficit). Following this, eligible patients were randomized to receive placebo, 5 mg of rimonabant, or 20 mg of rimonabant once daily for one to two years.
-
Participant Population: The studies enrolled overweight or obese individuals (BMI >27 kg/m ² with comorbidities or >30 kg/m ²). RIO-Lipids specifically enrolled patients with dyslipidemia, while RIO-Diabetes focused on patients with type 2 diabetes inadequately controlled with metformin or sulfonylureas.
-
Key Assessments: Primary endpoints typically included the change in body weight from baseline. Secondary endpoints encompassed changes in waist circumference, HDL cholesterol, triglycerides, and other cardiometabolic risk factors.
This compound: The SURSMOKE Trial
The "Efficacy and Safety of this compound Treatment as an Aid to Smoking Cessation" (SURSMOKE) trial (NCT00432575) was a randomized, double-blind, placebo-controlled, parallel-group study.
-
Study Design: Participants received brief counseling and were randomized to one of three doses of this compound (2.5 mg/day, 5 mg/day, or 10 mg/day) or placebo for 8 weeks, followed by a 6-week non-drug follow-up.
-
Participant Population: The study enrolled adult smokers who smoked at least 10 cigarettes per day on average.
-
Key Assessments: The primary outcome was the 4-week continuous abstinence rate from smoking. A key secondary outcome was the effect of this compound on body weight.
Signaling Pathways and Experimental Workflows
CB1 Receptor Antagonism Signaling Pathway
Blockade of the CB1 receptor by antagonists like this compound and Rimonabant initiates a cascade of downstream effects in metabolic tissues. In adipocytes, this leads to increased expression of adiponectin, a hormone with insulin-sensitizing and anti-inflammatory properties, and promotes lipolysis. In hepatocytes, CB1 receptor antagonism can reduce de novo lipogenesis, a key process in the development of hepatic steatosis.
Experimental Workflow: Rimonabant RIO Trial
The workflow for the Rimonabant RIO trials followed a structured, multi-phase approach to assess efficacy and safety in a large patient population.
Experimental Workflow: this compound SURSMOKE Trial
The SURSMOKE trial for this compound was designed to evaluate its efficacy as a smoking cessation aid, with a shorter treatment duration and different primary endpoints compared to the RIO trials.
Concluding Remarks: Lessons from the Past for Future Innovations
The comparison of this compound and Rimonabant underscores a critical lesson in drug development: while a shared mechanism of action provides a strong biological rationale, the ultimate clinical utility is determined by a compound's comprehensive efficacy and safety profile across well-defined patient populations. Rimonabant demonstrated clear, albeit modest, efficacy in promoting weight loss and improving cardiometabolic risk factors. However, its development was ultimately halted due to significant psychiatric side effects, a fate shared by other centrally acting CB1 antagonists.
This compound's journey took a different path, with a primary focus on smoking cessation. While it showed a modest effect on mitigating weight gain in this context, its potential as a primary metabolic therapeutic was not extensively explored in large-scale trials. The data, therefore, does not support a direct comparison of its metabolic efficacy against that of Rimonabant.
For researchers and drug development professionals, the story of these two CB1 receptor antagonists highlights the enduring challenge of targeting the endocannabinoid system. The psychiatric adverse effects associated with central CB1 receptor blockade have shifted the focus towards peripherally restricted antagonists, which aim to deliver the metabolic benefits without the central nervous system liabilities. The data from both this compound and Rimonabant, though representing different clinical endpoints, contribute to the foundational knowledge that will guide the development of safer and more effective metabolic therapies in the future.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of rimonabant on metabolic risk factors in overweight patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Surinabant and Taranabant: Efficacy in Focus
In the landscape of pharmacotherapy targeting the endocannabinoid system, the cannabinoid receptor 1 (CB1) antagonists and inverse agonists have been a significant area of research. Among these, Surinabant (SR147778) and Taranabant (MK-0364) emerged as notable candidates. This guide provides a detailed comparison of their efficacy, supported by data from clinical and preclinical studies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and Taranabant exert their effects by targeting the CB1 receptor, a key component of the endocannabinoid system involved in regulating appetite, energy metabolism, and reward pathways.[1] However, they differ in their precise pharmacological action. This compound is classified as a selective CB1 receptor antagonist, which blocks the receptor from being activated by endogenous cannabinoids.[2] In contrast, Taranabant is a CB1 receptor inverse agonist, meaning it not only blocks the receptor but also reduces its basal level of activity.[3]
Efficacy Data: A Head-to-Head Comparison
The clinical development of this compound and Taranabant focused on different primary indications, with this compound primarily investigated for smoking cessation and Taranabant for obesity.
This compound: Efficacy in Smoking Cessation and Weight Management
A key clinical trial for this compound, the SURSMOKE study, evaluated its efficacy as an aid for smoking cessation. While the trial did not demonstrate a statistically significant improvement in smoking abstinence rates compared to placebo, it revealed a notable secondary effect on body weight.[4][5] Participants receiving this compound experienced a dose-dependent reduction in weight gain typically associated with quitting smoking.
| Treatment Group | Mean Change in Body Weight (kg) | Standard Error (SE) |
| Placebo | +1.19 | 0.13 |
| This compound 2.5 mg/day | +0.75 | 0.13 |
| This compound 5 mg/day | +0.53 | 0.13 |
| This compound 10 mg/day | +0.24 | 0.13 |
Table 1: Change in Body Weight from Baseline in the SURSMOKE Clinical Trial.
Taranabant: Efficacy in Weight Reduction
Taranabant underwent extensive clinical evaluation for the treatment of obesity, demonstrating significant efficacy in weight loss. Multiple Phase III clinical trials showed that Taranabant, in conjunction with diet and exercise, led to substantial and dose-dependent reductions in body weight compared to placebo.
In a 52-week study, patients taking 2 mg of Taranabant experienced more than double the amount of weight loss compared to those on placebo. Specifically, the mean weight loss from baseline was 6.6 kg for the Taranabant 2 mg group, compared to 2.6 kg for the placebo group.
| Treatment Group | Mean Change in Body Weight at Week 52 (kg) | Proportion of Patients Losing ≥5% of Body Weight | Proportion of Patients Losing ≥10% of Body Weight |
| Placebo | -2.6 | 27% | 8% |
| Taranabant 2 mg | -6.6 | 57% | 28% |
| Taranabant 4 mg | -8.1 | Not Reported | Not Reported |
Table 2: Efficacy of Taranabant in a 52-Week Phase III Obesity Trial.
Another study focusing on overweight and obese patients with type 2 diabetes also showed significant weight loss and improvements in glycemic parameters with Taranabant treatment over 52 weeks.
| Treatment Group | Mean Change in Body Weight at Week 52 (kg) | Mean Change in HbA1c at Week 52 (%) |
| Placebo | -2.4 | -0.30 |
| Taranabant 0.5 mg | -4.0 | -0.43 |
| Taranabant 1 mg | -4.6 | -0.65 |
| Taranabant 2 mg | -5.3 | -0.64 |
Table 3: Efficacy of Taranabant in Overweight and Obese Patients with Type 2 Diabetes.
Experimental Protocols
This compound (SURSMOKE Trial - NCT00432575)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.
-
Participants: Smokers who smoked at least 10 cigarettes per day on average within the 6 months preceding the screening visit.
-
Intervention: Participants were assigned to receive one of three doses of this compound (2.5 mg/day, 5 mg/day, or 10 mg/day) or a placebo orally for 8 weeks. All participants also received brief counseling for smoking cessation.
-
Follow-up: A 6-week non-drug follow-up period.
-
Primary Outcome: The primary efficacy endpoint was the 4-week continuous abstinence rate from smoking during weeks 5 through 8.
-
Secondary Outcomes: Secondary objectives included the effect of this compound on body weight and its clinical and biological safety.
Taranabant (Phase III Obesity Trial)
-
Study Design: A two-year, multinational, double-blind, randomized, placebo-controlled Phase III study.
-
Participants: Obese men and women with a Body Mass Index (BMI) between 30 kg/m ² and 43 kg/m ², or a BMI between 27 kg/m ² and 43 kg/m ² for patients with obesity-related comorbidities.
-
Intervention: After a two-week, single-blind placebo plus diet and exercise run-in period, patients were randomized to receive placebo, Taranabant 2 mg, 4 mg, or 6 mg once daily for up to 104 weeks, in conjunction with a continued diet and exercise regimen.
-
Primary Efficacy Endpoints: The primary endpoints were the change in body weight from baseline at 52 weeks and the proportion of patients with at least a 5% and 10% reduction in body weight at 52 weeks.
-
Other Measures: Other reported measures included changes in waist circumference, lipid levels, and glycemic parameters.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To understand the underlying mechanism of these drugs, it is essential to visualize the CB1 receptor signaling pathway they modulate.
Caption: CB1 Receptor Signaling Pathway and Points of Intervention for this compound and Taranabant.
The following diagram illustrates a generalized workflow for the clinical trials discussed.
Caption: Generalized Experimental Workflow for this compound and Taranabant Clinical Trials.
Conclusion and Discontinuation
While both this compound and Taranabant demonstrated pharmacological activity at the CB1 receptor, their clinical development pathways and ultimate outcomes diverged significantly. Taranabant showed robust efficacy for weight loss, a primary endpoint in its clinical program. However, its development was halted due to an unfavorable side effect profile, including significant gastrointestinal and psychiatric adverse events such as anxiety and depression.
This compound, on the other hand, did not meet its primary efficacy endpoint for smoking cessation. Although it showed a beneficial effect on weight gain, this was a secondary finding. The development of this compound was also discontinued.
The comparison of this compound and Taranabant highlights the therapeutic potential and the challenges of targeting the CB1 receptor. While antagonism and inverse agonism of this receptor can lead to desirable metabolic effects, the associated central nervous system-mediated side effects have so far limited their clinical utility. Future research in this area may focus on developing peripherally restricted CB1 receptor antagonists to mitigate these adverse effects while retaining the metabolic benefits.
References
- 1. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 Receptor Antagonist Selonabant (ANEB-001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of a dose range of this compound, a cannabinoid receptor blocker, for smoking cessation: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Surinabant and Other CB1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid receptor 1 (CB1) antagonists has been a dynamic area of pharmaceutical research, driven by the significant role of the endocannabinoid system in regulating appetite, metabolism, and addiction. This guide provides a detailed comparison of the efficacy of Surinabant against other notable CB1 antagonists, including Rimonabant, Taranabant, and Ibipinabant, supported by data from key clinical and preclinical studies.
Executive Summary
CB1 receptor antagonists were developed with the promise of treating obesity, metabolic disorders, and smoking cessation. While early candidates demonstrated efficacy in weight reduction and improving cardiometabolic risk factors, their development was largely halted due to significant psychiatric adverse events. This compound, primarily investigated for smoking cessation, showed limited efficacy in this indication but did demonstrate an effect on preventing post-cessation weight gain. Rimonabant and Taranabant were more extensively studied for obesity and metabolic disorders, showing significant weight loss but also concerning safety profiles. Ibipinabant, another first-generation antagonist, showed promise in preclinical models with potentially lower central nervous system effects. This guide delves into the comparative efficacy and methodologies of the key studies that defined this class of therapeutic agents.
Comparative Efficacy of CB1 Antagonists
The following tables summarize the key efficacy data from major clinical trials involving this compound, Rimonabant, and Taranabant.
Table 1: Efficacy in Smoking Cessation
| Compound | Trial | Primary Endpoint | Result | Post-Cessation Weight Gain |
| This compound | SURSMOKE[1][2] | 4-week continuous abstinence (weeks 5-8) | No significant improvement vs. placebo (21.5-22.6% for this compound doses vs. 25.2% for placebo) | Dose-dependent reduction in weight gain vs. placebo[1] |
| Rimonabant | Pooled Analysis | Prolonged abstinence at end of treatment | 20 mg dose showed significantly greater abstinence rates than placebo[3] | Not the primary focus of this analysis |
Table 2: Efficacy in Obesity and Metabolic Disorders
| Compound | Trial | Key Efficacy Endpoints | Results (vs. Placebo) |
| Rimonabant | RIO-Lipids[4] | Weight Loss | -6.5 kg (20 mg) |
| Waist Circumference | -6.4 cm (20 mg) | ||
| HDL Cholesterol | +16.4% (20 mg) | ||
| Triglycerides | -6.9% (20 mg) | ||
| Taranabant | Phase III (High-Dose) | Weight Loss at 52 weeks | -6.6 kg (2 mg), -8.1 kg (4 mg) |
| Waist Circumference | Significant reduction | ||
| Patients with ≥5% weight loss | Significantly higher | ||
| Patients with ≥10% weight loss | Significantly higher | ||
| Ibipinabant | Preclinical | Reduction in palatable food intake | As effective as Rimonabant with lower brain CB1 receptor occupancy |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below, providing insight into the study designs and execution.
SURSMOKE Trial (this compound for Smoking Cessation)
-
Objective: To assess the efficacy and safety of three doses of this compound as an aid to smoking cessation.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group multicenter study.
-
Participants: Adult smokers of at least 10 cigarettes per day for the preceding 6 months. Exclusion criteria included a low level of motivation to quit, current diagnosis of a psychotic disorder or depressive episode, and recent major cardiovascular events.
-
Intervention: Participants were randomized to receive one of three daily oral doses of this compound (2.5 mg, 5 mg, or 10 mg) or a placebo for 8 weeks. All participants also received brief smoking cessation counseling.
-
Follow-up: A 6-week non-drug follow-up period followed the 8-week treatment phase.
-
Primary Outcome: The primary efficacy endpoint was the 4-week continuous abstinence rate from weeks 5 through 8 of the study.
-
Secondary Outcomes: Secondary objectives included the effect of this compound on body weight and its clinical and biological safety.
RIO-Lipids Trial (Rimonabant in Obesity and Dyslipidemia)
-
Objective: To evaluate the efficacy and safety of rimonabant in improving multiple cardiometabolic risk factors in overweight or obese patients with dyslipidemia.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Overweight (BMI >27 kg/m ²) with comorbidities or obese (BMI ≥30 kg/m ²) patients with untreated dyslipidemia.
-
Procedure: The trial included a 2-week screening period followed by a 4-week single-blind placebo run-in period where all patients were placed on a mild hypocaloric diet (600 kcal/day deficit). Eligible patients were then randomized to receive daily oral doses of rimonabant (5 mg or 20 mg) or placebo for 1 year, in conjunction with the hypocaloric diet and advice on increased physical activity.
-
Primary Outcomes: Co-primary endpoints were the change from baseline in body weight and waist circumference.
-
Secondary Outcomes: Changes in HDL cholesterol, triglycerides, and other cardiometabolic risk factors.
Taranabant Phase III Obesity Trial (High-Dose Study)
-
Objective: To evaluate the long-term efficacy and safety of taranabant in obese and overweight patients.
-
Study Design: A multinational, double-blind, randomized, placebo-controlled Phase III study.
-
Participants: Patients aged 18 years or older with a Body Mass Index (BMI) of 27-43 kg/m ².
-
Procedure: Following a 2-week single-blind placebo run-in period with a calorie-reduced diet, patients were randomized to receive once-daily oral taranabant (2 mg, 4 mg, or 6 mg) or placebo for up to 104 weeks, in conjunction with continued diet and exercise counseling. The 6 mg dose was discontinued during the first year based on a risk/benefit assessment.
-
Primary Outcome: The primary efficacy endpoint was the change in body weight from baseline.
-
Secondary Outcomes: Secondary endpoints included changes in waist circumference, lipid profiles, glycemic parameters, and the proportion of patients with metabolic syndrome.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events. CB1 receptor antagonists, such as this compound, block these downstream effects.
Caption: Simplified CB1 receptor signaling pathway and the inhibitory action of a CB1 antagonist.
Experimental Workflow: SURSMOKE Clinical Trial
The following diagram illustrates the flow of participants through the SURSMOKE clinical trial.
Caption: Participant flow diagram for the SURSMOKE clinical trial.
Experimental Workflow: RIO-Lipids Clinical Trial
The diagram below outlines the participant journey in the RIO-Lipids clinical trial.
Caption: Participant flow diagram for the RIO-Lipids clinical trial.
References
- 1. Efficacy of a dose range of this compound, a cannabinoid receptor blocker, for smoking cessation: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Surinabant's Efficacy in Modulating Food Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surinabant, a selective cannabinoid-1 (CB1) receptor antagonist, with other key alternatives in the same class, focusing on their effects on food intake and body weight. The data presented is collated from a range of preclinical and clinical studies to offer an objective overview for research and development purposes.
Introduction to CB1 Receptor Antagonism and Appetite Regulation
The endocannabinoid system, particularly the CB1 receptor, plays a pivotal role in regulating appetite, energy homeostasis, and reward pathways. Activation of the CB1 receptor by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol stimulates food intake. Consequently, antagonism of the CB1 receptor has been a key strategy in the development of anti-obesity therapeutics. This compound, along with other compounds such as Rimonabant and Taranabant, was developed to leverage this mechanism to reduce food intake and promote weight loss. This guide will delve into the comparative efficacy of these agents.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of this compound and its alternatives on food intake and body weight.
Preclinical Studies: Effects on Food Intake and Body Weight in Animal Models
| Compound | Animal Model | Dosing and Administration | Key Findings on Food Intake | Key Findings on Body Weight | Citation |
| This compound | Rats | Not specified | Dose-dependently decreased food consumption in both fed and fasted rats. | Not specified | [1] |
| Rimonabant | Obese (fa/fa) Zucker rats | 3, 10, 30 mg/kg PO for 7 days | Dose-dependently decreased food intake, with a greater effect in obese rats. | Dose-dependently decreased body weight gain, more significantly in obese rats. | [2][3] |
| Non-obese Wistar rats | 2.5 and 10 mg/kg i.p. daily for 14 days | Dose-dependently reduced food intake. | Marked decrease in body weight throughout the treatment period. | [4] | |
| Taranabant | Diet-induced obese (DIO) mice | 1 and 3 mg/kg | Dose-dependently decreased food intake. | 1 mg/kg and 3 mg/kg dosages decreased overnight body weight gain by 48% and 165%, respectively. | [5] |
Clinical Trials: Effects on Body Weight in Overweight and Obese Humans
| Compound | Study Population | Dosing Regimen | Duration | Mean Body Weight Change (Drug vs. Placebo) | Citation |
| This compound | Smokers (post-cessation) | 2.5, 5, 10 mg/day | 8 weeks | Reduced post-cessation weight gain (0.75 kg, 0.53 kg, 0.24 kg vs. 1.19 kg for placebo). | |
| Rimonabant | Overweight/obese individuals | 20 mg/day | 1 year | -4.9 kg greater reduction compared to placebo. | |
| Overweight/obese individuals (RIO-North America) | 20 mg/day | 1 year | -6.3 kg vs. -1.6 kg for placebo. | ||
| Taranabant | Obese individuals | 0.5, 1, 2 mg/day | 52 weeks | -5.4 kg, -5.3 kg, -6.7 kg vs. -1.7 kg for placebo. | |
| Overweight/obese individuals | 4 mg/day | 12 weeks | Consumed 27% fewer calories than placebo group in a short-term study. |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
Preclinical Study: Rimonabant in Zucker Rats
-
Objective: To assess the effect of chronic oral administration of SR 141716 (Rimonabant) on body weight and ingestive behavior of lean and obese (fa/fa) Zucker rats.
-
Animal Model: Male lean and obese Zucker rats.
-
Experimental Groups:
-
Vehicle control
-
Rimonabant (3, 10, 30 mg/kg)
-
Sibutramine (5 mg/kg, as a positive control)
-
Pair-fed controls (to determine if weight loss was solely due to reduced food intake)
-
-
Drug Administration: Oral gavage, once daily for 7 or 28 days.
-
Measurements:
-
Food and Water Intake: Measured daily.
-
Body Weight: Recorded daily.
-
Behavioral Observations: Incidence of wet-dog shakes, yawning, scratching, and grooming were assessed after acute administration and weekly.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests to compare between groups.
Clinical Trial: Taranabant in Obese Patients
-
Objective: To evaluate the weight loss efficacy, safety, and tolerability of Taranabant in obese and overweight patients.
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled study.
-
Participant Population: Patients aged 18 years or older with a Body Mass Index (BMI) between 27 and 43 kg/m ².
-
Intervention:
-
Placebo (n=209)
-
Taranabant 0.5 mg once daily (n=207)
-
Taranabant 1 mg once daily (n=208)
-
Taranabant 2 mg once daily (n=417)
-
-
Duration: 52 weeks.
-
Primary Efficacy Measures:
-
Change in body weight from baseline.
-
Change in waist circumference.
-
-
Secondary Efficacy Measures: Lipid and glycemic endpoints.
-
Safety Assessments: Monitoring of adverse events throughout the study.
-
Statistical Analysis: Efficacy analyses were performed on the all-patients-treated population using a last-observation-carried-forward method.
Visualizing the Mechanisms
CB1 Receptor Signaling Pathway and Antagonist Action
The following diagram illustrates the signaling pathway of the CB1 receptor and the mechanism of action of an antagonist like this compound.
Caption: CB1 receptor signaling and this compound's mechanism.
Experimental Workflow for Preclinical Evaluation of Anorectic Agents
This diagram outlines a typical workflow for the preclinical assessment of compounds like this compound for their effects on food intake.
Caption: Preclinical workflow for anorectic drug testing.
Conclusion
The available data indicates that this compound, consistent with other CB1 receptor antagonists, demonstrates an effect on reducing food intake and mitigating weight gain. Preclinical studies in rats showed a dose-dependent decrease in food consumption. Clinical data, primarily from smoking cessation trials, also suggest a modest effect on attenuating post-cessation weight gain.
In comparison, both Rimonabant and Taranabant have more extensive clinical trial data specifically in obese and overweight populations, demonstrating statistically significant weight loss compared to placebo. However, it is crucial to note that the development of many centrally-acting CB1 receptor antagonists, including Rimonabant and Taranabant, was halted due to adverse psychiatric side effects such as anxiety and depression. While direct comparative efficacy data from head-to-head trials with this compound is limited, the collective evidence supports the role of CB1 receptor antagonism in appetite suppression. Future research in this area may focus on peripherally restricted CB1 antagonists to mitigate central nervous system-related side effects while retaining the metabolic benefits.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Preferential effects of the cannabinoid CB1 receptor antagonist, SR 141716, on food intake and body weight gain of obese (fa/fa) compared to lean Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Surinabant: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Surinabant's binding affinity and functional activity at its primary target, the cannabinoid receptor type 1 (CB1R), versus its potential for cross-reactivity with other receptors. The data presented is compiled from preclinical studies to offer an objective assessment of this compound's selectivity profile.
Executive Summary
This compound (SR147778) is a potent and highly selective antagonist of the cannabinoid CB1 receptor.[1] Extensive in vitro studies demonstrate its nanomolar affinity for CB1R, with significantly lower affinity for the cannabinoid CB2 receptor (CB2R), indicating a favorable selectivity profile within the endocannabinoid system. Furthermore, broad off-target screening has revealed minimal to no significant interactions with a wide array of other G-protein coupled receptors (GPCRs), ion channels, and enzymes at concentrations well above its therapeutic range. This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for investigating the specific roles of the CB1 receptor in physiological and pathological processes.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound for human and rat cannabinoid receptors, providing a clear comparison of its potency and selectivity.
| Receptor | Species | Ligand | Assay Type | Parameter | Value (nM) |
| CB1 | Human (recombinant) | This compound (SR147778) | Radioligand Binding | Ki | 3.5 |
| CB1 | Rat (brain) | This compound (SR147778) | Radioligand Binding | Ki | 0.56 |
| CB2 | Human (recombinant) | This compound (SR147778) | Radioligand Binding | Ki | 400 |
| CB2 | Rat (spleen) | This compound (SR147778) | Radioligand Binding | Ki | 400 |
Data sourced from Rinaldi-Carmona et al., 2004.
Off-Target Screening
In a comprehensive screening study, this compound was tested for activity against a panel of over 100 different targets, including a wide range of GPCRs, ion channels, transporters, and enzymes. In these assays, this compound demonstrated no significant affinity, with IC50 values consistently greater than 1 µM.[1] While the complete list of all screened targets is not publicly available, this high threshold for off-target activity underscores the remarkable selectivity of this compound for the CB1 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for cannabinoid receptor binding and functional assays.
Radioligand Competition Binding Assay for CB1 and CB2 Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Membrane Preparations: Membranes from cells expressing recombinant human CB1 or CB2 receptors, or tissue homogenates from rat brain (for CB1) and spleen (for CB2).
-
Radioligand: [3H]CP 55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound (SR147778).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates with glass fiber filters (e.g., GF/B or GF/C).
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10-11 to 10-5 M).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([3H]CP 55,940 at a concentration close to its Kd), and either assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Competition Binding Assay.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to a receptor in response to an agonist, and the ability of an antagonist to block this activation.
Materials:
-
Membrane Preparations: Membranes from cells expressing the GPCR of interest (e.g., CB1 or CB2).
-
Radioligand: [35S]GTPγS.
-
Agonist: A known agonist for the receptor (e.g., CP 55,940 for cannabinoid receptors).
-
Antagonist: this compound (SR147778).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
-
GDP: Guanosine diphosphate.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
Filtration and Scintillation Counting materials as described above.
Procedure:
-
Pre-incubation with Antagonist: Incubate the membrane preparation with various concentrations of this compound.
-
Stimulation with Agonist: Add the agonist to the wells to stimulate the receptor.
-
GTPγS Binding: Add [35S]GTPγS and GDP to the wells and incubate to allow the binding of the radioligand to the activated G-proteins.
-
Termination and Filtration: Stop the reaction and separate bound from unbound [35S]GTPγS by rapid filtration, as described in the binding assay protocol.
-
Scintillation Counting and Data Analysis:
-
Measure the radioactivity on the filters.
-
Plot the amount of [35S]GTPγS binding against the agonist concentration in the presence and absence of different concentrations of this compound.
-
Determine the antagonist's potency (often expressed as a pA2 value) by analyzing the rightward shift of the agonist dose-response curve.
-
Workflow for [35S]GTPγS Functional Assay.
Signaling Pathways
This compound acts as an antagonist at the CB1 receptor, which is a Gi/o-coupled GPCR. Upon activation by an agonist, the CB1 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels. This compound blocks these downstream effects by preventing agonist binding to the CB1 receptor.
CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
References
Surinabant: A Superior Negative Control in Cannabinoid Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cannabinoid research, the choice of appropriate controls is paramount to the validity and interpretation of experimental data. For studies investigating the cannabinoid type 1 (CB1) receptor, the ideal negative control is a selective antagonist that blocks agonist-induced effects without exhibiting intrinsic activity. This guide provides a comprehensive comparison of surinabant (SR147778) with other commonly used CB1 receptor antagonists, namely rimonabant and AM251, highlighting the superior profile of this compound as a negative control. Experimental data and detailed protocols are presented to support this objective comparison.
Executive Summary
This compound distinguishes itself as a preferable negative control in cannabinoid studies due to its profile as a neutral CB1 receptor antagonist. Unlike the widely used rimonabant and AM251, which exhibit inverse agonism and potential off-target effects, this compound effectively blocks agonist-induced CB1 receptor activation without modulating the receptor's basal activity. This key characteristic ensures that observed effects can be more confidently attributed to the specific blockade of agonist action, rather than confounding influences from the control agent itself.
Comparative Analysis of CB1 Receptor Antagonists
The selection of a negative control in cannabinoid research hinges on its pharmacological profile, particularly its ability to selectively block the CB1 receptor without eliciting a biological response on its own. The following tables summarize the key pharmacological parameters and functional activities of this compound, rimonabant, and AM251.
Table 1: Pharmacological Profile of CB1 Receptor Antagonists
| Parameter | This compound (SR147778) | Rimonabant (SR141716A) | AM251 |
| Receptor Selectivity | High for CB1 | High for CB1 | High for CB1 |
| Binding Affinity (Ki) | High affinity for CB1[1] | High affinity for CB1 | High affinity for CB1 |
| Functional Activity | Neutral Antagonist[2] | Inverse Agonist[3] | Inverse Agonist[4] |
| Off-Target Effects | Minimal reported | Documented effects on GABA(A) and mu-opioid receptors[5] | Documented effects on GABA(A) and mu-opioid receptors |
Table 2: In Vitro Functional Activity Comparison
| Assay | This compound | Rimonabant | AM251 |
| Agonist-stimulated GTPγS binding | Potent antagonist | Potent antagonist | Potent antagonist |
| Basal GTPγS binding | No significant effect | Decreases (Inverse Agonism) | Decreases (Inverse Agonism) |
| Agonist-inhibited cAMP accumulation | Potent antagonist | Potent antagonist | Potent antagonist |
| Basal cAMP accumulation | No significant effect | Increases (Inverse Agonism) | Increases (Inverse Agonism) |
The Critical Distinction: Neutral Antagonism vs. Inverse Agonism
The primary advantage of this compound lies in its classification as a neutral antagonist . A neutral antagonist binds to the receptor and blocks the action of agonists without affecting the receptor's constitutive (basal) activity. In contrast, inverse agonists like rimonabant and AM251 not only block agonist effects but also reduce the receptor's basal signaling activity. This intrinsic activity of inverse agonists can confound experimental results, making it difficult to discern whether an observed effect is due to the blockade of the agonist or the inherent action of the control compound.
The neutral antagonism of this compound has been demonstrated in human studies where it effectively blocked the physiological and subjective effects of Δ9-tetrahydrocannabinol (THC) without producing any measurable effects on its own. This lack of intrinsic activity is a crucial characteristic for a reliable negative control.
Potential for Off-Target Effects
Another significant consideration when selecting a negative control is its potential for off-target interactions. Both rimonabant and AM251 have been shown to interact with other receptor systems, including GABA(A) and mu-opioid receptors, at concentrations commonly used in research. These off-target effects can introduce additional variables and complicate data interpretation. While all compounds should be screened for off-target activities, this compound has a more favorable profile with minimal reported interactions at concentrations where it effectively antagonizes the CB1 receptor.
Experimental Protocols
To aid researchers in their study design, detailed methodologies for key experiments are provided below.
In Vivo Human Study: Antagonism of THC Effects by this compound
This protocol is adapted from the study by Klumpers et al. (2013).
Objective: To assess the ability of this compound to antagonize the physiological and subjective effects of THC in healthy volunteers.
Methodology:
-
Participants: Healthy male and female volunteers with a history of occasional cannabis use.
-
Study Design: A double-blind, placebo-controlled, randomized, crossover study.
-
Drug Administration:
-
Oral administration of this compound (e.g., 20 mg or 60 mg) or placebo.
-
Approximately 1.5 to 2 hours after this compound/placebo administration, participants receive a controlled dose of THC (e.g., via inhalation or intravenously).
-
-
Assessments:
-
Physiological Measures: Heart rate, blood pressure, body sway.
-
Subjective Effects: Visual analog scales (VAS) for "feeling high," "stoned," and other subjective states.
-
Cognitive Function: Tests for attention, memory, and psychomotor performance.
-
-
Data Analysis: Comparison of the effects of THC in the presence of this compound versus placebo. A significant reduction in THC-induced effects by this compound, with no significant effects of this compound alone, indicates neutral antagonism.
Table 3: Example Data - Inhibition of THC-Induced Effects by this compound (Adapted from Klumpers et al., 2013)
| Parameter | THC + Placebo (Mean Change from Baseline) | THC + this compound (20 mg) (Mean Change from Baseline) | % Inhibition |
| Heart Rate (bpm) | +25 | +8 | 68% |
| Body Sway (mm) | +15 | +2 | 87% |
| VAS "Feeling High" | +40 | +10 | 75% |
In Vitro Functional Assay: GTPγS Binding
Objective: To determine the functional activity of a CB1 receptor ligand (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1 cells).
-
Assay Buffer: Prepare a buffer containing HEPES, MgCl2, NaCl, GDP, and saponin.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, assay buffer, [35S]GTPγS, and the test compound (this compound, rimonabant, AM251, or a known agonist like CP55,940).
-
To assess antagonist activity, pre-incubate the membranes with the antagonist before adding the agonist.
-
To assess inverse agonist activity, measure the effect of the compound on basal [35S]GTPγS binding in the absence of an agonist.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Scintillation Counting: Terminate the reaction by rapid filtration through glass fiber filters. The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis:
-
Agonist: A concentration-dependent increase in [35S]GTPγS binding.
-
Neutral Antagonist: No effect on basal binding but a rightward shift of the agonist dose-response curve.
-
Inverse Agonist: A concentration-dependent decrease in basal [35S]GTPγS binding.
-
Visualizing the Rationale: Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Canonical CB1 receptor signaling pathway.
Caption: Experimental workflow demonstrating the use of a negative control.
Caption: Logical relationship of CB1 antagonists to an ideal negative control.
Conclusion and Recommendation
The selection of an appropriate negative control is a critical determinant of the quality and reliability of cannabinoid research. While rimonabant and AM251 have been historically used, their inverse agonist properties and potential for off-target effects can introduce significant confounds.
This compound, with its demonstrated profile as a high-affinity, selective, and neutral CB1 receptor antagonist, represents a superior choice for a negative control in a wide range of in vitro and in vivo cannabinoid studies. Its ability to block agonist-induced effects without modulating the receptor's basal activity ensures a cleaner and more interpretable experimental outcome. Researchers are strongly encouraged to consider the pharmacological profile of their chosen antagonist and to utilize this compound when a true negative control for CB1 receptor activation is required. This will ultimately lead to more robust and reproducible findings in the field of cannabinoid science.
References
- 1. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Surinabant's Antagonism of THC Effects: A Comparative Guide
For researchers and drug development professionals exploring the landscape of cannabinoid receptor 1 (CB1) antagonists, understanding the in vivo efficacy of these compounds in counteracting the effects of tetrahydrocannabinol (THC) is paramount. This guide provides an objective comparison of Surinabant with other notable CB1 antagonists, supported by experimental data.
This compound: A Profile of a Selective CB1 Antagonist
This compound (SR147778) is a selective CB1 receptor antagonist that has been investigated for its potential to mitigate the central nervous system and cardiovascular effects of THC.[1][2][3][4][5] In vivo studies, particularly in humans, have demonstrated its efficacy in a dose-dependent manner.
Key Experimental Findings for this compound
A pivotal human study provides robust data on this compound's ability to antagonize THC-induced effects. The study, a double-blind, placebo-controlled, randomized, four-period crossover design, involved administering this compound prior to intrapulmonary THC administration.
Data Summary: this compound vs. Placebo in Antagonizing THC Effects
| Parameter | This compound Dose | Inhibition of THC Effect (%) | IC50 (ng/mL) |
| Body Sway | 20 mg | 91.1 | 22.0 |
| 60 mg | ~91 | 22.0 | |
| Internal Perception | 20 mg | Significant Inhibition | 58.8 |
| 60 mg | Significant Inhibition | 58.8 | |
| Feeling High | 20 mg | Submaximal Inhibition | Not Reported |
| 60 mg | Submaximal Inhibition | Not Reported | |
| Heart Rate | 20 mg | 68.3 | Not Reported |
| 60 mg | ~68 | Not Reported | |
| Alertness (VAS) | 20 mg | Significant Inhibition | Not Reported |
| 60 mg | Significant Inhibition | Not Reported | |
| External Perception | 20 mg | Significant Inhibition | Not Reported |
| 60 mg | Significant Inhibition | Not Reported |
Data extracted from Klumpers et al., 2013.
A 5 mg dose of this compound showed no significant effects, indicating a dose-dependent action. Notably, this compound on its own did not produce any significant central nervous system or heart rate effects, supporting its role as a pure antagonist.
Comparative Analysis with Other CB1 Antagonists
Several other CB1 receptor antagonists have been developed and tested for their ability to counteract THC's effects. These include Rimonabant, Drinabant, Taranabant, and the more recent Selonabant. While direct head-to-head trials with this compound are limited, existing data allows for a comparative overview.
Comparative Summary of CB1 Antagonists on THC-Induced Effects
| Antagonist | Key Findings in THC Challenge Studies | Notes |
| Rimonabant | 90 mg oral dose reduced subjective intoxication and tachycardia from smoked marijuana. It has been shown to block the cannabinoid tetrad (hypothermia, analgesia, suppression of locomotor activity, and catalepsy) in rodents. | First-generation CB1 inverse agonist. Withdrawn from the market due to psychiatric side effects. |
| Drinabant | Oral doses of 20, 60, and 120 mg substantially reduced THC-induced tachycardia (89-109% inhibition) and body sway (61-74% inhibition). | Preclinical studies suggest different central and peripheral mediated effects compared to this compound. |
| Taranabant | Clinical studies showed dose-related efficacy and adverse events. Development was discontinued due to psychiatric side effects. | A CB1 inverse agonist. |
| Selonabant | Significantly reduced VAS "Feeling High" and body sway, and increased VAS "Alertness" after oral THC administration in a Phase II trial. | Under development as a potential acute treatment for cannabinoid intoxication. |
| Cannabidiol (CBD) | Acts as a non-competitive antagonist and modulator of THC at CB1 and CB2 receptors. Anxiolytic and can reduce psychotic symptoms induced by THC. | A naturally occurring cannabinoid with a different mechanism of action compared to synthetic antagonists. |
| Tetrahydrocannabivarin (THCV) | Acts as a neutral CB1 receptor antagonist at lower doses and a partial CB2 agonist. | A naturally occurring cannabinoid. |
Experimental Protocols
Human THC Challenge Study with this compound
-
Design: Double-blind, placebo-controlled, randomized, four-period, six-sequence crossover study.
-
Subjects: Thirty healthy young male occasional cannabis users.
-
Intervention: A single oral dose of this compound (5, 20, or 60 mg) or placebo was administered.
-
THC Administration: 1.5 hours after this compound/placebo administration, four intrapulmonary doses of THC (2, 4, 6, and 6 mg) or vehicle were administered at 1-hour intervals.
-
Washout Period: 14-21 days between sessions.
-
Pharmacodynamic Assessments: Subjective (Visual Analog Scales for 'feeling high', 'alertness', 'internal perception', 'external perception') and objective (body sway, heart rate) measurements were performed at multiple time points.
-
Pharmacokinetic Analysis: Venous blood samples were collected to determine plasma concentrations of this compound and THC.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying principles and experimental designs, the following diagrams are provided in DOT language.
Conclusion
The available in vivo data robustly supports this compound's efficacy as a potent antagonist of THC's effects in humans. While direct comparative clinical trials with other CB1 antagonists are not extensively available, the existing evidence suggests that this compound is effective at doses of 20 mg and higher, with a favorable profile of being a pure antagonist. The development of many first-generation CB1 antagonists, such as Rimonabant and Taranabant, was halted due to psychiatric side effects associated with their inverse agonist properties. Newer antagonists like Selonabant are being explored for acute intoxication scenarios. For researchers in this field, the data on this compound provides a valuable benchmark for the development and evaluation of future CB1 receptor-targeted therapies.
References
- 1. Cannabinoid1 (CB-1) receptor antagonists: a molecular approach to treating acute cannabinoid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Cannabis Antagonists for Marijuana Intoxication [jscimedcentral.com]
- 3. This compound, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Discrimination and Antagonism by CB1 Neutral and Inverse Agonist Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
Rimonabant as a Gold Standard: A Comparative Guide for Surinabant Experiments
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cannabinoid receptor research, the careful selection of control compounds is paramount for the robust validation of experimental findings. This guide provides a comprehensive comparison of Rimonabant and Surinabant, both potent antagonists of the cannabinoid receptor type 1 (CB1), to assist researchers in utilizing Rimonabant as a positive control in studies involving this compound.
Rimonabant (SR141716A) was the first selective CB1 receptor antagonist to be developed and has been extensively characterized, establishing it as a benchmark compound in the field.[1][2] this compound (SR147778), a close analog of Rimonabant, also demonstrates high affinity and selectivity for the CB1 receptor.[1] Structurally, this compound features an ethyl group at the 4-position of its pyrazole ring, contributing to a longer duration of action and enhanced oral activity compared to Rimonabant.[1] Given their shared primary target and extensive history of use, Rimonabant serves as an ideal positive control to validate assay performance and contextualize the pharmacological profile of this compound.
Comparative Pharmacology: Rimonabant vs. This compound
The following tables summarize the key in vitro pharmacological parameters for Rimonabant and this compound, highlighting their binding affinities and functional potencies at the CB1 receptor. These values are essential for designing experiments and interpreting data when using Rimonabant as a positive control.
| Compound | Radioligand | Preparation | Kd (nM) | Reference |
| Rimonabant ([³H]SR141716A) | [³H]SR141716A | Wild-type human CB1 | 4.8 ± 0.7 | [3] |
Table 1: Radioligand Binding Affinity (Kd) for Rimonabant. This table provides the equilibrium dissociation constant (Kd) of Rimonabant for the human CB1 receptor, as determined by a saturation binding assay using radiolabeled Rimonabant.
| Compound | Test Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Rimonabant | Taranabant | [³H]SR141716A | Wild-type human CB1 | 0.94 ± 0.17 |
Table 2: Inhibition Constant (Ki) for Rimonabant. This table presents the inhibition constant (Ki) of Rimonabant, determined through a competition binding assay against a known radiolabeled CB1 antagonist.
Experimental Protocols
To ensure reproducibility and accuracy in comparative studies, detailed experimental protocols are crucial. Below are standardized protocols for key in vitro assays used to characterize CB1 receptor antagonists.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]Rimonabant or [³H]CP-55,940) from the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1 cells) or brain tissue homogenates.
-
Radioligand: [³H]Rimonabant (SR141716A) or another suitable high-affinity CB1 radioligand.
-
Test Compound: this compound.
-
Positive Control: Rimonabant.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and Rimonabant in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the diluted test compounds or positive control.
-
For total binding, add only the radioligand and assay buffer. For non-specific binding, add the radioligand and a high concentration of an unlabeled CB1 agonist (e.g., 10 µM CP-55,940).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. It can differentiate between antagonists, inverse agonists, and agonists.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
CB1 receptor agonist (e.g., CP-55,940 or WIN-55,212-2).
-
Test Compound: this compound.
-
Positive Control: Rimonabant.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 10 µM GDP, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and Rimonabant in the assay buffer.
-
To measure antagonist activity, pre-incubate the membranes with the diluted test compounds or positive control for 15-30 minutes at 30°C.
-
Add a fixed concentration of a CB1 agonist (typically the EC₈₀ concentration) to the wells containing the test compounds.
-
To measure inverse agonist activity, add the test compounds or positive control to the membranes in the absence of an agonist.
-
Initiate the G-protein binding by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
For antagonist activity, plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC₅₀.
-
For inverse agonist activity, plot the percentage of basal [³⁵S]GTPγS binding against the logarithm of the compound concentration.
Visualizing Key Concepts
To further clarify the experimental logic and biological context, the following diagrams illustrate the CB1 receptor signaling pathway, a typical experimental workflow for comparing Rimonabant and this compound, and the logical relationship of using a positive control.
Caption: CB1 Receptor Signaling Pathway Antagonism.
Caption: Workflow for Comparative Binding Assay.
Caption: Logic of Using a Positive Control.
By employing Rimonabant as a positive control, researchers can ensure the validity of their experimental systems and generate high-quality, comparable data for novel CB1 receptor antagonists like this compound. This approach is fundamental to advancing our understanding of the endocannabinoid system and developing new therapeutics.
References
A Head-to-Head Comparison of Second-Generation CB1 Antagonists: A Guide for Researchers
The landscape of cannabinoid receptor 1 (CB1) antagonism has evolved significantly since the withdrawal of the first-generation antagonist, rimonabant, due to its severe psychiatric side effects. This has spurred the development of second-generation CB1 antagonists, meticulously engineered to be peripherally restricted or possess limited brain penetrance, thereby aiming to retain the metabolic benefits of CB1 blockade while mitigating central nervous system (CNS)-mediated adverse effects. This guide provides a detailed, data-driven comparison of key second-generation CB1 antagonists for researchers, scientists, and drug development professionals.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in drug development. The table below summarizes the in vitro binding affinities (Ki) of several second-generation CB1 antagonists for the human CB1 receptor. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions; therefore, direct comparisons should be made with caution.[1]
| Compound | Developer | Type | hCB1 Ki (nM) | Selectivity over hCB2 | Key Features |
| Taranabant (MK-0364) | Merck | Inverse Agonist | ~0.7-2.0 | High | Brain-penetrant, development halted due to psychiatric side effects similar to rimonabant.[2][3] |
| Otenabant (CP-945,598) | Pfizer | Antagonist | 0.7 | >10,000-fold | Adequate CNS penetration, development discontinued.[4][5] |
| Ibipinabant (SLV319) | Solvay/Bristol-Myers Squibb | Antagonist | 7.8 | >1000-fold | Orally active, potent anorectic effects in animals. |
| TM38837 | 7TM Pharma | Inverse Agonist | 8.5 - 16 | 71-fold | Peripherally restricted, designed to minimize CNS side effects. |
| (R)-Monlunabant (INV-202/MRI-1891) | Inversago Pharma | Inverse Agonist | High Affinity | Peripherally restricted | Designed to preferentially block peripheral CB1 receptors. |
Note: A lower Ki value indicates a higher binding affinity. The data presented are for research purposes and compiled from multiple preclinical studies.
In Vivo Performance and Clinical Insights
Preclinical and clinical studies have provided valuable insights into the efficacy and safety profiles of these second-generation antagonists, primarily in the context of metabolic disorders.
Taranabant , despite its high affinity, demonstrated a side-effect profile similar to rimonabant in clinical trials, including anxiety and depression, which led to the discontinuation of its development. This underscored the challenge of targeting central CB1 receptors for metabolic benefits without inducing adverse psychiatric events.
Otenabant also progressed to clinical trials but was ultimately discontinued by Pfizer, likely due to the general concerns surrounding the safety of centrally acting CB1 antagonists.
Ibipinabant showed potent anorectic effects in animal models. Notably, it was reported to reduce palatable food intake at a lower brain CB1 receptor occupancy compared to rimonabant, suggesting a potential for peripheral mechanisms of action.
TM38837 represents a significant step towards peripherally restricted CB1 antagonism. Studies in non-human primates using positron emission tomography (PET) revealed substantially lower brain CB1 receptor occupancy compared to rimonabant at therapeutically relevant plasma concentrations. In rodent models, TM38837 demonstrated efficacy in reducing body weight and improving metabolic parameters with a reduced propensity to induce fear-promoting effects, a common CNS side effect of CB1 inverse agonists.
(R)-Monlunabant (also known as INV-202) is another promising peripherally restricted CB1 inverse agonist. It is specifically designed to target CB1 receptors in peripheral tissues like the kidneys, liver, and gastrointestinal tract. Preclinical data suggest that its appetite-suppressant effects may still be partially mediated by central CB1 receptors, highlighting the ongoing challenge of achieving complete peripheral selectivity.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these compounds involves the blockade of the CB1 receptor, which is a G-protein coupled receptor (GPCR). Most of the second-generation antagonists, like their predecessors, act as inverse agonists. This means they not only block the receptor from being activated by endogenous cannabinoids (like anandamide) but also reduce the receptor's basal, constitutive activity.
CB1 Receptor Signaling Pathway
The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, this leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. Inverse agonists stabilize the inactive conformation of the receptor, thus suppressing this signaling cascade.
Experimental Workflow for Characterization
The characterization of novel CB1 antagonists typically follows a standardized workflow, starting with in vitro assays to determine binding affinity and functional activity, followed by in vivo studies to assess efficacy and safety.
References
- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
Surinabant: A Comparative Analysis of a Cannabinoid Receptor Antagonist's Clinical Journey
An In-depth Review of Surinabant's Clinical Trial Outcomes and the Inherent Limitations of CB1 Receptor Antagonism
This compound (SR147778), a selective cannabinoid receptor type 1 (CB1) antagonist developed by Sanofi-Aventis, emerged as a promising therapeutic agent for addiction and metabolic disorders. The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating appetite, reward pathways, and energy homeostasis. Its hyperactivity has been linked to addiction and obesity. This guide provides a comprehensive analysis of this compound's clinical trial results, its limitations, and a comparison with current first-line treatments for smoking cessation and obesity.
Mechanism of Action: Targeting the Endocannabinoid System
This compound functions as an antagonist, and likely an inverse agonist, at the CB1 receptor. By blocking the binding of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) to the CB1 receptor, this compound was theorized to curb the rewarding effects of nicotine and reduce appetite. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological effects.
Clinical Trial Results
This compound was investigated primarily for smoking cessation and, like other CB1 antagonists, was considered for obesity treatment.
Smoking Cessation
The most comprehensive data for this compound comes from the SURSMOKE study (NCT00432575), a Phase 2, randomized, double-blind, placebo-controlled trial.
Experimental Protocol: SURSMOKE Trial (NCT00432575)
-
Objective: To assess the efficacy and safety of three different doses of this compound as an aid for smoking cessation.
-
Participants: 810 smokers (smoking at least 10 cigarettes per day for the preceding 6 months).
-
Intervention: Participants were randomized to receive one of three doses of this compound (2.5 mg/day, 5 mg/day, or 10 mg/day) or a placebo, orally, for 8 weeks. This was followed by a 6-week non-drug follow-up period. All participants also received brief counseling.
-
Primary Outcome: The primary endpoint was the 4-week continuous abstinence rate during weeks 5 through 8 of the study.
-
Secondary Outcomes: Included the effect of this compound on body weight and its clinical and biological safety.
-
Inclusion Criteria: Participants were of legal age and smoked an average of at least 10 cigarettes per day for the 6 months prior to screening.
-
Exclusion Criteria: Included limited motivation to quit, household members already enrolled in the study, dependence on alcohol or illicit drugs, and a diagnosis of a psychotic disorder or current depressive episode.
Efficacy and Safety Findings
This compound did not demonstrate a statistically significant improvement in smoking cessation rates compared to placebo. However, it did show a dose-dependent effect on reducing weight gain, a common side effect of quitting smoking.
| Treatment Group | 4-Week Continuous Abstinence Rate (Weeks 5-8) | Mean Weight Gain from Baseline (kg) |
| Placebo (n=202) | 25.2% | 1.19 |
| This compound 2.5 mg/day (n=199) | 22.6% | 0.75 |
| This compound 5 mg/day (n=204) | 22.1% | 0.53 |
| This compound 10 mg/day (n=205) | 21.5% | 0.24 |
Table 1: Efficacy of this compound in Smoking Cessation (SURSMOKE Trial)[1]
The most common adverse events reported with a higher incidence in the this compound groups compared to placebo were headache, nausea, insomnia, anxiety, nasopharyngitis, diarrhea, and hyperhidrosis[1].
Obesity
This compound completed Phase 2 clinical trials for the treatment of obesity (NCT00239174). However, the detailed quantitative results from this multicenter study evaluating four doses of this compound in obese patients have not been widely published. The development of this compound, along with other CB1 receptor antagonists, was discontinued before progression to Phase 3 trials for this indication.
Limitations and Discontinuation
The primary limitation of this compound, and the entire class of CB1 receptor antagonists, was the emergence of significant psychiatric adverse effects. The experience with the first-in-class drug, Rimonabant, which was withdrawn from the European market, highlighted these risks. Rimonabant was associated with an increased risk of depression, anxiety, and suicidal ideation. Similar concerns arose for other drugs in this class, such as Taranabant and Otenabant, leading to the termination of their clinical development programs. Sanofi-Aventis officially discontinued the development of this compound in October 2008, citing the risk of serious psychiatric disorders associated with the CB1 antagonist class.
More recent clinical trials of newer generation CB1 inverse agonists, such as monlunabant, have also reported dose-dependent mild to moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, despite showing efficacy in weight loss. This suggests that achieving a therapeutic window that separates the desired metabolic effects from the undesirable psychiatric effects remains a significant challenge for this class of drugs.
Comparison with Current First-Line Treatments
Smoking Cessation
This compound's performance in its primary indication fell short when compared to established first-line therapies for smoking cessation.
| Treatment | Approximate 1-Year Abstinence Rate | Mechanism of Action | Common Side Effects |
| This compound | Not significantly different from placebo | CB1 Receptor Antagonist | Headache, nausea, insomnia, anxiety[1] |
| Varenicline | 22-32% | Partial agonist of the α4β2 nicotinic acetylcholine receptor | Nausea, insomnia, abnormal dreams |
| Bupropion SR | 19-23% | Norepinephrine and dopamine reuptake inhibitor | Dry mouth, insomnia |
| Nicotine Replacement Therapy (NRT) | 17-20% | Provides nicotine to reduce withdrawal symptoms | Local irritation (patch), mouth soreness (gum) |
Table 2: Comparison of this compound with First-Line Smoking Cessation Therapies
Obesity
While direct comparative data for this compound in obesity is unavailable, a comparison with the current leading class of anti-obesity medications, the GLP-1 receptor agonists, highlights the significant advancements in this therapeutic area.
| Treatment | Approximate Mean Weight Loss (at ~68-72 weeks) | Mechanism of Action | Common Side Effects |
| This compound | Data not publicly available | CB1 Receptor Antagonist | Psychiatric side effects (class effect) |
| Semaglutide 2.4 mg | ~15% | GLP-1 Receptor Agonist | Nausea, diarrhea, vomiting, constipation |
| Tirzepatide | ~21% | Dual GIP and GLP-1 Receptor Agonist | Nausea, diarrhea, vomiting, constipation |
Table 3: Comparison of CB1 Receptor Antagonist Class with First-Line Obesity Therapies
Conclusion
The clinical development of this compound represents a cautionary tale in drug development. While the scientific rationale for targeting the CB1 receptor for addiction and metabolic disorders was strong, the on-target central nervous system effects proved to be an insurmountable hurdle. The failure of this compound to demonstrate efficacy in smoking cessation, coupled with the serious psychiatric side effects observed across the CB1 antagonist class, led to its discontinuation. In contrast, the fields of smoking cessation and obesity treatment have seen the rise of more effective and better-tolerated therapies. For researchers and drug development professionals, the story of this compound underscores the critical importance of balancing efficacy with a favorable safety profile, particularly when targeting pathways with widespread physiological roles.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Surinabant for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Surinabant, a selective cannabinoid receptor type 1 (CB1) antagonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C23H23BrCl2N4O[1] |
| Molar Mass | 522.27 g·mol−1[1] |
| Appearance | Solid powder (typical) |
| Known Hazards | While a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available, the presence of bromine and chlorine atoms classifies this compound as a halogenated organic compound. Such compounds can be hazardous and require special disposal considerations. |
Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment must be conducted. Based on its chemical structure, this compound waste should be treated as potentially hazardous. According to the Environmental Protection Agency (EPA), a pharmaceutical waste can be classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4]
Given that this compound is a complex, halogenated organic molecule, it is prudent to manage it as a hazardous waste unless confirmed otherwise by a complete Safety Data Sheet (SDS) or specific institutional guidelines.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the proper disposal of this compound from a laboratory setting. This protocol is based on general best practices for pharmaceutical and chemical waste management.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
For solid waste (e.g., contaminated gloves, weigh boats, paper towels), place it in a securely sealed bag before putting it into the designated solid hazardous waste container.
-
For liquid waste (e.g., solutions containing this compound), use a dedicated, sealed, and labeled liquid hazardous waste container.
3. Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name ("this compound"), its chemical formula, and any known hazards.
-
Keep a log of the contents and quantities of waste added to the container.
4. Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is compliant with all institutional and regulatory requirements for hazardous waste accumulation.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
The recommended method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management company. This process ensures the complete destruction of the compound and allows for the scrubbing of potentially harmful byproducts from the emissions.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Ensure all required documentation for the transfer of hazardous waste is completed and retained as per regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided in this document is intended as a guide based on the known chemical properties of this compound and general best practices for pharmaceutical waste disposal. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult their institution's specific safety protocols and Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations, to ensure full compliance. Whenever possible, obtain a compound-specific SDS from the manufacturer for complete and accurate handling and disposal information.
References
Essential Safety and Logistical Information for Handling Surinabant
Disclaimer: No specific Safety Data Sheet (SDS) for Surinabant was located during the information gathering process. The following guidance is based on best practices for handling potent pharmaceutical compounds and information available for similar cannabinoid receptor antagonists. Researchers, scientists, and drug development professionals should always conduct a compound-specific risk assessment before handling this compound.
This compound is a selective cannabinoid receptor type 1 (CB1) antagonist that has been investigated for various therapeutic applications.[1] As a potent, biologically active molecule, meticulous handling and disposal procedures are imperative to ensure the safety of laboratory personnel and the environment. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with potent pharmaceutical compounds.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | For weighing and handling of powder, a P100 respirator is recommended. In cases of potential aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown or Coveralls | A disposable, low-linting gown or coveralls with long sleeves and tight-fitting cuffs should be worn. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield can be worn for additional protection. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following step-by-step operational plan outlines the key phases of handling this potent compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize the risk of inhalation and contamination.
-
Decontamination: Prepare a decontamination solution (e.g., 70% ethanol) to be readily available in the work area for cleaning spills and surfaces.
2. Weighing and Aliquoting:
-
Enclosed System: Whenever possible, use an enclosed system for weighing and aliquoting the compound to prevent the generation of dust.
-
Wet Method: If an enclosed system is not available, consider using a "wet method" by lightly moistening the powder with a suitable solvent to reduce dust formation.
3. Solution Preparation:
-
Contained Manner: Prepare solutions within a chemical fume hood.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound.
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional, local, state, and federal regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. If grossly contaminated, rinse with a suitable solvent and collect the rinsate as hazardous liquid waste. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a sealed bag and place in the designated hazardous waste container for incineration. |
| Liquid Waste (Solutions containing this compound) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. Arrange for disposal through your institution's environmental health and safety (EHS) department. |
Experimental Protocol: Preparation of this compound for In Vitro/In Vivo Studies
The following is a general protocol for the preparation of this compound for experimental use, based on common laboratory practices for similar compounds.
Objective: To prepare a stock solution of this compound for use in cell culture or animal studies.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Pre-weighing Preparation: Don all required PPE and prepare the designated handling area (e.g., chemical fume hood).
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated balance within the containment enclosure.
-
Solubilization: Add the appropriate volume of solvent to the vial containing the this compound powder to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and vortex until the this compound is completely dissolved. Gentle warming in a water bath may be required for some solvents, but the stability of this compound under these conditions should be verified.
-
Sterilization (if required): If the solution is for cell culture, it may need to be sterile-filtered through a 0.22 µm syringe filter compatible with the solvent used.
-
Storage: Store the stock solution in a tightly sealed, labeled amber vial at the recommended temperature (typically -20°C or -80°C) to protect it from light and degradation.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
